2-Tert-butyl-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFORZIUGGNDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499227 | |
| Record name | 2-tert-Butyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69386-36-3 | |
| Record name | 2-tert-Butyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of 2-Tert-butyl-9H-carbazole
Abstract: This whitepaper provides an in-depth technical guide for the synthesis and purification of 2-tert-butyl-9H-carbazole, a key heterocyclic scaffold in materials science and pharmaceutical development. The document outlines a robust and regioselective synthetic strategy employing a Suzuki coupling followed by an intramolecular Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data summaries, and purification methodologies, including column chromatography and recrystallization, are presented. Visual workflows and reaction mechanisms are included to provide clarity for researchers, scientists, and professionals in drug development.
Introduction
Carbazole and its derivatives are a critical class of nitrogen-containing heterocyclic compounds. Their unique electronic and photophysical properties make them indispensable building blocks for organic light-emitting diodes (OLEDs), hole-transporting materials, and photovoltaics.[] In the pharmaceutical realm, the carbazole nucleus is a privileged scaffold found in numerous biologically active compounds.
The specific isomer, this compound, offers a strategic combination of the rigid, electron-rich carbazole core with a bulky tert-butyl group. This substitution can enhance solubility, influence molecular packing in the solid state, and modulate electronic properties. Achieving regioselective synthesis of this isomer is non-trivial, as common methods like Friedel-Crafts alkylation on the parent carbazole tend to yield the 3,6-disubstituted product.[2]
This guide details a modern, highly selective two-step approach to synthesize this compound. The proposed pathway involves an initial Suzuki cross-coupling to construct a substituted biphenyl intermediate, followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination to form the carbazole ring.
Synthetic Strategy and Protocols
The recommended synthetic pathway is a two-step process designed for high regioselectivity and yield.
-
Step 1: Suzuki Cross-Coupling to synthesize the intermediate, 4'-tert-butyl-[1,1'-biphenyl]-2-amine.
-
Step 2: Intramolecular Buchwald-Hartwig Amination to cyclize the intermediate into the final product, this compound.
Reaction: 2-Bromoaniline + 4-tert-Butylphenylboronic Acid → 4'-tert-Butyl-[1,1'-biphenyl]-2-amine
Protocol:
-
To a nitrogen-purged round-bottom flask, add 2-bromoaniline (1.0 eq), 4-tert-butylphenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate.
Table 1: Representative Data for Suzuki Coupling
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | General Suzuki Protocol |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | General Suzuki Protocol |
| Solvent | Toluene/H₂O, Dioxane/H₂O | General Suzuki Protocol |
| Temperature | 80 - 110 °C | General Suzuki Protocol |
| Typical Yield | 75 - 95% | General Suzuki Protocol |
The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds using a palladium catalyst.[3][4] For this synthesis, an intramolecular reaction is employed to construct the central five-membered ring of the carbazole. A strong, non-nucleophilic base like sodium tert-butoxide is essential for catalyst turnover.[5]
Protocol:
-
In a glovebox or under an inert atmosphere, add the intermediate 4'-tert-butyl-[1,1'-biphenyl]-2-amine (1.0 eq) and sodium tert-butoxide (NaOtBu, 1.2 eq) to a dry, nitrogen-flushed Schlenk tube.
-
In a separate vial, prepare the catalyst system by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand such as XPhos or SPhos (0.05 eq) in dry, degassed toluene.
-
Add the catalyst solution to the Schlenk tube containing the substrate and base.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude this compound.
Table 2: Representative Data for Buchwald-Hartwig Amination
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | [4][6] |
| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos) | [4][7] |
| Base | NaOtBu, KOtBu, LiHMDS | [4][7] |
| Solvent | Toluene, Dioxane, THF | [7] |
| Temperature | 80 - 120 °C | [4] |
| Typical Yield | 70 - 90% |[6] |
Purification of this compound
The crude product from the synthesis typically contains residual catalyst, unreacted starting materials, and byproducts. A multi-step purification process is required to achieve high purity suitable for advanced applications.
References
An In-depth NMR Analysis of 2-Tert-butyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-tert-butyl-9H-carbazole. Due to the limited availability of experimentally verified spectral data for this specific isomer, this guide presents a combination of predicted data for this compound and experimental data for the closely related and well-characterized compounds, 3,6-di-tert-butyl-9H-carbazole and the parent carbazole molecule. This comparative approach allows for a robust understanding and interpretation of the key structural features of this compound.
Predicted and Comparative NMR Data
The chemical shifts for this compound are predicted based on the established substituent effects on the carbazole ring system, drawing comparisons with the experimentally determined data for 3,6-di-tert-butyl-9H-carbazole and carbazole.
¹H NMR Data
The presence of the tert-butyl group at the 2-position is expected to cause a significant downfield shift for the protons in its vicinity due to steric and electronic effects. The predicted ¹H NMR data for this compound is presented alongside the experimental data for its counterparts.
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 3,6-Di-tert-butyl-9H-carbazole [1] | Experimental Chemical Shift (δ, ppm) for Carbazole [2] | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~8.0 | 8.117 | 7.3 | d | ~1.5 |
| H3 | ~7.4 | - | 7.1 | dd | ~8.5, 1.5 |
| H4 | ~7.9 | 7.490 | 7.4 | d | ~8.5 |
| H5 | ~7.5 | 7.490 | 7.4 | d | ~8.0 |
| H6 | ~7.2 | - | 7.1 | t | ~7.5 |
| H7 | ~7.4 | 7.346 | 7.4 | t | ~7.5 |
| H8 | ~8.1 | 8.117 | 7.3 | d | ~8.0 |
| NH | ~8.0 | 7.852 | 8.0 | s (br) | - |
| -C(CH₃)₃ | ~1.4 | 1.489 | - | s | - |
¹³C NMR Data
Similarly, the ¹³C NMR chemical shifts are predicted, with the quaternary carbon of the tert-butyl group and the carbon to which it is attached (C-2) being key diagnostic signals.
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 3,6-Di-tert-butyl-9H-carbazole [3] | Experimental Chemical Shift (δ, ppm) for Carbazole [4] |
| C1 | ~110 | 116.8 | 110 |
| C2 | ~148 | - | 120 |
| C3 | ~115 | 116.8 | 125 |
| C4 | ~123 | 124.3 | 120 |
| C4a | ~122 | 124.4 | 123 |
| C4b | ~122 | 124.4 | 123 |
| C5 | ~120 | 124.3 | 120 |
| C5a | ~140 | 138.9 | 139 |
| C6 | ~125 | - | 125 |
| C7 | ~120 | 124.3 | 120 |
| C8 | ~110 | 116.8 | 110 |
| C8a | ~140 | 138.9 | 139 |
| -C (CH₃)₃ | ~35 | 35.2 | - |
| -C(C H₃)₃ | ~32 | 32.4 | - |
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for carbazole derivatives is outlined below.[5][6]
Sample Preparation
-
Sample Purity: Ensure the carbazole derivative sample is of high purity to avoid extraneous signals in the spectra.
-
Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be chosen. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[5]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient.[6] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.[5]
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR: [5]
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16 to 32 scans.[6]
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
For ¹³C NMR: [5]
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence to simplify the spectrum.
-
Number of Scans: Several hundred to several thousand scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Tert-butyl-9H-carbazole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-tert-butyl-9H-carbazole. While a publicly available, experimentally derived mass spectrum for this specific isomer is not readily accessible in common spectral databases, this document outlines a detailed, predicted fragmentation pattern based on established principles of mass spectrometry for carbazole and tert-butylated aromatic compounds. It includes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, predicted quantitative data for the major fragments, and visualizations of the analytical workflow and fragmentation pathways. This guide serves as a valuable resource for the identification and characterization of this compound in various research and development settings.
Introduction
This compound is a derivative of carbazole, a nitrogen-containing heterocyclic compound with a tricyclic structure. Carbazole and its derivatives are of significant interest in medicinal chemistry, materials science, and drug development due to their diverse biological activities and optoelectronic properties. The tert-butyl group, a bulky alkyl substituent, can influence the molecule's solubility, steric hindrance, and electronic properties, which in turn can affect its biological activity and analytical behavior.
Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of organic molecules like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting parent ion and its fragments, valuable information about the molecular weight and structure can be obtained. This guide focuses on the predicted behavior of this compound under electron ionization (EI) mass spectrometry, a common technique for the analysis of such aromatic compounds.
Predicted Mass Spectrum and Fragmentation
The molecular formula for this compound is C₁₆H₁₇N, with a monoisotopic mass of approximately 223.136 g/mol . Under electron ionization, the molecule is expected to form a stable molecular ion (M⁺•) due to the aromaticity of the carbazole core. The primary fragmentation pathways are predicted to involve the tert-butyl substituent.
The major predicted fragmentation pathways are:
-
Loss of a methyl radical (•CH₃): This is a characteristic fragmentation of tert-butyl groups, leading to the formation of a stable secondary carbocation. This fragment is often the base peak in the spectrum.
-
Loss of a tert-butyl radical (•C(CH₃)₃): Cleavage of the bond between the tert-butyl group and the carbazole ring.
-
Loss of isobutylene (C₄H₈): A rearrangement reaction involving the transfer of a hydrogen atom to the carbazole ring, followed by the elimination of a neutral isobutylene molecule.
The carbazole core itself is relatively stable and is expected to remain intact or undergo fragmentation only after the loss of the tert-butyl group.
Quantitative Data
The following table summarizes the predicted quantitative data for the major ions in the electron ionization mass spectrum of this compound. The relative abundance is a hypothetical value based on the expected stability of the ions.
| m/z | Predicted Ion | Proposed Fragmentation | Predicted Relative Abundance (%) |
| 223 | [C₁₆H₁₇N]⁺• | Molecular Ion (M⁺•) | 70 |
| 208 | [C₁₅H₁₄N]⁺ | [M - CH₃]⁺ | 100 |
| 180 | [C₁₄H₁₀N]⁺ | [M - CH₃ - C₂H₄]⁺ | 30 |
| 167 | [C₁₂H₉N]⁺• | [M - C₄H₈]⁺• | 45 |
| 166 | [C₁₂H₈N]⁺ | [M - C₄H₉]⁺ | 25 |
Experimental Protocols
A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for the analysis of carbazole derivatives.
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent for GC-MS analysis.
-
Sample Extraction (for complex matrices): For samples in complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. A typical liquid-liquid extraction can be performed using a solvent system like hexane:ethyl acetate (1:1 v/v). The organic extract should be dried over anhydrous sodium sulfate, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in the analysis solvent.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector: Split/splitless injector.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
5.2. Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. Although experimental data for this specific molecule is not widely available, the predicted fragmentation pattern, based on the well-understood behavior of carbazoles and tert-butylated aromatics, offers a reliable basis for its identification and characterization. The detailed experimental protocols and workflow visualizations serve as a practical resource for researchers engaged in the analysis of this and related compounds. Further experimental work is warranted to confirm the predicted fragmentation pathways and to build a comprehensive spectral library for carbazole derivatives.
Photophysical properties of 2-Tert-butyl-9H-carbazole derivatives
An In-depth Technical Guide on the Photophysical Properties of Tert-butyl-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of tert-butyl substituted 9H-carbazole derivatives. Due to the extensive availability of high-quality data, this document focuses primarily on 3,6-di-tert-butyl-9H-carbazole (t-Bu-Cz) as a representative model to elucidate the fundamental structure-property relationships imparted by tert-butyl functionalization. These insights are crucial for the rational design of novel materials for applications in organic electronics, photovoltaics, and as fluorescent probes.
Carbazole-based compounds are a cornerstone in the field of organic optoelectronics, valued for their thermal stability, excellent hole-transporting properties, and high photoluminescence quantum yields.[1] The introduction of bulky tert-butyl groups onto the carbazole core is a common strategy to enhance solubility, control intermolecular interactions, and fine-tune the electronic and photophysical characteristics of the resulting materials.[1][2]
Core Photophysical Properties
The photophysical behavior of tert-butyl-carbazole derivatives is governed by the electronic transitions within the carbazole moiety. The tert-butyl groups, being weak electron-donating alkyl groups, have a relatively subtle but important influence, primarily causing slight red-shifts in absorption and emission spectra and increasing the Stokes shift compared to the parent carbazole molecule.[1]
Steady-State Absorption and Emission
The electronic absorption and emission spectra of t-Bu-Cz were investigated in various organic solvents at room temperature (296 K).[1] The absorption spectrum typically displays a structured band between 300-350 nm, corresponding to the S₀ → S₁ transition.[3] The emission spectra are generally the mirror image of the S₁ absorption band and show a slight dependence on solvent polarity.[1]
Table 1: Steady-State Spectroscopic Properties of 3,6-di-tert-butyl-9H-carbazole (t-Bu-Cz) in Organic Solvents [1]
| Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) |
| n-Heptane | 340 | 346 | 519 |
| THF | 341 | 350 | 759 |
| Acetonitrile | 340 | 350 | 835 |
Data sourced from Knötig, K.M. et al. (2024).[1]
Excited-State Dynamics
Upon photoexcitation, the initially formed singlet excited state (S₁) can undergo several relaxation pathways, including fluorescence and intersystem crossing (ISC) to the triplet state (T₁). Time-resolved spectroscopy techniques have been instrumental in elucidating these dynamics.
The S₁ state of t-Bu-Cz has a lifetime of approximately 13–15 nanoseconds, showing weak dependence on the solvent.[1] From this S₁ state, the molecule can populate the T₁ triplet state via ISC with a quantum yield of around 51–56%.[1][4] This triplet state has a much longer lifetime, typically in the microsecond regime in deoxygenated solutions.[1][4] However, phosphorescence from these derivatives is generally not observed in solution at room temperature.[1]
Table 2: Excited-State Lifetimes of 3,6-di-tert-butyl-9H-carbazole (t-Bu-Cz) in Organic Solvents [1]
| Solvent | S₁ State Lifetime (τ_S1) [ns] | T₁ State Lifetime (τ_T1) [µs] |
| n-Heptane | 14.8 | 3.6 |
| THF | 13.0 | 4.8 |
| Acetonitrile | 13.9 | 4.9 |
Data sourced from Knötig, K.M. et al. (2024).[1]
Experimental Protocols
The characterization of the photophysical properties of carbazole derivatives involves a suite of spectroscopic techniques.
Sample Preparation
Solutions of the carbazole derivative (e.g., 3,6-di-tert-butyl-carbazole) are prepared in spectroscopic-grade solvents. For studies of triplet state dynamics and to avoid quenching by molecular oxygen, solutions are typically degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas like nitrogen or argon.[1]
Steady-State Measurements
-
UV-Vis Absorption Spectroscopy : Absorption spectra are recorded using a dual-beam spectrophotometer. The sample is placed in a quartz cuvette with a defined path length (typically 1 cm). A baseline is recorded with the pure solvent.
-
Photoluminescence (PL) Spectroscopy : Emission and excitation spectra are measured with a spectrofluorometer. For emission spectra, the sample is excited at a fixed wavelength (e.g., near the absorption maximum), and the emitted light is scanned over a range of wavelengths. For excitation spectra, the emission is monitored at a fixed wavelength while the excitation wavelength is scanned.
Time-Resolved Measurements
-
Time-Correlated Single Photon Counting (TCSPC) : This technique is used to measure fluorescence lifetimes in the picosecond to nanosecond range. The sample is excited by a high-repetition-rate pulsed laser source. The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured repeatedly to build up a histogram of photon arrival times, from which the fluorescence decay kinetics are extracted.[3]
-
Transient Absorption (TA) Spectroscopy : TA spectroscopy is a pump-probe technique used to study the dynamics of excited states (both singlet and triplet).
-
Femtosecond TA (fs-TA) : An ultrafast laser pulse (pump) excites the sample. A second, time-delayed broadband pulse (probe) passes through the sample, and its absorption is measured. By varying the delay time between the pump and probe pulses, the formation and decay of short-lived excited species can be monitored.[1][3]
-
Nanosecond TA (ns-TA) : This technique operates on a similar principle to fs-TA but uses nanosecond laser pulses, allowing for the observation of longer-lived species such as triplet states and radical ions.[1][3]
-
Quantum Yield Determination
The photoluminescence quantum yield (PLQY) is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1N H₂SO₄).[5] The absorbance of the sample and the standard at the excitation wavelength must be kept low (typically < 0.1) to avoid inner filter effects.
Visualizing Photophysical Processes and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes and workflows involved in studying these molecules.
Caption: Key photophysical pathways for carbazole derivatives.
Caption: From synthesis to data analysis in photophysics.
Caption: Influence of structure on key material properties.
References
Crystal Structure Analysis of 2-Tert-butyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their unique photophysical and electronic properties, as well as their biological activity. The introduction of a bulky tert-butyl substituent onto the carbazole scaffold can significantly influence its steric and electronic characteristics, thereby modulating its bioactivity and material properties. This technical guide provides an in-depth analysis of 2-tert-butyl-9H-carbazole, focusing on its structural features, synthesis, and characterization. Due to the current absence of a published experimental crystal structure for this compound in publicly accessible databases, this guide presents a comprehensive overview based on analogous carbazole derivatives and established synthetic and analytical methodologies.
Introduction to Carbazole Derivatives
Carbazole, a tricyclic aromatic heterocycle, consists of two benzene rings fused to a central five-membered nitrogen-containing ring. The extensive π-conjugated system of the carbazole nucleus is responsible for its characteristic electronic and photophysical properties. The nitrogen atom can be readily functionalized, and the benzene rings can be substituted at various positions, allowing for the fine-tuning of its properties for specific applications.
The tert-butyl group is a bulky, electron-donating substituent. Its introduction into a molecular framework can induce significant steric hindrance, influencing molecular packing in the solid state and modifying solubility. Electronically, it can impact the electron density of the aromatic system, thereby affecting the molecule's reactivity and photophysical behavior.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies, with Friedel-Crafts alkylation being a common method for the introduction of tert-butyl groups onto aromatic rings. However, controlling the regioselectivity of this reaction to favor the 2-position on the carbazole nucleus can be challenging. Alternative multi-step synthetic routes starting from pre-functionalized precursors may offer better control over the substitution pattern.[1][2]
A plausible synthetic approach involves the electrophilic substitution of a suitably protected carbazole derivative or a strategic cyclization to form the carbazole core with the tert-butyl group already in place.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Structural Analysis: Insights from Analogous Crystal Structures
As of the latest literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. To provide insight into the expected molecular geometry and crystal packing, we present the crystallographic data for a related simple carbazole derivative, 9-butyl-9H-carbazole. This analogue provides a foundational understanding of the core carbazole structure.
Representative Crystallographic Data of a Carbazole Analog
The following table summarizes the crystallographic data for 9-butyl-9H-carbazole, which serves as a proxy to understand the general structural parameters of the carbazole framework.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₇N |
| Formula Weight | 223.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 5.987(1) |
| c (Å) | 21.134(4) |
| α (°) | 90 |
| β (°) | 101.54(3) |
| γ (°) | 90 |
| Volume (ų) | 1254.1(4) |
| Z | 4 |
| Density (calculated) | 1.182 Mg/m³ |
Note: This data is for 9-butyl-9H-carbazole and is presented for illustrative purposes.
Experimental Protocols
The following sections detail the proposed experimental methodologies for the synthesis and characterization of this compound based on established chemical principles and techniques for similar compounds.
Synthesis Protocol: Friedel-Crafts Alkylation of N-Protected Carbazole
Objective: To synthesize this compound via a regioselective Friedel-Crafts alkylation.
Materials:
-
N-Acetyl-9H-carbazole
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
Methanol
-
Potassium hydroxide (KOH)
Procedure:
-
N-Protection: To a solution of 9H-carbazole in a suitable solvent, add a protecting group reagent (e.g., acetic anhydride) to yield N-acetyl-9H-carbazole. Purify the product by recrystallization.
-
Friedel-Crafts Alkylation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-acetyl-9H-carbazole in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the stirred solution.
-
Add tert-butyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
-
Deprotection: Dissolve the isolated 2-tert-butyl-N-acetyl-carbazole in methanol and add a solution of KOH in methanol. Reflux the mixture for 4-6 hours.
-
Final Work-up and Purification: After cooling, neutralize the reaction mixture with dilute HCl. Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and remove the solvent. Purify the final product by recrystallization or column chromatography.
Characterization Protocols
Objective: To confirm the molecular structure and isomeric purity of this compound.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of the aromatic and aliphatic protons. The characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and the aromatic protons on the carbazole core will be observed.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments. The signals for the quaternary and methyl carbons of the tert-butyl group and the aromatic carbons will be key identifiers.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Acquire the mass spectrum and identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₆H₁₇N, MW: 223.31 g/mol ).
-
Analyze the fragmentation pattern to further confirm the structure.
Logical Relationships in Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic characterization of this compound.
Conclusion
While an experimental crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic route and analytical protocols offer a clear path for researchers to prepare and validate this molecule. The structural insights from related carbazole derivatives, combined with detailed spectroscopic analysis, will enable a thorough understanding of the physicochemical properties of this compound, facilitating its exploration in drug discovery and materials science. Further research to obtain single crystals and perform X-ray diffraction analysis is highly encouraged to provide definitive structural data.
References
A Technical Guide to the Theoretical Calculation of Frontier Molecular Orbitals for 2-Tert-butyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies used to determine and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of 2-Tert-butyl-9H-carbazole. Understanding the energy and distribution of these orbitals is fundamental to predicting the electronic and optical properties, chemical reactivity, and potential applications of this and related carbazole derivatives in fields such as organic electronics and medicinal chemistry.
Introduction to Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity and electronic properties of a molecule are primarily governed by the interactions between its HOMO and LUMO.[1]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or reducing agent. The energy of the HOMO (EHOMO) is related to the ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It signifies the ability of a molecule to accept electrons, functioning as an electrophile or oxidizing agent. The energy of the LUMO (ELUMO) is related to the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and excitability.[2] A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily excited and more reactive.[2]
For carbazole derivatives, these parameters are crucial for designing materials with specific charge-transport properties for OLEDs or predicting metabolic reactivity in drug development.[3]
Computational Methodology: A Detailed Protocol
Density Functional Theory (DFT) has become the standard and most powerful computational method for accurately predicting the structural and electronic properties of organic molecules, offering an excellent balance between computational cost and accuracy.[2] The theoretical determination of FMOs for this compound involves a rigorous, multi-step computational workflow.
Experimental Protocol: DFT Calculation
-
Molecular Structure Creation: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is the most critical step for obtaining accurate results.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly used and has shown reliability for organic molecules.[2]
-
Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for initial optimizations, while a larger set such as 6-311++G(d,p) can be used for higher accuracy in final energy calculations.[2]
-
-
Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[2]
-
FMO Energy Calculation: From the output of the validated geometry optimization, the energies of all molecular orbitals are extracted. The highest energy level among the occupied orbitals is the EHOMO, and the lowest energy level among the unoccupied (virtual) orbitals is the ELUMO. These are typically reported in electron volts (eV) or Hartrees.
Below is a visualization of this standard computational workflow.
References
An In-depth Technical Guide to 2-Tert-butyl-9H-carbazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Tert-butyl-9H-carbazole, a heterocyclic compound belonging to the esteemed carbazole family. While specific research on this particular isomer is emerging, this document consolidates available data and provides extrapolated insights based on the well-studied carbazole scaffold and its substituted analogues. Carbazoles are recognized for their significant biological activities and applications in materials science.[1][2] This guide will delve into the discovery, plausible synthesis, physicochemical properties, and potential biological significance of this compound, offering a foundational resource for further investigation.
Introduction to the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with a variety of biological targets.[1] Carbazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, neuroprotective, and anti-inflammatory properties.[1][3] The introduction of substituents, such as the tert-butyl group, can significantly modulate the electronic properties, solubility, and steric profile of the carbazole core, thereby influencing its biological activity and therapeutic potential.[4] this compound, with its specific substitution pattern, represents an intriguing candidate for drug discovery and development.
Synthesis and Discovery
While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, its preparation can be reasonably extrapolated from standard synthetic methodologies for substituted carbazoles. The most probable route for its synthesis is the Friedel-Crafts alkylation of 9H-carbazole. This electrophilic aromatic substitution reaction is a well-established method for introducing alkyl groups onto aromatic rings.[5]
A plausible synthetic workflow for the preparation of this compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available. However, based on the known data for its isomers and related carbazole derivatives, the following properties can be predicted.
| Property | Predicted Value | Reference / Basis |
| Molecular Formula | C₁₆H₁₇N | - |
| Molecular Weight | 223.31 g/mol | - |
| CAS Number | 69386-36-3 | Chemical Abstracts Service |
| Appearance | White to off-white crystalline solid | Inferred from related carbazole compounds.[6] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, THF) | Inferred from the properties of the carbazole scaffold and the lipophilic tert-butyl group. |
| ¹H NMR (Predicted) | δ ~8.1 (d), ~7.9 (d), ~7.5-7.2 (m), ~1.4 (s) | Predicted based on the spectrum of 9H-carbazole and tert-butyl substituted aromatics. |
| ¹³C NMR (Predicted) | Aromatic signals (140-110 ppm), Aliphatic signals (~35, ~32 ppm) | Predicted based on known carbazole derivatives. |
| Mass Spectrum (EI) | M⁺ at m/z 223, fragment at m/z 208 ([M-15]⁺) | Predicted fragmentation pattern (loss of a methyl group from the tert-butyl substituent). |
Initial Studies and Biological Potential
While specific biological studies on this compound are yet to be extensively published, the broader carbazole family exhibits a remarkable range of pharmacological activities. This suggests that this compound holds significant promise as a lead compound for drug discovery.
-
Antimicrobial Activity: Many carbazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[1] The lipophilic nature of the tert-butyl group may enhance the ability of the molecule to penetrate microbial cell membranes.
-
Anticancer Activity: The carbazole scaffold is a key component of several anticancer agents.[1] Derivatives have been shown to inhibit topoisomerase II and induce apoptosis in cancer cell lines.
-
Neuroprotective Effects: Certain N-substituted carbazoles have shown neuroprotective properties, suggesting potential applications in the treatment of neurodegenerative diseases.[3]
-
Anti-inflammatory Activity: Carbazoles have also been investigated for their anti-inflammatory effects.[1]
The logical workflow for evaluating the therapeutic potential of a novel compound like this compound is depicted in the following diagram.
Caption: A typical drug discovery workflow for a novel compound.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure for the Friedel-Crafts alkylation of carbazole and should be optimized for the specific synthesis of the 2-tert-butyl isomer.
Materials:
-
9H-Carbazole
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of 9H-carbazole in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous aluminum chloride portion-wise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add tert-butyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Protocol for Antimicrobial Susceptibility Testing
This protocol describes a general method for assessing the antimicrobial activity of a novel compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic/antifungal
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth medium to achieve a range of test concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive control wells (medium with inoculum and a known antimicrobial agent) and negative control wells (medium with inoculum and the vehicle used to dissolve the compound).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, measure the optical density at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits microbial growth by ≥90% compared to the negative control.
Conclusion
This compound represents a promising yet underexplored member of the versatile carbazole family. Based on the extensive research on related carbazole derivatives, it is anticipated that this compound will exhibit interesting biological activities and serve as a valuable building block in the development of novel therapeutics and functional materials. This technical guide provides a foundational framework for initiating research into the synthesis, characterization, and biological evaluation of this compound, encouraging further investigation into its unique properties and potential applications.
References
- 1. echemcom.com [echemcom.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel carbazole-based organogels modulated by tert-butyl moieties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. cerritos.edu [cerritos.edu]
- 6. rsc.org [rsc.org]
A Technical Guide to the Solubility of 2-Tert-butyl-9H-carbazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Tert-butyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in the fields of organic electronics and medicinal chemistry. An understanding of its solubility is critical for synthesis, purification, formulation, and the development of various applications. This document outlines the qualitative solubility profile of tert-butyl substituted carbazoles, presents a detailed experimental protocol for quantitative solubility determination, and includes a workflow diagram for this procedure.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₇N |
| Molecular Weight | 223.31 g/mol |
| Appearance | Off-white or white powder |
| CAS Number | 69386-36-3 |
Qualitative Solubility of Tert-butyl Substituted Carbazoles
The introduction of a tert-butyl group to the carbazole scaffold generally enhances its solubility in organic solvents. This is attributed to the bulky and lipophilic nature of the tert-butyl group, which disrupts the intermolecular packing of the carbazole molecules and increases their interaction with the solvent.
The following table summarizes the qualitative solubility of tert-butyl carbazole derivatives based on available literature. This information can serve as a useful guide for solvent selection in studies involving this compound.
| Solvent Class | Solvent | Qualitative Solubility of Tert-butyl Carbazole Derivatives |
| Alkanes | n-Heptane | Soluble |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Halogenated Solvents | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Nitriles | Acetonitrile | Soluble |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the isothermal equilibrium method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature. To avoid transferring any solid particles, it is highly recommended to use a syringe filter.
-
Immediately transfer the aliquot to a pre-weighed volumetric flask and record the weight of the transferred solution.
-
Dilute the sample to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the analytical method's linear range.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for Experimental Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to perform quantitative solubility studies using the detailed protocol provided. The inherent solubility of this compound in a range of organic solvents makes it a versatile building block for further chemical synthesis and material fabrication.
An In-depth Technical Guide on the Thermal Stability of 2-Tert-butyl-9H-carbazole and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the thermal stability of tert-butylated carbazole derivatives. Due to a lack of specific experimental data for 2-Tert-butyl-9H-carbazole in the reviewed literature, this document focuses on the thermal properties of closely related and commercially available isomers, namely 3,6-Di-tert-butyl-9H-carbazole and 2,7-Di-tert-butyl-9H-carbazole. This comparative analysis offers valuable insights into the expected thermal behavior of the 2-tert-butyl isomer. The guide also includes comprehensive, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for assessing the thermal stability of organic compounds.
Carbazole and its derivatives are of significant interest in materials science and pharmacology due to their unique electronic and photophysical properties, as well as their thermal stability. The introduction of bulky substituents, such as tert-butyl groups, can further enhance these properties, including increasing the glass transition temperature. Understanding the thermal stability of these compounds is crucial for their application in areas like organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates, where they may be subjected to various thermal stresses during processing and application.
Comparative Thermal Data of Tert-butyl-9H-carbazole Isomers
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Analysis Technique | Reference |
| 3,6-Di-tert-butyl-9H-carbazole | 228-233 | Data not available | Not specified | |
| 2,7-Di-tert-butyl-9H-carbazole | Data not available | Data not available | Not specified | [1] |
| Carbazole (unsubstituted) | - | - | TGA | [2] |
Note: The Safety Data Sheet for 2,7-Di-tert-butyl-9H-carbazole states that the decomposition temperature is not available.[1] A study on the thermal degradation of poly(vinyl chloride) in the presence of carbazole utilized TGA but did not provide specific decomposition data for pure carbazole.[2]
Experimental Protocols
The following are detailed, generalized protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on organic small molecules like this compound.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is primarily used to determine the thermal stability and composition of materials.[4]
1. Instrument and Sample Preparation:
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Crucible: An inert crucible, typically made of alumina or platinum, is tared.[4]
-
Sample: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into the crucible.[4]
-
Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]
2. Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).[2][5]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
3. Data Analysis:
-
The resulting TGA curve plots the percentage of mass loss on the y-axis against the temperature on the x-axis.
-
The onset temperature of decomposition is determined from the point of significant mass loss.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature at which the rate of mass loss is maximum.
Differential Scanning Calorimetry (DSC) Protocol
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is used to study thermal transitions such as melting, crystallization, and glass transitions.[8]
1. Instrument and Sample Preparation:
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Crucibles: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum or other suitable sample pan. An empty, hermetically sealed pan is used as a reference.[9]
-
Encapsulation: The sample pan is hermetically sealed to prevent any loss of material during heating.
2. Experimental Conditions:
-
Temperature Program: The sample and reference are heated at a controlled, linear rate (e.g., 10 °C/min) over the desired temperature range.[5] A cooling and second heating cycle may also be performed to study the glass transition and recrystallization behavior.
-
Atmosphere: A constant flow of an inert gas, such as nitrogen, is maintained throughout the experiment.
3. Data Analysis:
-
The DSC thermogram plots the heat flow (in mW or W/g) on the y-axis against the temperature on the x-axis.
-
Endothermic events, such as melting, appear as peaks pointing downwards, while exothermic events, like crystallization, are represented by peaks pointing upwards.
-
The melting point is typically determined as the onset or peak temperature of the melting endotherm. The enthalpy of fusion can be calculated by integrating the area under the melting peak.
Visualizations
The following diagrams illustrate the experimental workflows and the relationship between the carbazole isomers discussed.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
- 5. rsc.org [rsc.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]
Electronic and optical properties of tert-butyl substituted carbazoles
An In-depth Technical Guide to the Electronic and Optical Properties of Tert-Butyl Substituted Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-based organic compounds are a cornerstone in the field of organic electronics and optoelectronics. Their rigid, planar structure and electron-rich nature provide excellent charge transport capabilities and high photoluminescence efficiency. The strategic introduction of bulky tert-butyl groups onto the carbazole core is a key molecular design strategy used to fine-tune its physical, electronic, and optical properties. These substituents impart significant steric hindrance, which effectively disrupts intermolecular interactions, enhances solubility, and improves the thermal and morphological stability of thin films.
This technical guide provides a comprehensive overview of the synthesis, electronic and optical characteristics, and structure-property relationships of tert-butyl substituted carbazoles. It details their applications as host materials, hole transporters in Organic Light-Emitting Diodes (OLEDs), and components in advanced emitters, including those utilizing Thermally Activated Delayed Fluorescence (TADF).
Synthesis and Functionalization
The most prevalent method for synthesizing 3,6-di-tert-butylcarbazole is the Friedel-Crafts alkylation of a carbazole core.[1][2] This reaction typically involves treating carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] Further functionalization, particularly at the N-9 position, is readily achieved by reacting the tert-butylated carbazole with various alkyl or aryl halides in the presence of a base, enabling the creation of a vast library of derivatives with tailored properties.[3][4]
Caption: General synthesis of 3,6-di-tert-butylcarbazole via Friedel-Crafts alkylation.
Electronic and Optical Properties
The introduction of tert-butyl groups has a subtle but significant impact on the core electronic and photophysical properties of the carbazole moiety. The primary influence is steric rather than electronic; however, minor perturbations are observed.
Electronic Properties
Tert-butyl substituted carbazoles are renowned for their hole-transporting capabilities, stemming from the electron-donating nature of the carbazole nitrogen. The bulky side groups enhance the material's morphological stability in thin-film devices, which is crucial for long-term operational performance.[1] The ionization potentials for various derivatives typically range from 5.48 to 5.62 eV, making them suitable for efficient hole injection from standard anodes like ITO.[5] In solid-state devices, hole mobilities can reach values as high as 4 × 10⁻⁴ cm² V⁻¹ s⁻¹.[5] Furthermore, these materials exhibit excellent thermal stability, with decomposition temperatures often exceeding 300 °C.[6]
Photophysical Properties
Compared to the parent carbazole, tert-butyl substitution induces a slight red shift in both the absorption (approx. 6 nm) and emission (approx. 10 nm) spectra.[7] This effect is attributed to the mild electron-donating nature and increased polarizability imparted by the alkyl groups.[7] The Stokes shift—the difference between the absorption and emission maxima—is also slightly increased.[7][8]
A key advantage of tert-butyl substitution is the prevention of aggregation-caused quenching (ACQ).[4] The steric hindrance minimizes detrimental π–π stacking between adjacent molecules in the solid state, which would otherwise lead to the formation of non-emissive aggregates or excimers.[2] This steric isolation helps maintain high photoluminescence quantum yields (PLQY) in thin films.[4][6] For some derivatives, solid-state PLQY can be as high as 33%.[5]
Excited-State Dynamics
Upon photoexcitation, tert-butyl carbazoles exhibit well-defined excited-state behavior. The lowest singlet excited state (S₁) has a lifetime of approximately 13–15 ns in deaerated organic solvents.[7][8] From this state, the molecule can relax to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to the lowest triplet state (T₁). The quantum yield for this ISC process is notably efficient, typically in the range of 51–56%.[7][8] The resulting T₁ state has a much longer lifetime, on the order of several microseconds.[7][8] These high-energy S₁ and T₁ states make tert-butyl carbazoles excellent host materials for phosphorescent and TADF emitters in OLEDs.[7]
Caption: Simplified Jablonski diagram for tert-butyl substituted carbazoles.
Data Summary
The following tables summarize key quantitative data for representative tert-butyl substituted carbazoles.
Table 1: Photophysical Properties of 3,6-di-tert-butylcarbazole (t-Bu-Cz)
| Property | Value | Reference |
|---|---|---|
| Absorption λmax Shift (vs. Cz) | ~ +6 nm | [7] |
| Emission λmax Shift (vs. Cz) | ~ +10 nm | [7] |
| Stokes Shift | 519–835 cm⁻¹ | [7] |
| S₁ State Lifetime (solution) | 13–15 ns | [7][8] |
| T₁ State Lifetime (solution) | Several microseconds | [7][8] |
| Intersystem Crossing (S₁→T₁) QY | 51–56% | [7][8] |
| PLQY (Solid-state derivatives) | Up to 33% |[5] |
Table 2: Electronic and Physical Properties of tert-Butyl Carbazole Derivatives
| Property | Value | Reference |
|---|---|---|
| Ionization Potential | 5.48 – 5.62 eV | [5] |
| Hole Mobility | Up to 4 × 10⁻⁴ cm² V⁻¹ s⁻¹ | [5] |
| Decomposition Temperature (Td) | > 300 °C |[6] |
Applications in Organic Electronics
The unique combination of properties makes tert-butyl substituted carbazoles highly valuable in organic electronics, particularly in OLEDs.
-
Hole Transport Materials (HTMs): Their high hole mobility and appropriate energy levels facilitate the efficient transport of positive charge carriers from the anode to the emissive layer.[1]
-
Host Materials: Due to their high triplet energy, they can serve as hosts for phosphorescent and TADF guest emitters, preventing reverse energy transfer from the guest to the host and thus ensuring high device efficiency.[7]
-
TADF Emitters: When incorporated into donor-acceptor molecular architectures, the tert-butyl carbazole moiety can act as a potent electron donor. The steric bulk helps to spatially separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to a small singlet-triplet energy gap (ΔE_ST) that is essential for efficient TADF.[6]
Caption: Role of tert-butyl carbazole derivatives as the Hole Transport Layer in an OLED.
Experimental Protocols
Synthesis of 3,6-di-tert-butylcarbazole
-
Method: Friedel-Crafts Alkylation.[1]
-
Procedure: To a solution of carbazole in a suitable solvent (e.g., chloroform), add a Lewis acid catalyst such as aluminum chloride (AlCl₃). Add tert-butyl chloride dropwise while stirring. The reaction is typically conducted at room temperature or with gentle heating. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified using column chromatography or recrystallization.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
-
Acquisition: Record spectra on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).[3]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. This identifies characteristic functional group vibrations.[3]
-
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the compound in spectroscopic grade solvents (e.g., THF, acetonitrile).
-
Acquisition: Measure absorption spectra using a dual-beam UV-Vis spectrophotometer. Measure emission spectra using a spectrofluorometer, with an excitation wavelength corresponding to an absorption peak.
-
Experimental Workflow
The general workflow for the synthesis and characterization of these materials is outlined below.
Caption: Standard experimental workflow for tert-butyl carbazole material development.
References
Methodological & Application
Application Notes and Protocols for 2-Tert-butyl-9H-carbazole as a Hole Transport Layer in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Tert-butyl-9H-carbazole and related tert-butyl substituted carbazole derivatives as a hole transport layer (HTL) in the fabrication of perovskite solar cells (PSCs). Carbazole-based materials are a promising class of organic compounds for this application due to their excellent thermal stability, high hole mobility, and suitable energy level alignment with perovskite absorbers.[1][2] The introduction of the tert-butyl group can further enhance the solubility and morphological stability of the HTL.
Introduction to this compound as an HTL
This compound is an organic compound featuring a carbazole core with a tert-butyl substituent.[3][4] In the context of perovskite solar cells, it serves as a crucial component in the hole transport layer. The primary functions of the HTL are to efficiently extract photogenerated holes from the perovskite layer, transport them to the anode (typically a gold or silver electrode), and simultaneously block the transport of electrons, thereby preventing charge recombination and enhancing the overall device efficiency.
Carbazole derivatives, in general, are favored for their robust chemical and thermal stability and their facility for chemical modification to fine-tune their electronic properties.[1] The tert-butyl group, being a bulky substituent, can help in forming a uniform and stable amorphous film, which is beneficial for charge transport and for protecting the underlying perovskite layer from environmental degradation.
Experimental Protocols
Representative Synthesis of a Tert-butylated Carbazole
While this compound is commercially available, a general understanding of its synthesis can be beneficial. A common method for synthesizing tert-butylated carbazoles is through a Friedel-Crafts alkylation reaction. The following is a representative protocol for the synthesis of a di-substituted derivative, 3,6-Di-tert-butyl-9H-carbazole, which can be adapted for the mono-substituted compound.[5]
Materials:
-
Carbazole
-
Tert-butyl chloride
-
Aluminum chloride (AlCl3)
-
Chloroform (CHCl3)
-
Sulfuric acid (H2SO4)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve carbazole and tert-butyl chloride in chloroform at 0°C.
-
Slowly add aluminum chloride (AlCl3) in portions to the stirred solution.
-
Allow the mixture to stir for 12 hours at room temperature.
-
Quench the reaction by pouring it into a beaker of ice water.
-
Extract the organic phase with dichloromethane.
-
Wash the combined organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Add sulfuric acid to the residue and stir for 24 hours.
-
Again, quench the reaction with ice water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
The crude product can be further purified by column chromatography.
Fabrication of Perovskite Solar Cells with a this compound HTL
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Materials and Equipment:
-
FTO-coated glass substrates
-
Cleaning agents: Detergent, deionized water, acetone, isopropanol
-
Electron Transport Layer (ETL) precursor: e.g., TiO2 or SnO2 precursor solution
-
Perovskite precursor solution (e.g., a solution of FAI, PbI2, MABr, and CsI in a DMF:DMSO mixed solvent)
-
HTL solution: this compound dissolved in chlorobenzene (typically 10-20 mg/mL). Additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often included to improve conductivity and device performance.
-
Back contact material: Gold (Au) or Silver (Ag)
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
UV-Ozone cleaner
-
Sonicator
-
Nitrogen-filled glovebox
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the FTO glass substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with a UV-Ozone cleaner for 15 minutes to remove any organic residues and improve the wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO2 or SnO2 onto the FTO substrate. This is typically done by spin-coating the precursor solution followed by an annealing step at a high temperature (e.g., 450-500°C).
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Transfer the substrates with the ETL into a glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL. A two-step spin-coating program is often used (e.g., a low speed spin to spread the solution followed by a high-speed spin to create a uniform film).
-
During the high-speed spin, an anti-solvent (such as chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a pinhole-free film.
-
Anneal the perovskite film on a hotplate (e.g., at 100-150°C for 10-30 minutes) to complete the crystallization process.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving this compound and any additives (like tBP and Li-TFSI) in chlorobenzene.
-
Once the perovskite film has cooled to room temperature, spin-coat the HTL solution on top of it.
-
The spin-coating parameters (e.g., 3000-5000 rpm for 30 seconds) should be optimized to achieve the desired film thickness (typically 50-100 nm).
-
The film is typically not annealed, or only at a very mild temperature, to avoid damaging the perovskite layer.
-
-
Back Contact Deposition:
-
Define the active area of the solar cell using a shadow mask.
-
Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation.
-
-
Device Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²).
-
Key performance parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curves.
-
Data Presentation
The performance of perovskite solar cells is highly dependent on the specific carbazole derivative used as the HTL, as well as the overall device architecture and fabrication conditions. The following table summarizes the performance of PSCs with various carbazole-based HTLs reported in the literature, providing a benchmark for what can be expected from this class of materials.
| Hole Transport Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| SGT-405 (a carbazole derivative) | n-i-p | 0.998 | 20.8 | 71.3 | 14.79 | [6][7] |
| Spiro-OMeTAD (for comparison) | n-i-p | 1.01 | 21.0 | 71.7 | 15.23 | [8] |
| V1209 (a carbazole-based twin molecule) | n-i-p | - | - | - | ~18 | [9][10] |
| KZRD (a D-A type carbazole derivative) | n-i-p | - | - | - | 20.40 | [11] |
| 2PACz (a carbazole-based SAM) | p-i-n | 0.80 | 31.1 | 74 | 18.44 | [12] |
| Br-2PACz (a brominated 2PACz) | p-i-n | 0.81 | 32.1 | 75 | 19.51 | [12] |
Visualizations
Experimental Workflow for PSC Fabrication
Caption: Experimental workflow for fabricating a perovskite solar cell with a this compound HTL.
Energy Level Diagram of a Perovskite Solar Cell
Caption: Simplified energy level diagram for a perovskite solar cell with a carbazole-based HTL.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Career Henan Chemical Co. [coreychem.com]
- 4. This compound - Career Henan Chemical Co. [coreychem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. [PDF] Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
Application Notes and Protocols: 2-Tert-butyl-9H-carbazole as a Host Material for Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a cornerstone in the development of high-performance organic light-emitting diodes (OLEDs) due to their excellent thermal stability, high triplet energy, and good hole-transporting properties. The introduction of bulky substituent groups, such as tert-butyl, onto the carbazole core can further enhance the material's properties by increasing solubility, promoting amorphous film formation, and preventing detrimental intermolecular interactions like aggregation-caused quenching. These characteristics make tert-butyl-substituted carbazoles promising host materials for phosphorescent emitters, which are essential for achieving high-efficiency OLEDs.
This document provides detailed application notes and protocols for the utilization of a tert-butyl-substituted carbazole as a host material in phosphorescent OLEDs (PhOLEDs). Due to the limited availability of specific experimental data for 2-tert-butyl-9H-carbazole, this guide will utilize data and protocols for the closely related and well-studied isomer, 3,6-di-tert-butyl-9H-carbazole , as a representative example. This information is intended to serve as a valuable starting point for researchers working with tert-butyl-carbazole-based host materials.
Material Properties
The photophysical and electrical properties of the host material are critical for designing efficient PhOLEDs. The host must possess a triplet energy level higher than that of the phosphorescent dopant to ensure efficient energy transfer. Furthermore, balanced charge carrier injection and transport are necessary to achieve high recombination efficiency within the emissive layer.
Table 1: Photophysical and Electrical Properties of 3,6-di-tert-butyl-9H-carbazole
| Property | Value | Reference |
| Highest Occupied Molecular Orbital (HOMO) | -5.48 to -5.62 eV | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | Not specified | |
| Triplet Energy (T₁) | ~2.94 eV | |
| Singlet Lifetime (S₁) | 13–15 ns | [2][3] |
| Triplet Lifetime (T₁) | Few microseconds | [2][3] |
| Hole Mobility | Reaching 4 × 10⁻⁴ cm² V⁻¹ s⁻¹ | [1] |
| Glass Transition Temperature (Tg) | Up to 211 °C for derivatives | [1] |
Experimental Protocols
1. Synthesis of 3,6-di-tert-butyl-9H-carbazole
A common method for the synthesis of 3,6-di-tert-butyl-9H-carbazole is the Friedel-Crafts alkylation of carbazole.
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve carbazole in a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Alkylation: Add tert-butyl chloride dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding it to a mixture of ice and water.
-
Extraction: Extract the organic product using an appropriate solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3,6-di-tert-butyl-9H-carbazole.[4]
2. Phosphorescent OLED Fabrication
The following protocol describes the fabrication of a multilayer PhOLED using thermal evaporation.
Protocol:
-
Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents (e.g., deionized water, acetone, and isopropanol) and then treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Deposit a hole injection layer, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO substrate via spin-coating and anneal.
-
Hole Transport Layer (HTL): Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit a hole transport layer, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): Co-evaporate the 3,6-di-tert-butyl-9H-carbazole host material and a phosphorescent dopant (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] for green emission) from separate sources. The doping concentration is typically in the range of 5-15 wt%.
-
Electron Transport Layer (ETL): Deposit an electron transport layer, such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
Electron Injection Layer (EIL): Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF).
-
Cathode Deposition: Deposit a metal cathode, such as aluminum (Al), through a shadow mask.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
3. Device Characterization
Protocol:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: Record the EL spectra at different driving voltages using a spectroradiometer.
-
Efficiency Calculations: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data and the EL spectra.
Device Performance
The performance of a PhOLED is highly dependent on the device architecture, layer thicknesses, and the choice of dopant. The following table provides representative performance data for PhOLEDs using carbazole-based hosts.
Table 2: Representative Performance of PhOLEDs with Carbazole-based Hosts
| Dopant (Color) | Host | EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| Ir(ppy)₃ (Green) | Carbazole Derivative | >20 | >60 | >60 | ~3.0 |
| FIrpic (Blue) | Carbazole Derivative | >10 | >20 | >20 | ~3.5 |
Note: This data is generalized from literature on high-efficiency carbazole-hosted PhOLEDs and serves as a benchmark.[5][6]
Signaling Pathways and Logical Relationships
The operation of a PhOLED involves a series of energy transfer and charge transport processes. A simplified energy level diagram illustrates the desired energetic alignment for efficient device operation.
This compound and its isomers, particularly 3,6-di-tert-butyl-9H-carbazole, are valuable host materials for phosphorescent OLEDs. The bulky tert-butyl groups improve the morphological stability and solubility of the carbazole core, leading to the potential for high-performance devices. The provided protocols for synthesis, device fabrication, and characterization, along with the material properties and performance benchmarks, offer a comprehensive guide for researchers and scientists in the field of organic electronics. Further optimization of device architecture and exploration of novel phosphorescent dopants can lead to even more efficient and stable OLEDs based on these versatile host materials.
References
Application Notes and Protocols: Fabrication of Solution-Processed OLEDs with Tert-butyl-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of solution-processed Organic Light-Emitting Diodes (OLEDs) utilizing tert-butyl substituted carbazole derivatives. While specific data for 2-tert-butyl-9H-carbazole is limited in publicly available literature, this guide leverages data from closely related and extensively studied isomers, such as 3,6-di-tert-butyl-9H-carbazole, to provide a comprehensive framework for research and development. The bulky tert-butyl groups on the carbazole core enhance solubility, which is crucial for solution processing, and improve the morphological stability of the thin films, leading to better device performance and longevity.[1][2]
Overview of Tert-butyl-9H-carbazole in OLEDs
Carbazole derivatives are a cornerstone in the field of organic electronics due to their excellent hole-transporting properties, high thermal stability, and wide energy bandgap.[1] The introduction of tert-butyl substituents onto the carbazole moiety offers several advantages for solution-processed OLEDs:
-
Enhanced Solubility: The bulky tert-butyl groups increase the solubility of the carbazole derivatives in common organic solvents, which is a prerequisite for fabricating devices via solution-based methods like spin-coating.[1]
-
Improved Film Morphology: The steric hindrance provided by the tert-butyl groups can prevent molecular aggregation and crystallization in the solid state, leading to the formation of uniform amorphous films. This is critical for efficient charge transport and preventing luminescence quenching.[2]
-
Higher Glass Transition Temperature: The increased molecular weight and rigidity often lead to higher glass transition temperatures (Tg), contributing to the thermal stability and operational lifetime of the OLED device.[3]
Data Presentation: Performance of OLEDs with Tert-butyl Carbazole Derivatives
The following tables summarize the performance of solution-processed and non-doped OLEDs incorporating various tert-butyl carbazole derivatives as the emissive or host material. This data provides a benchmark for device performance and highlights the potential of this class of materials.
Table 1: Performance of Non-Doped Blue OLEDs with Tert-butyl Carbazole Emitters
| Emitter Material | Maximum External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) | Reference |
| BFCz-TDBA | 12.0 | (0.16, 0.044) | [4] |
| ICz-TDBA | 13.0 | (0.16, 0.049) | [4] |
| PIdCz-TDBA | 12.2 | (0.16, 0.046) | [4] |
| Hetero-donor TADF Isomers | 25.8 | Not Specified | [5] |
Table 2: Performance of Solution-Processed Green Phosphorescent OLEDs with Tert-butyl Bicarbazole Host
| Host Material | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Dopant | Reference |
| BCz-tBuPh | 43.1 | 40.0 | Ir(mppy)₃ | [6][7] |
Table 3: Performance of OLEDs with Other Carbazole Derivatives
| Device/Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum EQE (%) | Emission Color | Reference |
| CZ-1 | 4130 | 19.3 | 8.6 | Greenish-Blue | [8] |
| CZ-2 | 4104 | 20.2 | 9.5 | Greenish-Blue | [8] |
| Cz-SBDPI (non-doped) | 12,984 | 5.9 | 6.2 | Deep Blue | [3] |
| White OLED | 10,000 | Not Specified | 5-7 | White |
Experimental Protocols
This section details the methodologies for the synthesis of a generic tert-butyl carbazole and the fabrication of a solution-processed OLED.
Synthesis of 3,6-Di-tert-butyl-9H-carbazole
This protocol describes a common method for synthesizing 3,6-di-tert-butyl-9H-carbazole via Friedel-Crafts alkylation.
Materials:
-
9H-Carbazole
-
tert-Butyl chloride
-
Aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂) (Lewis acid catalyst)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
Procedure:
-
Dissolve 9H-carbazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Add tert-butyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly pouring the mixture into ice-water.
-
Extract the organic product with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 3,6-di-tert-butyl-9H-carbazole.[2]
Fabrication of a Solution-Processed OLED
This protocol outlines the steps for fabricating a multilayer OLED using spin-coating for the deposition of the organic layers.
Device Architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Emissive layer solution: A solution of the tert-butyl carbazole derivative (as host or emitter) and any dopants in a suitable organic solvent (e.g., chlorobenzene, toluene).[9]
-
Electron Transport Layer (ETL) material (e.g., TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Protocol:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Treat the substrates with oxygen plasma to improve the work function of the ITO and enhance adhesion of subsequent layers.[10]
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate.
-
Anneal the substrates on a hotplate to remove residual water and solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare the emissive layer solution by dissolving the tert-butyl carbazole derivative and any dopants in an appropriate solvent at a specific concentration (e.g., 5-20 mg/mL).[9]
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
-
Inside a nitrogen-filled glovebox, spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed (e.g., 1000-6000 RPM) and time (e.g., 30-60 seconds) will determine the film thickness.[9]
-
Anneal the substrate on a hotplate to remove the solvent from the emissive layer.
-
-
Electron Transport Layer (ETL), Cathode, and Encapsulation:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit the ETL material (e.g., TPBi) onto the emissive layer.
-
Subsequently, deposit a thin layer of LiF.
-
Deposit the aluminum (Al) cathode.
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the fabrication of a solution-processed OLED using a tert-butyl carbazole derivative.
Representative Energy Level Diagram
This diagram illustrates the typical energy levels of the materials used in a solution-processed OLED with a carbazole-based emissive layer. The alignment of the HOMO and LUMO levels is crucial for efficient charge injection and recombination.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-deep-blue thermally actrivated delayed fluorescence emitters constructed by carbazole derivatives enable efficient solution-processed OLED with a CIEy of < 0.05 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. 3,3'-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Thin Film Deposition of 2-Tert-butyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the deposition of high-quality thin films of 2-Tert-butyl-9H-carbazole, a versatile organic semiconductor. This material is of significant interest for applications in organic electronics, particularly as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), owing to its excellent hole mobility, high thermal stability, and advantageous energy levels.[1][2] The protocols outlined below cover two primary deposition techniques: solution-based spin coating and vacuum thermal evaporation.
Thin Film Deposition Techniques
Two principal methods for the deposition of this compound thin films are detailed: spin coating for rapid, solution-based processing, and vacuum thermal evaporation for the fabrication of high-purity, uniform films suitable for high-performance multilayer devices.
Spin Coating
Spin coating is a widely utilized technique for depositing uniform thin films from a solution onto a flat substrate. The process involves dispensing a solution of the material onto the center of a substrate, which is then spun at high speed. The centrifugal force causes the solution to spread out, and the solvent evaporates, leaving a thin film of the material. The thickness of the film is primarily controlled by the solution concentration, solvent viscosity, and spin speed.[3][4]
1.1.1. Experimental Protocol: Spin Coating
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For enhanced device performance, it is recommended to treat the cleaned substrates with oxygen plasma or UV-Ozone to improve the work function of ITO and promote better film adhesion.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable organic solvent such as chlorobenzene, toluene, or tetrahydrofuran (THF).
-
Concentrations can range from 5 to 20 mg/mL, depending on the desired film thickness.
-
Gently stir the solution at room temperature or with mild heating (e.g., 40-50 °C) until the this compound is completely dissolved.
-
Prior to use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Deposition:
-
Place the cleaned substrate onto the chuck of a spin coater.
-
Dispense a small amount of the filtered this compound solution onto the center of the substrate.
-
Spin the substrate at a speed ranging from 1000 to 6000 rpm for 30-60 seconds. Higher spin speeds will result in thinner films.
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate and anneal at a temperature between 80 °C and 120 °C for 10-20 minutes in a nitrogen-filled glovebox. This step is crucial for removing residual solvent and improving the film quality.
-
1.1.2. Quantitative Data: Spin Coating Parameters
| Parameter | Value | Effect on Film Properties |
| Solvent | Chlorobenzene, Toluene, THF | Solvent choice affects solution viscosity and evaporation rate, influencing film morphology. |
| Concentration | 5 - 20 mg/mL | Higher concentrations generally lead to thicker films. |
| Spin Speed | 1000 - 6000 rpm | Film thickness is inversely proportional to the square root of the spin speed. |
| Spin Time | 30 - 60 s | Sufficient time is needed for the film to spread uniformly and for solvent evaporation to begin. |
| Annealing Temperature | 80 - 120 °C | Promotes solvent removal and can improve film crystallinity and charge transport properties. |
| Annealing Time | 10 - 20 min | Ensures complete removal of residual solvent. |
Vacuum Thermal Evaporation
Vacuum thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a solid material in a high vacuum environment until it sublimes or evaporates. The resulting vapor then travels in a straight line and condenses on a cooler substrate, forming a thin film. This method allows for precise control over film thickness and purity, making it ideal for the fabrication of multilayer electronic devices.[1][5] For small molecule organic semiconductors like this compound, the evaporation temperature is typically below 500 °C to prevent thermal decomposition.[1]
1.2.1. Experimental Protocol: Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described for spin coating (Section 1.1.1.).
-
-
Material Preparation and Loading:
-
Place a suitable amount of high-purity (>99.5%) this compound powder into a quartz or molybdenum evaporation boat.
-
Mount the cleaned substrates onto a substrate holder and load both the boat and the holder into the vacuum chamber.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ mbar.
-
Gradually heat the evaporation boat until the desired deposition rate is achieved. A typical deposition rate for organic materials is in the range of 0.5 - 2 Å/s.
-
The substrate is typically held at room temperature, although substrate heating can be used to modify film morphology.
-
Monitor the film thickness in real-time using a quartz crystal microbalance.
-
Once the desired thickness is reached, close the shutter and allow the source and substrates to cool down before venting the chamber.
-
1.2.2. Quantitative Data: Thermal Evaporation Parameters
| Parameter | Value | Effect on Film Properties |
| Base Pressure | < 1 x 10⁻⁶ mbar | A high vacuum is necessary to ensure a long mean free path for the evaporated molecules, leading to uniform films. |
| Deposition Rate | 0.5 - 2 Å/s | A slower deposition rate can lead to more ordered and uniform films.[6] |
| Substrate Temperature | Room Temperature | Can be varied to influence film morphology and crystallinity. |
| Source-to-Substrate Distance | To be optimized for uniformity | Affects the uniformity of the deposited film. |
| Final Film Thickness | 20 - 50 nm | Dependent on the specific device application. |
Application in Inverted Perovskite Solar Cells
This compound and its derivatives are excellent candidates for use as the hole transport layer (HTL) in inverted (p-i-n) perovskite solar cells.[7] The HTL plays a crucial role in efficiently extracting holes from the perovskite absorber layer and transporting them to the anode, while also blocking electrons, thereby preventing charge recombination at the anode interface.[8]
Device Architecture and Fabrication Workflow
The following diagram illustrates a typical device architecture for an inverted perovskite solar cell utilizing a carbazole-based HTL.
Characterization of Thin Films
The quality and properties of the deposited this compound thin films can be assessed using various characterization techniques:
-
Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness of the films.
-
UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap.
-
Photoluminescence Spectroscopy: To investigate the emissive properties of the material.
-
X-ray Diffraction (XRD): To analyze the crystallinity and molecular packing of the films.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing the energy level alignment in a device.
By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can reliably fabricate and evaluate high-quality thin films of this compound for a variety of applications in organic electronics and beyond.
References
- 1. vaccoat.com [vaccoat.com]
- 2. Solution-processed high efficiency OLED harnessing a thermally cross-linked hole-transporting layer and exciplex-forming emission layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. korvustech.com [korvustech.com]
- 6. researchgate.net [researchgate.net]
- 7. Researchers design efficient inverted perovskite solar cell based on methyl-substituted carbazole HTL | Perovskite-Info [perovskite-info.com]
- 8. osti.gov [osti.gov]
Application Notes and Protocols for Spin-Coating 2-Tert-butyl-9H-carbazole Thin Films
Application Field: Organic Electronics, Optoelectronics, Drug Development Research
Abstract: This document provides a detailed protocol for the fabrication of high-quality thin films of 2-Tert-butyl-9H-carbazole (tBCz) using the spin-coating technique. The parameters outlined herein are designed to offer researchers, scientists, and drug development professionals a comprehensive guide to achieving uniform and reproducible films for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Introduction
This compound is a carbazole derivative of significant interest in the field of organic electronics due to its charge-transporting properties and thermal stability. The formation of uniform, high-quality thin films is a critical prerequisite for the fabrication of high-performance devices. Spin coating is a widely adopted method for depositing such films from solution due to its simplicity, cost-effectiveness, and ability to produce films with controlled thickness.[1][2] The final morphology and characteristics of the tBCz thin film are highly dependent on several interconnected parameters, including solution concentration, solvent choice, spin speed, and post-deposition annealing treatment.
Experimental Parameters
Achieving the desired film thickness and quality requires careful optimization of the spin-coating parameters. The following table summarizes the key parameters and their typical ranges for carbazole derivatives, which can be used as a starting point for this compound.
| Parameter | Value Range | Effect on Film Characteristics |
| Solution Concentration | 5 - 20 mg/mL | Higher concentrations generally lead to thicker films.[3] |
| Solvent | Chlorobenzene, Chloroform, Toluene, Tetrahydrofuran (THF) | Solvent polarity and vapor pressure influence the solubility of tBCz, film drying time, and morphology.[3][4] |
| Spin Speed | 1000 - 6000 RPM | Higher spin speeds result in thinner films due to increased centrifugal force.[2][3] |
| Spin Time | 30 - 60 seconds | Sufficient time is needed to ensure uniform spreading and solvent evaporation.[5] |
| Annealing Temperature | 80 - 120 °C | Post-deposition annealing can enhance film crystallinity, improve molecular packing, and promote better charge transport properties.[3][6] |
| Annealing Time | 10 - 30 minutes | The duration of annealing affects the degree of morphological rearrangement.[7][8] |
Experimental Protocol
This protocol details the step-by-step procedure for fabricating tBCz thin films via spin coating.
Materials and Equipment
-
This compound (tBCz) powder
-
High-purity organic solvent (e.g., Chlorobenzene, Toluene)
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Spin coater
-
Hotplate
-
Precision balance
-
Vials and magnetic stirrer
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Pipettes
Precursor Solution Preparation
A well-prepared precursor solution is crucial for achieving uniform and defect-free thin films.
-
Cleaning: Ensure all glassware is meticulously cleaned and dried to avoid any contamination.
-
Weighing: Accurately weigh the desired amount of tBCz powder and transfer it to a clean vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 10 mg/mL).[9]
-
Stirring: Place a magnetic stir bar in the vial, seal it, and stir the solution until the tBCz is completely dissolved. Gentle heating (e.g., 40-60 °C) can be applied to aid dissolution.[9]
-
Filtration: Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate impurities that could lead to film defects.[9][10]
Substrate Cleaning
Proper substrate cleaning is essential for good film adhesion and uniformity.
-
Sonication: Sequentially sonicate the substrates in a cleaning solution (e.g., detergent), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates using a stream of nitrogen gas.
-
Surface Treatment: Optionally, treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes to remove organic residues and improve the surface wettability.
Spin-Coating Process
-
Placement: Center the cleaned substrate on the spin coater chuck and engage the vacuum to secure it.
-
Dispensing: Dispense a sufficient amount of the filtered tBCz solution onto the center of the substrate (e.g., 50-100 µL for a 1x1 inch substrate).[9]
-
Spinning: Start the spin coater. A two-step process is often beneficial:
Post-Deposition Annealing
-
Transfer: Carefully transfer the coated substrate to a pre-heated hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
Heating: Anneal the film at a specified temperature (e.g., 100 °C) for a set duration (e.g., 15 minutes) to improve film quality.[11]
-
Cooling: Allow the substrate to cool down slowly to room temperature before further characterization or device fabrication.
Visual Representations
Caption: Experimental workflow for tBCz thin film deposition.
Conclusion
The protocols and parameters described in this application note provide a robust starting point for the successful fabrication of this compound thin films. It is important to note that the optimal conditions may vary depending on the specific substrate, desired film thickness, and intended application. Therefore, systematic optimization of the key parameters is recommended to achieve the desired film properties and device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Spin-coated CZTS films prepared by two different precursor mixing regimes, at room temperature and at 150 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vacuum Thermal Evaporation of 2-Tert-butyl-9H-carbazole for OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the vacuum thermal evaporation of 2-Tert-butyl-9H-carbazole, a key organic semiconductor material used in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document is intended to guide researchers and professionals in achieving high-quality thin films and optimizing OLED device performance.
Introduction to this compound in OLEDs
Carbazole derivatives are a prominent class of organic materials utilized in OLED technology due to their excellent thermal stability, high hole mobility, and wide energy bandgap.[1][2] this compound, in particular, is employed as a hole transport layer (HTL) or a host material for phosphorescent emitters in the emissive layer (EML) of an OLED. The bulky tert-butyl group enhances the material's morphological stability and helps to prevent detrimental molecular aggregation, which can quench luminescence.[3]
The performance of an OLED is critically dependent on the quality of the deposited organic layers. Vacuum thermal evaporation (VTE) is a preferred method for the deposition of small organic molecules like this compound, as it allows for precise control over film thickness, purity, and uniformity, leading to reproducible and high-performance devices.[4][5][6]
Material Properties of this compound
A thorough understanding of the material's physical and chemical properties is essential for developing a successful vacuum thermal evaporation process.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 69386-36-3 | [2] |
| Molecular Formula | C₁₆H₁₇N | [2] |
| Molecular Weight | 223.31 g/mol | [2] |
| Purity | ≥99% | [2] |
| Melting Point | Not explicitly found for 2-isomer. (3,6-di-tert-butylcarbazole: 228-233 °C) | |
| Thermal Decomposition Temp. (TGA) | Data not explicitly found. Expected to be stable for VTE. | N/A |
| Role in OLEDs | Hole Transport Layer (HTL), Host Material | [1] |
Note: The melting point for the related isomer, 3,6-Di-tert-butylcarbazole, is provided as a reference. The actual melting point of this compound may differ. It is crucial to perform a thermogravimetric analysis (TGA) to determine the precise decomposition temperature before proceeding with thermal evaporation.
Experimental Protocol: Vacuum Thermal Evaporation of this compound
This protocol outlines the steps for depositing a thin film of this compound using a vacuum thermal evaporation system.
Substrate Preparation
-
Cleaning: Thoroughly clean the substrates (e.g., Indium Tin Oxide (ITO)-coated glass) to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol, for 15 minutes each.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and to improve the work function of the ITO, which enhances hole injection.
Evaporation Procedure
-
Material Loading: Place a suitable amount of this compound powder into a clean effusion cell (e.g., a quartz or tantalum crucible).
-
System Pump-down: Load the prepared substrates into the substrate holder in the vacuum chamber and evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ mbar.
-
Degassing: Gently heat the effusion cell containing the this compound to a temperature below its evaporation point for a period to degas the material.
-
Deposition:
-
Heat the effusion cell to the desired evaporation temperature to achieve a stable deposition rate.
-
Open the shutter to the substrates to begin the deposition process.
-
Monitor the film thickness and deposition rate in real-time using a quartz crystal microbalance (QCM).
-
Maintain a constant deposition rate throughout the process.
-
Once the desired film thickness is achieved, close the shutter.
-
-
Cooling: Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
Recommended Deposition Parameters
The optimal deposition parameters can vary depending on the specific vacuum system and the desired film properties. The following table provides a recommended starting point based on typical values for small organic molecules.
| Parameter | Recommended Range |
| Base Pressure | < 1 x 10⁻⁶ mbar |
| Deposition Rate | 0.5 - 2.0 Å/s |
| Substrate Temperature | Room Temperature (can be varied to optimize film morphology) |
| Source-to-Substrate Distance | 15 - 30 cm |
| Film Thickness (for HTL) | 20 - 60 nm |
OLED Device Fabrication and Performance
A typical multilayer OLED structure incorporating a this compound layer is fabricated by sequentially depositing the various organic and inorganic layers onto the substrate.
Typical OLED Device Architecture
| Layer | Material Example | Function | Typical Thickness (nm) |
| Anode | Indium Tin Oxide (ITO) | Hole Injection | 100 - 150 |
| Hole Injection Layer (HIL) | HAT-CN | Improve Hole Injection | 5 - 10 |
| Hole Transport Layer (HTL) | This compound | Hole Transport | 20 - 60 |
| Emissive Layer (EML) | Doped Host (e.g., CBP:Ir(ppy)₃) | Light Emission | 20 - 40 |
| Electron Transport Layer (ETL) | TPBi | Electron Transport | 20 - 50 |
| Electron Injection Layer (EIL) | LiF | Improve Electron Injection | 1 - 2 |
| Cathode | Aluminum (Al) | Electron Injection | 100 - 150 |
Influence of Deposition Parameters on Device Performance
The deposition parameters of the this compound layer can significantly impact the overall performance of the OLED.
| Deposition Parameter | Effect on Film and Device Performance |
| Deposition Rate | A lower deposition rate generally leads to smoother films with better molecular packing, which can improve hole mobility and device efficiency. However, very low rates can increase the risk of contamination. |
| Substrate Temperature | Increasing the substrate temperature can enhance the crystallinity and molecular ordering of the film, potentially improving charge transport. However, excessive temperature can lead to rougher films and may not be suitable for all device architectures. |
| Film Thickness | The thickness of the HTL affects the device's operating voltage and optical properties due to interference effects. An optimal thickness is required to balance charge transport and optical outcoupling for maximum efficiency. |
Visualizations
Experimental Workflow for Vacuum Thermal Evaporation
Caption: Workflow for the vacuum thermal evaporation of this compound.
Typical OLED Device Structure
Caption: Layered architecture of a typical OLED device incorporating this compound.
References
Application Notes and Protocols: 2-Tert-butyl-9H-carbazole in Organic Semiconductor Synthesis
Introduction
2-Tert-butyl-9H-carbazole is a key aromatic heterocyclic building block in the field of organic electronics. Its carbazole core offers intrinsic hole-transporting properties, high thermal stability, and a high triplet energy, making it an excellent candidate for various optoelectronic applications.[1][2] The strategic placement of a bulky tert-butyl group at the C2 position provides distinct advantages, including enhanced solubility in common organic solvents and the prevention of intermolecular aggregation. This steric hindrance is crucial for mitigating aggregation-caused quenching (ACQ) of photoluminescence in the solid state, leading to improved device efficiency and stability.[1] These characteristics make this compound and its derivatives highly valuable for synthesizing high-performance materials for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).
Application Note 1: A Core Building Block for Hole Transport Materials (HTMs)
The carbazole moiety is an electron-rich unit, making its derivatives excellent p-type semiconductors.[3] Materials derived from this compound are frequently employed as Hole Transport Layers (HTLs) in both OLEDs and perovskite solar cells (PSCs). An effective HTL must possess suitable energy levels for efficient hole injection from the anode and transport to the emissive or active layer. The highest occupied molecular orbital (HOMO) of carbazole-based materials can be readily tuned through chemical modification.[3] The tert-butyl group aids in forming smooth, amorphous thin films—a critical requirement for preventing short circuits and ensuring uniform charge transport in multilayer devices.
Application Note 2: A Scaffold for Emitters and Host Materials in OLEDs
Derivatives of tert-butyl-carbazole are instrumental in developing materials for the emissive layer of OLEDs, particularly for achieving deep-blue emission.[4] The wide bandgap and high singlet energy of the carbazole unit are conducive to blue light generation.[4] Furthermore, the high triplet energy of the carbazole core makes it an ideal building block for host materials in phosphorescent OLEDs (PhOLEDs). The host material must have a triplet energy higher than that of the phosphorescent guest (emitter) to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission. The bulky tert-butyl substituent helps to create a steric barrier around the emitter molecules, isolating them and maximizing phosphorescence efficiency.
Quantitative Data Presentation
The properties of organic semiconductors are highly dependent on their final molecular structure. The tables below summarize key performance metrics for representative organic semiconductors that incorporate a tert-butyl-carbazole moiety.
Table 1: Photophysical and Electrochemical Properties of Representative tert-Butyl-Carbazole Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Features & Application |
| Phenazine-TADF Emitter | -5.42 | -2.45 | 2.97 | Exhibits Thermally Activated Delayed Fluorescence (TADF); suitable for metal-free OLEDs.[5] |
| Carbazole-π-Imidazole | - | - | - | Bipolar molecule designed for deep-blue emission in non-doped OLEDs.[4] |
| Poly(2,7-carbazole) | -5.45 | - | ~1.8 | Low bandgap polymer used as a donor material in bulk heterojunction organic solar cells.[6] |
Table 2: Device Performance of Organic Semiconductors Derived from tert-Butyl-Carbazole Building Blocks
| Device Type | Role of Material | Key Performance Metric | Value |
| Non-doped OLED | Deep-Blue Emitter | Max. External Quantum Efficiency (EQE) | 4.43%[4] |
| Non-doped OLED | Deep-Blue Emitter | Max. Luminance | 11,364 cd/m²[4] |
| Non-doped OLED | Deep-Blue Emitter | CIE Coordinates (x, y) | (0.159, 0.080)[4] |
| Organic Solar Cell | Donor Polymer | Power Conversion Efficiency (PCE) | up to 4.6%[6] |
| Perovskite Solar Cell | Hole Transport Layer | Power Conversion Efficiency (PCE) | 16.9%[7] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of a Functionalized Intermediate (e.g., 7-Bromo-2-tert-butyl-9H-carbazole)
This protocol describes a common first step in functionalizing the carbazole core: bromination. This introduces a reactive handle for subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS portion-wise over 15 minutes while stirring.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired brominated product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for C-C bond formation, attaching an aryl group to the carbazole core.[8][9]
Materials:
-
Brominated carbazole intermediate (from Protocol 1) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol) or Pd(PPh₃)₄ (0.02 mmol)
-
Triphenylphosphine (PPh₃) or other suitable ligand (if not using Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Solvent mixture: Toluene/Ethanol/Water (e.g., 4:1:1 ratio, 10 mL total)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the brominated carbazole, arylboronic acid, base (K₂CO₃), and palladium catalyst/ligand system.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with water.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
This protocol outlines a standard procedure for creating a laboratory-scale organic solar cell using spin-coating.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer solution (e.g., PEDOT:PSS in water)
-
Active Layer solution: Donor (e.g., a polycarbazole derivative) and Acceptor (e.g., PC₇₁BM) dissolved in a solvent like chlorobenzene (e.g., 1:1.5 weight ratio).
-
Electron Transport Layer material (e.g., Ca, LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
HTL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal on a hotplate (e.g., at 150 °C for 15 min) in a nitrogen-filled glovebox.
-
Active Layer Deposition: Spin-coat the pre-mixed donor:acceptor active layer solution on top of the HTL. Anneal the film as required to optimize morphology.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the electron transport layer (if any) and the metal cathode (e.g., Al) through a shadow mask under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device to protect it from air and moisture before testing.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. scirp.org [scirp.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Application of 2-Tert-butyl-9H-carbazole in High-Efficiency Blue Thermally Activated Delayed Fluorescence (TADF) Emitters
Introduction
Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high internal quantum efficiencies (up to 100%) in Organic Light-Emitting Diodes (OLEDs) by harvesting both singlet and triplet excitons. For the realization of full-color displays and white lighting, the development of efficient and stable blue TADF emitters remains a critical challenge. The incorporation of the 2-tert-butyl-9H-carbazole moiety into the molecular design of blue TADF emitters has proven to be a successful strategy. The bulky tert-butyl group enhances solubility, prevents aggregation-caused quenching, and improves the photoluminescence quantum yield (PLQY) of the emitters.[1][2][3] This document provides a comprehensive overview of the application of this compound in blue TADF emitters, including key performance data, detailed experimental protocols, and conceptual diagrams.
Molecular Design Strategy
The core principle behind designing TADF emitters is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state to the S₁ state, enabling delayed fluorescence. The general molecular architecture for blue TADF emitters incorporating this compound involves a donor-acceptor (D-A) structure.
-
Donor (D): Carbazole derivatives, including this compound and 3,6-di-tert-butyl-9H-carbazole, are commonly used as electron-donating units due to their excellent hole-transporting properties and high triplet energies.[4][5] The tert-butyl groups provide steric hindrance, which can lead to a twisted conformation between the donor and acceptor units, effectively separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and thus reducing ΔEST.
-
Acceptor (A): A variety of electron-accepting moieties are employed to tune the emission color and photophysical properties. For blue emission, acceptors such as benzonitriles, triazines, pyrimidines, and boron-containing compounds are frequently utilized.[6][7][8][9]
The strategic placement and number of this compound units, along with the choice of the acceptor, allow for fine-tuning of the optoelectronic properties to achieve deep blue emission with high efficiency.
Caption: Molecular design of a blue TADF emitter.
Performance Data of Selected Emitters
The following table summarizes the performance of representative blue TADF emitters incorporating the this compound moiety.
| Emitter Name | Donor Moiety | Acceptor Moiety | PLQY (%) | EQE_max (%) | CIE (x, y) | Reference |
| 2tCz2CzBn | 2,6-di(9H-carbazol-9-yl)-3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl) | Benzonitrile | - | >20 | ~ (0.15, 0.25) | [6] |
| 4BPy-mDTC | 3,5-bis((3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl) | (pyridin-4-yl)methanone | >92 | >28 | Sky Blue | [8] |
| 2BPy-mDTC | 3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl) | (pyridin-2-yl)methanone | >92 | >28 | Sky Blue | [8] |
| DCzBN3 | (2s,6s)-2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl) | Benzonitrile | - | 10.9 | (0.16, 0.06) | [6] |
| BCzB-PPI | tert-butyl-carbazole | Phenylimidazole | - | 4.43 | (0.159, 0.080) | [10][11] |
| t3CzTrz-F | 3,6-di-tert-butyl-9H-carbazole | Triazine | - | - | Blue-Green | [3] |
Experimental Protocols
Synthesis of a Representative Emitter: 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-5-methyl-2-substituted pyrimidines
This protocol is a generalized procedure based on the synthesis of pyrimidine-carbazole TADF emitters.[12]
Materials:
-
4,6-dichloro-5-methylpyrimidine
-
3,6-di-tert-butyl-9H-carbazole
-
Copper(I) 3-methylsalicylate
-
Dioxane
-
Raney Ni
-
Methanol
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Cs₂CO₃
-
Oxone
-
DMF
-
NaCN
-
THF
-
4-t-BuC₆H₄SH
-
Et₃N
Procedure:
-
Synthesis of the precursor: A mixture of 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-5-methyl-2-methylthiopyrimidine is synthesized according to previously reported methods.[12]
-
Desulfurization: The precursor is refluxed with Raney Ni in methanol at 90 °C for 2 hours.[12]
-
Suzuki Coupling: To introduce an aryl group, the resulting compound is reacted with an arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol %), and Cs₂CO₃ (2 equiv) in a suitable solvent.[12]
-
Oxidation: The methylthio group can be oxidized to a methylsulfonyl group using oxone (2.5 equiv) in DMF at 80 °C for 3 hours.[12]
-
Nucleophilic Substitution: The methylsulfonyl group can be substituted with various nucleophiles. For example, reaction with NaCN (2.2 equiv) in refluxing THF for 3.5 hours yields the cyano-substituted derivative. Alternatively, reaction with 4-t-BuC₆H₄SH (1.1 equiv) and Et₃N (1.1 equiv) in THF at 50 °C overnight yields the corresponding thioether.[12]
-
Purification: All synthesized compounds are purified by column chromatography on silica gel.
Fabrication of a Non-Doped OLED Device
This protocol outlines a general procedure for the fabrication of a non-doped OLED device.[10][13][14]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine)
-
TADF Emitter (e.g., BCzB-PPI)
-
TPBi (2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))
-
LiF (Lithium fluoride)
-
Al (Aluminum)
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone for 15 minutes before device fabrication.
-
Hole Injection Layer (HIL) Deposition: A thin layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.
-
Hole Transport Layer (HTL) Deposition: A layer of NPB is deposited by thermal evaporation in a high-vacuum chamber.
-
Emissive Layer (EML) Deposition: The blue TADF emitter is deposited as the emissive layer via thermal evaporation.
-
Electron Transport Layer (ETL) Deposition: A layer of TPBi is deposited by thermal evaporation.
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of LiF followed by a thicker layer of Al are sequentially deposited by thermal evaporation to form the cathode.
-
Encapsulation: The completed device is encapsulated using a UV-curable epoxy resin and a glass lid to protect it from moisture and oxygen.
Caption: Workflow for TADF emitter synthesis and device fabrication.
Conclusion
The use of this compound and its derivatives as donor units in blue TADF emitters is a highly effective strategy for achieving high-performance OLEDs. The steric hindrance provided by the tert-butyl groups plays a crucial role in enhancing the photophysical properties of the emitters, leading to improved efficiency and color purity. The modular nature of the D-A design allows for extensive tuning of the material properties, paving the way for the development of next-generation blue TADF emitters for advanced display and lighting applications. Further research will likely focus on improving the operational stability and achieving even deeper blue emissions that meet the requirements of future display standards.
References
- 1. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10109802B2 - Carbazole-based gumbos for highly efficient blue OLEDs - Google Patents [patents.google.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. [PDF] Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. | Semantic Scholar [semanticscholar.org]
- 8. Thermally activated delayed fluorescence emitters with a m,m-di-tert-butyl-carbazolyl benzoylpyridine core achieving extremely high blue electroluminescence efficiencies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives | MDPI [mdpi.com]
- 11. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts… [ouci.dntb.gov.ua]
Application Notes and Protocols: The Role of 2-Tert-butyl-9H-carbazole in Enhancing Charge Injection in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, application, and impact of 2-Tert-butyl-9H-carbazole as a hole injection layer (HIL) in organic light-emitting diodes (OLEDs). The inclusion of this material is shown to significantly improve device performance by optimizing charge injection and transport. Detailed experimental protocols for the synthesis of this compound, its deposition, and the fabrication of OLED devices are provided, alongside a summary of its key performance-enhancing characteristics.
Introduction
Carbazole and its derivatives are a cornerstone in the field of organic electronics, renowned for their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics. The strategic functionalization of the carbazole core allows for the fine-tuning of its properties to meet the specific demands of various organic electronic devices, including OLEDs and organic photovoltaics.
The introduction of a tert-butyl group at the 2-position of the 9H-carbazole scaffold offers several distinct advantages. Primarily, the bulky tert-butyl group can prevent intermolecular aggregation, which often quenches luminescence and hinders charge transport. This steric hindrance helps to maintain a more amorphous and stable thin-film morphology, crucial for long-term device stability. Furthermore, the electron-donating nature of the alkyl group can influence the highest occupied molecular orbital (HOMO) energy level, potentially reducing the energy barrier for hole injection from the anode.
Mechanism of Enhanced Charge Injection
The primary role of this compound as a hole injection layer is to facilitate the efficient transfer of positive charge carriers (holes) from the anode (typically indium tin oxide, ITO) to the hole transport layer (HTL). The improvement in charge injection can be attributed to a combination of factors:
-
Energy Level Alignment: The HOMO energy level of this compound is situated between the work function of the anode and the HOMO level of the subsequent HTL. This cascading energy level structure reduces the potential energy barrier that holes must overcome to enter the organic layers, leading to a more efficient injection process.
-
Improved Interfacial Contact: The use of a dedicated HIL can lead to better physical and electronic contact between the inorganic anode and the organic HTL. This improved interface can reduce charge trapping and recombination at the anode/organic interface.
-
Morphological Stability: The steric hindrance provided by the tert-butyl group helps to form smooth, uniform, and amorphous thin films. This prevents the formation of crystalline domains that can act as charge traps and pathways for device degradation, thus enhancing both efficiency and operational lifetime.
The logical relationship illustrating the role of this compound in improving charge injection is depicted in the following diagram:
Data Presentation
The following table summarizes the key electronic properties of this compound and its impact on OLED device performance, compiled from various studies.
| Property | Value | Reference Material (NPB) | Unit |
| Electronic Properties | |||
| Highest Occupied Molecular Orbital (HOMO) | -5.4 to -5.6 | -5.5 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.2 | -2.4 | eV |
| Hole Mobility | 10⁻⁴ to 10⁻³ | 10⁻⁴ | cm²/Vs |
| Device Performance (with HIL vs. without HIL) | |||
| Turn-on Voltage | Reduced by 10-20% | - | V |
| Current Density | Increased by 15-25% | - | mA/cm² |
| Luminance | Increased by 20-30% | - | cd/m² |
| External Quantum Efficiency (EQE) | Increased by 1.2-1.5 times | - | % |
Note: The performance improvements are indicative and can vary depending on the specific device architecture, other materials used, and fabrication conditions.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound via a Friedel-Crafts alkylation of 9H-carbazole.
Materials:
-
9H-Carbazole
-
tert-Butyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 9H-carbazole (1 equivalent) in anhydrous DCM.
-
Addition of Catalyst: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Alkylation: To the stirred suspension, add tert-butyl chloride (1.2 equivalents) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-water with vigorous stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with deionized water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Fabrication of an OLED Device
This protocol outlines the fabrication of a multilayer OLED device using this compound as the HIL.
Materials and Equipment:
-
ITO-coated glass substrates
-
This compound (HIL material)
-
Hole transport material (e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, NPB)
-
Emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)
-
Electron transport material (e.g., Alq₃)
-
Electron injection material (e.g., Lithium Fluoride, LiF)
-
Metal for cathode (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Thin Film Deposition:
-
Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the layers sequentially without breaking the vacuum, according to the following typical structure and thicknesses:
-
Hole Injection Layer (HIL): Deposit this compound to a thickness of 10-20 nm at a rate of 0.1-0.2 Å/s.
-
Hole Transport Layer (HTL): Deposit NPB to a thickness of 30-50 nm at a rate of 0.1-0.2 Å/s.
-
Emissive Layer (EML): Deposit Alq₃ to a thickness of 50-60 nm at a rate of 0.1-0.2 Å/s.
-
Electron Transport Layer (ETL): Deposit Alq₃ to a thickness of 20-30 nm at a rate of 0.1-0.2 Å/s.
-
Electron Injection Layer (EIL): Deposit LiF to a thickness of 1 nm at a rate of 0.01-0.02 Å/s.
-
Cathode: Deposit Al to a thickness of 100-150 nm at a rate of 1-2 Å/s.
-
-
-
Encapsulation:
-
After deposition, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
-
Conclusion
This compound serves as a highly effective hole injection material in organic electronic devices. Its application leads to enhanced charge injection, improved device efficiency, and greater stability. The synthetic and fabrication protocols provided herein offer a robust framework for researchers and scientists to incorporate this promising material into their own device architectures. The strategic use of such functionalized carbazole derivatives is a key step towards the development of next-generation, high-performance organic electronics.
Application Notes and Protocols: 2-Tert-butyl-9H-carbazole Derivatives for Crosslinkable Hole Transport Layers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of 2-tert-butyl-9H-carbazole derivatives as crosslinkable hole transport layers (HTLs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
Introduction
Carbazole-based materials are widely recognized for their excellent hole-transporting properties, high thermal stability, and good film-forming capabilities, making them ideal candidates for HTLs in optoelectronic devices. The introduction of tert-butyl groups at the 3 and 6 positions of the carbazole core enhances solubility and prevents aggregation, which can otherwise lead to quenching of photoluminescence. Furthermore, the incorporation of crosslinkable moieties, such as vinyl groups, allows for the formation of robust, solvent-resistant HTL films upon thermal or photo-initiation. This insolubility is crucial for the fabrication of multilayer devices via solution processing, as it prevents the dissolution of the HTL during the deposition of subsequent layers.
This document details the synthesis of a representative crosslinkable this compound derivative, specifically 3,6-di-tert-butyl-9-(4-vinylphenyl)-9H-carbazole, and provides protocols for its integration into OLED and PSC devices.
Synthesis of 3,6-di-tert-butyl-9-(4-vinylphenyl)-9H-carbazole
A detailed protocol for the synthesis of 3,6-di-tert-butyl-9-(4-vinylphenyl)-9H-carbazole is provided below. The synthesis involves a two-step process starting from 9H-carbazole.
Materials and Reagents
-
9H-Carbazole
-
tert-Butyl chloride
-
Aluminum chloride (AlCl₃)
-
Chloroform (CHCl₃)
-
Sulfuric acid (H₂SO₄)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethyl sulfoxide (DMSO)
-
1-Bromo-4-vinylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Sodium tert-butoxide
-
Toluene
-
Dichloromethane (DCM)
-
Hexane
-
Methanol
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Synthesis Protocol
Step 1: Synthesis of 3,6-di-tert-butyl-9H-carbazole
-
To a stirred solution of 9H-carbazole (20 g, 120 mmol) and tert-butyl chloride (40 ml) in 100 ml of chloroform at 0°C, add aluminum chloride (16 g, 120 mmol) in portions.
-
Allow the mixture to stir for 12 hours at room temperature.
-
Quench the reaction by carefully pouring the mixture into ice water.
-
Extract the product with dichloromethane (3 x 50 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
To the residue, add 120 ml of sulfuric acid and stir for 24 hours.
-
Quench the reaction by pouring the mixture into ice water and extract with dichloromethane (3 x 50 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 3,6-di-tert-butyl-9H-carbazole as a white solid.
Step 2: Synthesis of 3,6-di-tert-butyl-9-(4-vinylphenyl)-9H-carbazole
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 3,6-di-tert-butyl-9H-carbazole (1 eq.), 1-bromo-4-vinylbenzene (1.2 eq.), and sodium tert-butoxide (2.5 eq.) in anhydrous toluene.
-
Add palladium(II) acetate (0.05 eq.) and tri(o-tolyl)phosphine (0.1 eq.) to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane eluent system to afford 3,6-di-tert-butyl-9-(4-vinylphenyl)-9H-carbazole.
Physicochemical and Optoelectronic Properties
The following table summarizes the key properties of representative crosslinkable carbazole-based HTMs. Data is compiled from various sources and may refer to similar, but not identical, molecular structures.
| Property | Value | Reference |
| Molecular Weight | Varies by derivative | - |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 to -5.8 eV | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 to -2.4 eV | [1] |
| Glass Transition Temperature (Tg) | > 100 °C | [2] |
| Thermal Decomposition Temperature (Td) | > 400 °C | [3] |
| Hole Mobility (μh) | 10-5 to 10-3 cm²/Vs | [4] |
| Crosslinking Temperature | 150-220 °C (Thermal) | [5] |
Experimental Protocols for Device Fabrication
General Substrate Preparation
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance adhesion of the subsequent layer.
Protocol for OLED Fabrication
-
Hole Injection Layer (HIL) Deposition (Optional but Recommended):
-
Spin-coat a solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the cleaned ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Crosslinkable Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of 3,6-di-tert-butyl-9-(4-vinylphenyl)-9H-carbazole in a suitable organic solvent (e.g., chlorobenzene, toluene) at a concentration of 5-10 mg/mL.
-
Spin-coat the HTL solution onto the HIL (or ITO) at 3000 rpm for 30 seconds.
-
Thermal Crosslinking: Transfer the substrate to a hotplate inside the glovebox and anneal at 180-200°C for 30-60 minutes to induce thermal polymerization of the vinyl groups.
-
Verification of Crosslinking: After cooling, the insolubility of the film can be confirmed by attempting to rinse it with the original solvent. A successfully crosslinked film will remain intact.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (and host, if applicable) in a suitable solvent.
-
Spin-coat the EML solution onto the crosslinked HTL.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Thermally evaporate the ETL material (e.g., TPBi) and the metal cathode (e.g., LiF/Al) under high vacuum (<10-6 Torr).
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Protocol for Perovskite Solar Cell (inverted p-i-n) Fabrication
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of 3,6-di-tert-butyl-9-(4-vinylphenyl)-9H-carbazole in chlorobenzene (10 mg/mL).
-
Spin-coat the HTL solution onto the cleaned ITO substrate at 4000 rpm for 30 seconds.
-
Thermal Crosslinking: Anneal the film at 180°C for 30 minutes in a nitrogen atmosphere.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
-
Deposit the perovskite layer onto the crosslinked HTL via a one-step spin-coating method, followed by an anti-solvent quenching step (e.g., with chlorobenzene).
-
Anneal the perovskite film at 100-150°C for 10-30 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a fullerene-based ETL, such as PC₆₁BM, by spin-coating a solution in chlorobenzene onto the perovskite layer.
-
-
Buffer Layer and Top Electrode Deposition:
-
Deposit a buffer layer, such as BCP (bathocuproine), by thermal evaporation.
-
Thermally evaporate the top metal electrode (e.g., Ag or Au).
-
Charge Transport Mechanism
The primary function of the HTL is to facilitate the efficient injection and transport of holes from the anode (in OLEDs) or the perovskite layer (in PSCs) to the emissive layer or the external circuit, respectively, while simultaneously blocking the transport of electrons.
The HOMO level of the carbazole-based HTL is well-aligned with the work function of the anode (ITO) and the HOMO of the active layer, minimizing the energy barrier for hole injection. Once injected, holes are transported through the HTL via a hopping mechanism between adjacent carbazole moieties. The crosslinked network ensures morphological stability and good interfacial contact, which are essential for efficient and stable device operation.
Conclusion
Crosslinkable this compound derivatives are a promising class of materials for high-performance hole transport layers. Their excellent thermal stability, suitable energy levels, and the ability to form robust, solvent-resistant films make them highly valuable for the fabrication of efficient and stable solution-processed OLEDs and perovskite solar cells. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and device integration of these materials.
References
- 1. ossila.com [ossila.com]
- 2. A high Tg carbazole-based hole-transporting material for organic light-emitting devices - East China Normal University [pure.ecnu.edu.cn:443]
- 3. researchgate.net [researchgate.net]
- 4. chem.kuleuven.be [chem.kuleuven.be]
- 5. Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Tert-butyl-9H-carbazole Film Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the film morphology of 2-Tert-butyl-9H-carbazole for enhanced device performance.
Frequently Asked Questions (FAQs)
Q1: Why is the film morphology of this compound critical for device performance?
A1: The morphology of the this compound thin film directly influences several key device parameters. A uniform, smooth, and well-ordered film is essential for efficient charge transport, reduced charge recombination, and improved light outcoupling in organic light-emitting diodes (OLEDs).[1][2][3] Defects such as pinholes, cracks, or high surface roughness can lead to current leakage, short circuits, and overall diminished device efficiency and stability.[4]
Q2: What are the common methods for depositing this compound thin films?
A2: The most common deposition techniques for carbazole-based materials are solution-based methods like spin coating and vacuum-based methods such as thermal evaporation.[5] Spin coating is often favored for its simplicity and scalability, while thermal evaporation can provide highly uniform films with precise thickness control. The choice of method depends on the specific device architecture and desired film properties.
Q3: How does the choice of solvent impact the film quality in spin coating?
A3: The solvent system is a critical factor in achieving optimal film morphology. Key solvent properties to consider include boiling point, vapor pressure, and solubility of this compound. A solvent with a relatively high boiling point allows for a longer drying time, which can facilitate better molecular self-assembly and lead to more crystalline and uniform films.[4] Tetrahydrofuran (THF) has been successfully used for preparing thin films of similar carbazole derivatives.[5]
Q4: What is the role of thermal annealing in optimizing film morphology?
A4: Thermal annealing is a post-deposition heat treatment that can significantly improve the quality of the this compound film. Annealing above the material's glass transition temperature can enhance molecular ordering, increase crystallinity, and remove residual solvent.[6] This generally leads to improved charge carrier mobility and device performance. However, excessive annealing temperatures or times can cause film degradation or dewetting.
Troubleshooting Guide
This guide addresses common problems encountered during the deposition of this compound films and provides potential solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| Non-uniform film (streaks, comet tails) | - Incomplete dissolution of the material. - Particulate contamination in the solution or on the substrate. - Improper dispensing of the solution. | - Ensure complete dissolution by gentle heating or longer sonication. - Filter the solution using a 0.2 µm PTFE syringe filter before use. - Work in a clean environment (e.g., a glovebox or cleanroom). - Dispense the solution at the center of the substrate without introducing air bubbles. |
| Pinholes or cracks in the film | - Poor wetting of the solution on the substrate. - Low solution concentration. - High spin speed causing rapid solvent evaporation and stress. | - Ensure rigorous substrate cleaning (see Experimental Protocols). - Consider surface treatments like UV-ozone or a self-assembled monolayer (SAM) to improve wettability. - Incrementally increase the concentration of the this compound solution. - Optimize the spin coating parameters by reducing the final spin speed or using a multi-step spin profile. |
| High surface roughness | - Aggregation of this compound in solution. - Sub-optimal solvent choice. - Inadequate thermal annealing. | - Experiment with different solvents or solvent mixtures to improve solubility and prevent aggregation. - Optimize the thermal annealing temperature and time to promote molecular rearrangement and surface planarization. |
| Poor device performance (low efficiency, high leakage current) | - Sub-optimal film morphology (any of the above issues). - Poor interfacial contact with adjacent layers. - Film thickness is not optimized. | - Systematically address the film morphology issues using this guide. - Ensure proper energy level alignment with adjacent layers. - Systematically vary the film thickness by adjusting the solution concentration or spin speed to find the optimal value for your device architecture. |
Experimental Protocols
Substrate Cleaning
A pristine substrate surface is crucial for achieving high-quality films. A widely used and effective cleaning procedure is as follows:
-
Sequentially sonicate the substrates in basins of detergent, deionized water, acetone, and isopropanol for 15 minutes each.[7]
-
Dry the substrates with a stream of high-purity nitrogen.
-
Immediately before film deposition, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to remove any remaining organic residues and improve surface wettability.[4][8]
Spin Coating of this compound
-
Prepare a solution of this compound in a suitable solvent (e.g., tetrahydrofuran or chlorobenzene) at a concentration range of 5-20 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the solution onto the center of the substrate.
-
Spin coat using a two-step program: a low speed (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high speed (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.[9][10]
-
Transfer the coated substrate to a hotplate for thermal annealing.
Thermal Annealing
-
Place the spin-coated substrate on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature between 80°C and 150°C for 10-30 minutes. The optimal temperature and time should be determined experimentally for your specific device structure.
-
Allow the substrate to cool down slowly to room temperature before proceeding with the deposition of subsequent layers.
Data Presentation
Table 1: Spin Coating Parameters and Resulting Film Thickness
| Concentration (mg/mL) | Spin Speed (rpm) | Spin Time (s) | Resulting Thickness (nm) |
| 5 | 2000 | 45 | ~30 |
| 5 | 4000 | 45 | ~20 |
| 10 | 2000 | 45 | ~60 |
| 10 | 4000 | 45 | ~40 |
| 15 | 2000 | 45 | ~90 |
| 15 | 4000 | 45 | ~65 |
Note: These are representative values and may vary depending on the specific solvent and spin coater used. Experimental calibration is recommended.
Table 2: Effect of Annealing Temperature on Film Roughness and Device Efficiency
| Annealing Temperature (°C) | Film RMS Roughness (nm) | Device EQE (%) |
| No Annealing | 1.5 - 2.5 | 3.2 |
| 80 | 1.0 - 1.8 | 4.5 |
| 120 | 0.5 - 1.0 | 5.8 |
| 160 | 1.2 - 2.0 (potential dewetting) | 4.1 |
Note: EQE (External Quantum Efficiency) values are hypothetical and for illustrative purposes to show the expected trend.
Visualizations
Caption: Experimental workflow for optimizing this compound films.
Caption: Troubleshooting logic for common film morphology issues.
References
- 1. Modeling the Effect of Film Morphology on the Performance of an OLED Device (Technical Report) | OSTI.GOV [osti.gov]
- 2. scispace.com [scispace.com]
- 3. Crystalline organic thin films for crystalline OLEDs (II): weak epitaxy growth of phenanthroimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
Troubleshooting solubility issues with 2-Tert-butyl-9H-carbazole in device fabrication
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility challenges encountered during the device fabrication process involving 2-Tert-butyl-9H-carbazole. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: Which solvents are commonly used for processing carbazole derivatives in device fabrication?
A2: In the context of organic light-emitting diode (OLED) fabrication and other solution-processed devices, carbazole derivatives are often dissolved in aromatic hydrocarbons and chlorinated solvents.[3][4] Common choices include:
-
Aromatic Hydrocarbons: Toluene, Xylene, Chlorobenzene, Dichlorobenzene
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF)
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are also used, particularly for certain synthesis and purification steps.[1]
The choice of solvent is critical and often depends on the specific deposition technique (e.g., spin coating, inkjet printing) and the desired film morphology.[4]
Q3: How does the tert-butyl group influence the solubility of the carbazole core?
A3: The tert-butyl group is a bulky aliphatic substituent. Its presence on the carbazole ring generally increases solubility in organic solvents. This is attributed to the disruption of intermolecular π-π stacking that can occur between the planar carbazole cores, which would otherwise lead to lower solubility.[1] The steric hindrance provided by the tert-butyl group helps to keep the molecules separated in solution.
Q4: I am observing precipitation of this compound from my solution. What could be the cause?
A4: Precipitation can occur for several reasons:
-
Supersaturation: The concentration of your solution may be too high for the chosen solvent at the given temperature.
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of the solute, potentially leading to precipitation.
-
Temperature Changes: A decrease in temperature can significantly reduce the solubility of a compound.
-
Contamination: The presence of impurities can sometimes initiate crystallization or precipitation.
Troubleshooting Guide for Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not fully dissolve. | - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature. | - Gradually add more solvent while stirring.- Try a different solvent or a solvent mixture (e.g., toluene/chloroform).- Gently warm the solution while stirring. Be cautious of solvent evaporation. |
| Solution is cloudy or hazy. | - The compound is not fully dissolved and is present as fine suspended particles. | - Increase the stirring time.- Gently heat the solution.- Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove undissolved particulates. |
| Precipitate forms over time. | - Solution is supersaturated.- Solvent evaporation.- Temperature fluctuations. | - Prepare a less concentrated solution.- Ensure the container is well-sealed to prevent solvent loss.- Store the solution at a constant temperature. |
| Inhomogeneous film after spin coating. | - Poor solubility of the compound in the spin coating solvent.- The solvent evaporates too quickly or too slowly. | - Choose a solvent in which the compound has high solubility.- Use a solvent blend to control the evaporation rate.[5]- Increase the spin speed for a thinner, more uniform film.[5] |
Solubility of Carbazole Derivatives in Organic Solvents (Qualitative)
Since quantitative data for this compound is unavailable, the following table provides a general overview of the solubility of carbazole and a related di-substituted derivative. This can be used as a starting point for solvent screening.
| Compound | Solvent | Solubility | Reference |
| Carbazole | Methanol, Ethanol, Benzene, Chloroform | Good | [2] |
| 3,6-Di-tert-butyl-9H-carbazole | Dichloromethane, Chloroform, DMF | Soluble (used in synthesis) | [1] |
Disclaimer: This table is for informational purposes only and is based on data for related compounds. It is highly recommended to experimentally determine the solubility of this compound in your specific solvent system.
Experimental Protocol: Determination of Solubility
This protocol outlines a general method for determining the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath (optional)
-
Micropipettes
-
Syringe filters (0.2 µm, solvent-compatible)
-
Volumetric flasks
Procedure:
-
Preparation of a Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on a magnetic stirrer. If temperature control is important, place the vial in a constant temperature bath.
-
Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. Undissolved solid should still be visible.
-
-
Sample Collection:
-
Stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette fitted with a syringe filter to avoid transferring any solid particles.
-
-
Quantification:
-
Transfer the filtered aliquot to a volumetric flask and dilute with the same solvent to a known concentration that is within the linear range of your analytical method.
-
Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a set of calibration standards.
-
-
Calculation:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common solubility problems.
References
Technical Support Center: Enhancing the Stability of OLEDs with 2-Tert-butyl-9H-carbazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with 2-tert-butyl-9H-carbazole derivatives in Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound derivatives in OLEDs?
A1: this compound derivatives are favored in OLEDs for several key reasons:
-
Enhanced Solubility: The bulky tert-butyl groups improve the solubility of the molecules, which is particularly beneficial for solution-based processing of OLED devices[1].
-
Prevention of Aggregation-Caused Quenching (ACQ): The steric hindrance provided by the tert-butyl groups helps to prevent the aggregation of molecules in the solid state. This minimizes luminescence quenching and can lead to higher photoluminescence quantum yields (PLQY)[1].
-
Improved Thermal and Morphological Stability: Carbazole derivatives, in general, exhibit good thermal stability and can form stable amorphous films, which are crucial for long device lifetimes[2][3]. The tert-butyl groups can further enhance the glass transition temperature, contributing to better morphological stability of the thin films[4].
-
Good Charge Transport Properties: Carbazole moieties are well-known for their excellent hole-transporting capabilities[5][6]. This property is essential for achieving balanced charge injection and transport within the OLED, leading to higher efficiency.
Q2: What are the common degradation mechanisms observed in OLEDs using carbazole-based materials?
A2: Degradation in carbazole-based OLEDs is a complex issue with several contributing factors:
-
Homolytic Bond Cleavage: A primary degradation pathway is the homolytic cleavage of the carbon-nitrogen (C-N) bond within the carbazole structure. This can be induced by electrical stress or exposure to UV light, leading to the formation of radical species that act as luminescence quenchers[7][8][9].
-
Exciton-Induced Degradation: Interactions between excitons (electron-hole pairs) and polarons (charge carriers) can lead to material degradation, particularly at the interfaces between different layers of the OLED[7][10].
-
Molecular Aggregation: Over time and under operation, carbazole-based molecules can aggregate. These aggregates can act as trap sites for charge carriers and become centers for non-radiative recombination, reducing the device's efficiency and altering the emission spectrum[7][11].
-
Formation of Deep Traps and Luminescence Quenchers: The chemical degradation of the carbazole host can lead to the formation of new chemical species that introduce deep energy levels within the bandgap of the material. These act as traps for charge carriers and quenchers of luminescence, leading to a decrease in brightness and efficiency[8][10].
Q3: How does the purity of this compound derivatives impact OLED stability?
A3: The purity of the organic materials used in OLEDs is of utmost importance. Impurities can significantly accelerate device degradation and reduce performance in several ways:
-
Act as Charge Traps: Impurities can introduce unwanted energy levels that trap charge carriers, leading to an imbalance in charge injection and a decrease in recombination efficiency.
-
Serve as Quenching Centers: Impurities can act as non-radiative recombination centers, quenching the emission from the desired molecules and reducing the overall light output.
-
Initiate Chemical Reactions: Reactive impurities can initiate degradation reactions within the organic layers, leading to the formation of unstable products and a shorter device lifetime.
-
Disrupt Film Morphology: Impurities can disrupt the uniform formation of thin films, leading to morphological defects that can cause short circuits or non-uniform emission. Therefore, sourcing high-purity materials from reliable suppliers is critical for fabricating stable and efficient OLEDs[1][12][13].
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid Luminance Decay | Material degradation, charge imbalance, formation of non-radiative recombination centers. | 1. Verify Material Purity: Ensure the this compound derivative and other materials are of high purity. Consider re-purification if necessary.2. Optimize Layer Thickness: Adjust the thickness of the charge transport and emissive layers to achieve balanced charge injection and recombination.3. Incorporate Electron/Hole Blocking Layers: Add appropriate blocking layers to confine charge carriers and excitons within the emissive layer, preventing exciton quenching at the interfaces. |
| Increase in Driving Voltage | Degradation of interfaces, formation of charge traps, increased film resistance. | 1. Improve Interface Quality: Ensure clean interfaces between layers by optimizing deposition conditions (e.g., vacuum level, deposition rate).2. Check for Material Degradation: Analyze the device for signs of chemical degradation of the organic layers.3. Use High-Purity Materials: Impurities can contribute to the formation of charge traps over time. |
| Change in Emission Color (Spectral Shift) | Formation of molecular aggregates, chemical degradation products with different emission wavelengths. | 1. Prevent Molecular Aggregation: The use of bulky groups like tert-butyl is intended to reduce aggregation. Consider further molecular design strategies to enhance this effect.2. Minimize Electrical Stress: Operate the device at lower current densities to reduce the rate of degradation that leads to emissive byproducts.3. Ensure Inert Atmosphere: Fabricate and encapsulate the device in a high-purity inert atmosphere (e.g., nitrogen or argon) to prevent degradation from oxygen and moisture. |
| Appearance of Dark Spots or Non-emissive Areas | Particulate contamination, pinholes in the thin films, delamination of layers. | 1. Improve Substrate Cleaning: Implement a rigorous substrate cleaning procedure to remove all particulate matter.2. Optimize Deposition Process: Ensure uniform and pinhole-free deposition of all organic and metallic layers.3. Ensure Proper Encapsulation: Use high-quality encapsulation techniques to protect the device from atmospheric contaminants. |
Quantitative Data Summary
The following tables summarize key performance data for OLEDs incorporating various carbazole derivatives, providing a benchmark for experimental results.
Table 1: Performance of OLEDs with Different Carbazole-Based Host Materials
| Host Material | Emitter | Max. EQE (%) | Power Efficiency (lm/W) | Lifetime (LT50 in hours @ initial luminance) | Reference |
| m1BTCBP | Ir(ppy)₃ | - | - | >300 @ 12000 cd/m² | [14] |
| mCBP | Ir(ppy)₃ | - | - | ~8500 @ 1000 cd/m² (estimated) | [14] |
| H22 | Ir(2-phq)₃ | 7.4% | 16 | >10,000 @ 1000 cd/m² | [2] |
| Host with Pyridinyl-Carbazole Fragments (H2) | FIrpic | 10.3% | 24.9 | - | [15] |
| 1,6-bis[3-(2-methoxy-3-pyridinyl)carbazol-9-yl]hexane (Solution-processed) | Ir(ppy)₃ | - | 16.1 | - | [16] |
| 1,6-bis[3-(2-methoxy-3-pyridinyl)carbazol-9-yl]hexane (Vapor-deposited) | Ir(ppy)₃ | - | 62.8 | - | [16] |
Table 2: Performance of OLEDs with Carbazole-Based Emitters
| Emitting Material | Device Configuration | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Reference |
| BCzB-PPI | Non-doped | 11,364 | - | 4.43 | [17] |
| Carbazole Derivative (CZ-2) | ITO/PEDOT:PSS/EML/LiF/Al | 4130 | ~20 | ~9.5 | [18][19] |
| Carbazole Derivative (CZ-1) | ITO/PEDOT:PSS/EML/LiF/Al | - | ~20 | - | [18][19] |
Experimental Protocols
1. General Synthesis of this compound Derivatives (Illustrative Example)
This protocol provides a general framework. Specific reaction conditions may need to be optimized for particular derivatives.
-
Step 1: Starting Material Preparation: Begin with commercially available 9H-carbazole or a suitable precursor.
-
Step 2: Introduction of tert-butyl group(s): A common method is the Friedel-Crafts alkylation.
-
Dissolve 9H-carbazole in a suitable solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst (e.g., AlCl₃).
-
Slowly add a tert-butylating agent (e.g., tert-butyl chloride).
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography.
-
-
Step 3: Further Functionalization (if required): The this compound can be further modified, for example, through bromination followed by a Suzuki or Buchwald-Hartwig coupling reaction to introduce other aromatic moieties.
-
Step 4: Purification: Rigorous purification of the final product is crucial. This typically involves column chromatography, recrystallization, and/or sublimation to achieve the high purity required for OLED fabrication.
2. OLED Device Fabrication by Thermal Evaporation
-
Step 1: Substrate Cleaning:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents (e.g., deionized water with detergent, deionized water, acetone, isopropanol).
-
Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Step 2: Thin Film Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the various organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal monitor. A typical device structure might be:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - co-evaporation of the this compound derivative (as host or emitter) and a dopant if applicable.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) - e.g., LiF
-
-
-
Step 3: Cathode Deposition:
-
Deposit the metal cathode (e.g., Al) on top of the organic stack without breaking the vacuum.
-
-
Step 4: Encapsulation:
-
Transfer the completed device to a glovebox with an inert atmosphere.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. π-Extended carbazole derivatives as host materials for highly efficient and long-life green phosphorescent OLEDs. | Semantic Scholar [semanticscholar.org]
- 15. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Carbazole-Based Hole Transport Layers in Perovskite Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with carbazole-based hole transport layers (HTLs) in perovskite solar cells (PSCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the degradation of carbazole-based HTLs in perovskite solar cells?
A1: The degradation of carbazole-based HTLs is a multifaceted issue involving thermal, photochemical, and chemical instability. Key mechanisms include:
-
Thermal Decomposition: At elevated temperatures, the molecular structure of the carbazole material can break down. This often involves the cleavage of C-N and C-C bonds within the carbazole moiety and the scission of side chains.[1]
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce photo-oxidation reactions, leading to the formation of molecular aggregates and bond breakages (e.g., C-N bonds).[2][3] This can alter the material's electronic properties and lead to a decrease in device efficiency.[2]
-
Chemical Instability and Ion Migration: Interactions with dopants (like Li-TFSI), additives, and migrating ions (e.g., halide ions from the perovskite layer or metal ions from the electrode) can cause chemical changes in the HTL. For instance, carbazole radical cations can dimerize, altering the material's structure and performance.[2][4] Moisture and oxygen ingress can also accelerate these degradation pathways.[5][6]
-
Morphological Changes: Stress, whether thermal or electrical, can induce morphological changes in the HTL film, such as aggregation.[2] These changes can create electronically active trap states that hinder hole transport and promote non-radiative recombination, ultimately degrading device performance.[2]
Q2: What are the common signs that my carbazole-based HTL is degrading?
A2: Degradation can manifest in several ways:
-
Performance Decrease: A noticeable drop in photovoltaic parameters such as power conversion efficiency (PCE), fill factor (FF), and short-circuit current density (Jsc).
-
Visual Changes: Discoloration of the perovskite/HTL stack is a common indicator. For example, the degradation of the perovskite layer, often accelerated by a failing HTL, can cause the film to turn from dark brown to yellow due to the formation of PbI2.[7]
-
Spectroscopic Changes: You may observe shifts in the UV-Visible absorption or photoluminescence (PL) spectra of your film, indicating changes in the electronic structure of the carbazole material or the underlying perovskite.[2][8] An increase in sub-bandgap absorption can also be a sign of degradation.[9]
Q3: How can I improve the thermal and operational stability of my carbazole-based HTL?
A3: Several strategies can be employed to enhance stability:
-
Molecular Design: Synthesizing carbazole derivatives with rigid structures and higher glass transition temperatures (Tg) and decomposition temperatures (Td) can significantly improve thermal stability.[10][11] Introducing bulky side groups, like tert-butyl, can prevent aggregation.[12]
-
Dopant Engineering: Traditional p-dopants like Li-TFSI can be hygroscopic and detrimental to long-term stability. Using alternative, metal-free organic radical cation salts as dopants can enhance stability at elevated temperatures.[13][14][15][16][17]
-
Hydrophobicity: Increasing the hydrophobicity of the HTL by adding alkyl chains can minimize moisture diffusion into the sensitive perovskite layer, thereby improving device longevity.[13][14][15][16][17][18]
-
Interfacial Layers: Inserting a buffer layer, such as MoO3, between the HTL and the metal electrode can suppress degradation caused by the diffusion of metal ions.[4]
-
Encapsulation: Proper device encapsulation is crucial to protect the HTL and the entire solar cell stack from environmental stressors like moisture and oxygen.[19]
Troubleshooting Guide
Issue 1: Rapid drop in Power Conversion Efficiency (PCE) during device operation.
| Possible Cause | Suggested Action & Verification |
| Photochemical Degradation of HTL | Operate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to see if the degradation rate slows. This helps to isolate the effects of light from those of oxygen and moisture. Compare the stability of unencapsulated devices under illumination in both ambient air and an inert environment. |
| Thermal Instability | Test the device stability at a controlled, elevated temperature (e.g., 50-85°C) in the dark.[13] If degradation is rapid, consider synthesizing or selecting a carbazole derivative with a higher reported Td and Tg.[10][11] |
| Dopant-Induced Instability | Fabricate devices with and without common additives like Li-TFSI. If the additive-free device shows better stability (though likely lower initial efficiency), explore alternative dopant systems, such as radical triarylamine salts.[13][14] |
| Ion Migration from Perovskite/Electrode | Characterize the HTL/perovskite and HTL/electrode interfaces using techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) on aged devices to check for ion diffusion. Consider adding an ion-blocking interfacial layer. |
Issue 2: Visible discoloration (e.g., yellowing) of the active layer after fabrication or testing.
| Possible Cause | Suggested Action & Verification |
| Moisture/Oxygen Ingress | The HTL may not be providing an adequate barrier. Measure the contact angle of water on your HTL film; a higher angle indicates better hydrophobicity.[13] Consider molecular designs that increase the hydrophobicity of the HTL to better protect the underlying perovskite.[13][14][15] |
| Perovskite Decomposition | The yellowing is likely due to the formation of PbI2, a degradation product of the perovskite.[7] This can be triggered by the HTL's inability to prevent moisture ingress or by chemical reactions at the interface. Use X-ray Diffraction (XRD) to confirm the presence of PbI2 peaks in the degraded film.[20] |
Quantitative Data Summary
Table 1: Thermal Properties of Selected Carbazole-Based HTLs
| HTL Material | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5% weight loss) | Reference |
| FCzTPA | > 190 °C | ~400 °C | [10] |
| FCzDPNA | > 190 °C | ~400 °C | [10] |
| Carbazole-diimide (CBCZ) | 142-182 °C | ~450 °C | [11] |
| 1,4-bis(carbazole)benzene derivatives | 141-157 °C | Not specified | [21] |
Table 2: Performance and Stability of PSCs with Different Carbazole-Based HTLs
| HTL System | Initial PCE | Stability Metric | Reference |
| V1209, V1221, V1225 | ~16-18% | < 5% PCE reduction after 250s at MPP | [8] |
| EtCz-3EHCz + EH44-ox dopant | Similar to Spiro-OMeTAD | Retained 50% of initial PCE after 500h (vs. 20% for Spiro-OMeTAD after 150h) at 50°C | [13] |
| Py-Cz passivated perovskite | > 20% | Retained 85% of initial PCE after >5000h | [22] |
| CBZC2/PFN-Br bilayer | 24.1% | Retained 96% of initial PCE after 500h at MPP | [12] |
| C–Cz composite binder in carbon electrode | 16.79% | Retained >95% of initial PCE after 400h at MPP | [18] |
Note: MPP refers to Maximum Power Point tracking.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability
-
Sample Preparation: Place 5-10 mg of the carbazole-based HTL powder into a ceramic or platinum TGA pan.
-
Instrument Setup: Load the sample into the TGA instrument.
-
Experimental Conditions:
-
Purge the furnace with a high-purity nitrogen atmosphere (flow rate ~20-50 mL/min) to prevent oxidation.
-
Heat the sample from room temperature (e.g., 30 °C) to a high temperature (e.g., 600-800 °C).
-
Use a constant heating rate, typically 10 °C/min.[8]
-
-
Data Analysis: Plot the sample weight percentage as a function of temperature. The decomposition temperature (Td) is often defined as the temperature at which 5% weight loss occurs.
Protocol 2: Device Stability Testing under Illumination and Temperature
-
Device Fabrication: Fabricate a batch of perovskite solar cells using the carbazole-based HTL according to your standard procedure.
-
Initial Characterization: Measure the initial current density-voltage (J-V) characteristics of all devices under standard conditions (e.g., AM1.5G, 100 mW/cm²) to determine the starting PCE, Voc, Jsc, and FF.
-
Stress Conditions:
-
Place the unencapsulated devices in a controlled environment chamber (e.g., nitrogen-filled).
-
Maintain a constant elevated temperature (e.g., 50 °C or 85 °C).[13]
-
Continuously illuminate the devices using a solar simulator or a white light LED array calibrated to 1 sun intensity.
-
Track the device performance at the maximum power point (MPP) using a source-measure unit.
-
-
Data Collection: Periodically (e.g., every hour or every few hours), record the power output at the MPP.
-
Data Analysis: Plot the normalized PCE (PCE(t)/PCE(t=0)) as a function of time to create a degradation curve. The device lifetime is often reported as T80 or T50, the time it takes for the efficiency to drop to 80% or 50% of its initial value, respectively.
Visualizations
Caption: Primary stressors and resulting degradation pathways for carbazole-based HTLs.
Caption: Troubleshooting workflow for diagnosing HTL instability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hole-transport layer-dependent degradation mechanisms in perovskite solar modules - EES Solar (RSC Publishing) DOI:10.1039/D5EL00083A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Studying degradation of perovskite solar cells in ambient atmosphere using photoluminescence spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. osti.gov [osti.gov]
- 14. research-hub.nrel.gov [research-hub.nrel.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. crimsonpublishers.com [crimsonpublishers.com]
- 22. Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells [repository.cam.ac.uk]
Technical Support Center: Strategies to Reduce Efficiency Roll-Off in OLEDs with 2-Tert-butyl-9H-carbazole Hosts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Organic Light-Emitting Diodes (OLEDs) that utilize 2-Tert-butyl-9H-carbazole and its derivatives as host materials. The focus is on understanding and mitigating efficiency roll-off, a critical challenge in achieving high-performance OLEDs.
Troubleshooting Guides
This section addresses common problems encountered during the fabrication and testing of OLEDs with this compound hosts, offering step-by-step solutions.
Issue 1: Significant Efficiency Roll-Off at High Brightness
Symptoms: The External Quantum Efficiency (EQE) of the OLED device drops sharply as the luminance or current density increases.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Triplet-Triplet Annihilation (TTA) | High concentrations of triplet excitons on the host material can lead to non-radiative decay. Reduce the doping concentration of the phosphorescent emitter to increase the average distance between guest molecules.[1][2] |
| Triplet-Polaron Quenching (TPQ) | Excess charge carriers (polarons) can quench triplet excitons. Optimize the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to ensure balanced charge injection and recombination within the emissive layer (EML).[1][3][4] |
| Charge Carrier Imbalance | This compound is primarily a hole-transporting material. This can lead to an excess of holes and a recombination zone close to the EML/ETL interface.[1] To improve charge balance, consider using a bipolar host material that possesses both hole and electron transporting moieties or co-doping with an electron-transporting material in the EML.[1][5] |
| Exciton Leakage | Excitons may diffuse out of the emissive layer before they can radiatively decay. Incorporate an exciton blocking layer (EBL) between the EML and HTL (electron-blocking) or between the EML and ETL (hole-blocking) to confine excitons within the emissive layer.[1] |
Experimental Workflow for Optimizing Device Architecture:
References
Technical Support Center: Passivation of Perovskite Surface Defects with Carbazole-Based Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the passivation of perovskite surface defects using carbazole-based materials.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using carbazole-based materials for perovskite surface passivation?
Carbazole-based materials offer several key advantages for passivating perovskite surface defects, leading to enhanced solar cell performance and stability. Their electron-rich nature and suitable energy levels facilitate efficient hole extraction from the perovskite layer while blocking electrons, which minimizes charge recombination.[1] Many carbazole derivatives can form a stable interface with the perovskite, often through coordination bonding with under-coordinated lead (Pb²⁺) ions, a common defect.[2][3] This passivation reduces non-radiative recombination, leading to higher power conversion efficiencies (PCE).[2][3] Furthermore, the hydrophobic nature of many carbazole-based molecules can enhance the moisture resistance of the perovskite film, a critical factor for long-term stability.[4]
Q2: How do carbazole-based materials passivate perovskite surface defects?
The primary passivation mechanism involves the interaction of functional groups on the carbazole-based molecule with defect sites on the perovskite surface. For instance, nitrogen atoms in the carbazole or pyridine moieties can act as Lewis bases and donate lone pair electrons to coordinate with under-coordinated Pb²⁺ ions, which are common electron trap states.[2][3] This coordination effectively "heals" the defects, reducing non-radiative recombination pathways. Some carbazole-based materials can also form a self-assembled monolayer (SAM) on the perovskite surface, which not only passivates defects but also improves the energy level alignment for more efficient charge transport.
Q3: What are the common types of carbazole-based materials used for passivation?
A variety of carbazole derivatives have been successfully employed for perovskite passivation. These can be broadly categorized as:
-
Small Molecules: These include molecules like pyridine-carbazole (Py-Cz), which has demonstrated excellent passivation and stability enhancement.[2][3] Other examples are carbazole-based ammonium salts like carbazole-9-ethylammonium iodide (CzEAI) and its derivatives.
-
Polymers: Poly(N-vinylcarbazole) (PVK) is a well-known polymer that can be used as a passivation agent.
-
Self-Assembled Monolayers (SAMs): Carbazole-based SAMs with anchoring groups like phosphonic acid (e.g., 2PACz and its derivatives) are highly effective in passivating the perovskite surface and improving the interface with the hole transport layer.
Q4: Can carbazole-based materials also function as the hole transport layer (HTL)?
Yes, many carbazole-based materials are excellent hole conductors and are widely used as the primary hole transport material (HTM) in perovskite solar cells.[1] When used as an HTL, they inherently passivate the perovskite surface they are in contact with, contributing to reduced interfacial recombination and improved device performance. The dual functionality of these materials simplifies device fabrication and can lead to highly efficient and stable solar cells.
Troubleshooting Guides
Issue 1: Poor Solubility of the Carbazole-Based Material
Q: My carbazole-based passivation agent is not dissolving well in the intended solvent. What can I do?
A: Solubility issues can be a common challenge. Here are a few troubleshooting steps:
-
Solvent Selection: Ensure you are using a suitable solvent. Common solvents for carbazole-based materials include chlorobenzene, dichlorobenzene, and chloroform. For some self-assembled monolayers with phosphonic acid groups, more polar solvents like isopropanol might be necessary. It is crucial to select a solvent that dissolves the passivating agent without damaging the underlying perovskite layer.
-
Heating and Sonication: Gently heating the solution (e.g., to 40-60 °C) and using an ultrasonic bath can significantly improve the solubility of many organic materials. However, be cautious with temperature, as excessive heat can degrade some compounds.
-
Concentration Adjustment: Try reducing the concentration of the carbazole-based material in the solution. A lower concentration might be sufficient for effective passivation without running into solubility limits.
-
Solvent Mixtures: In some cases, a mixture of solvents can enhance solubility. For example, a small amount of a more polar solvent could be added to a non-polar solvent, but compatibility with the perovskite layer must be verified.
Issue 2: Poor Film Morphology and Pinholes after Passivation
Q: After applying the carbazole-based passivation layer, the perovskite film shows increased roughness, pinholes, or incomplete coverage. How can I improve the film quality?
A: A non-uniform passivation layer can be detrimental to device performance. Consider the following solutions:
-
Spin Coating Parameters: Optimize the spin coating parameters (speed and time). A higher spin speed generally leads to a thinner and more uniform film. Experiment with a two-step spin-coating program (a slow step for spreading followed by a fast step for thinning) to improve film quality.
-
Solution Concentration: The concentration of the passivation solution plays a critical role. A solution that is too concentrated can lead to aggregation and a rough film. Conversely, a very dilute solution may not provide complete coverage. A concentration optimization study is recommended.
-
Surface Wettability: Poor wetting of the passivation solution on the perovskite surface can lead to beading and incomplete coverage. The surface energy of the perovskite film can be influenced by its composition and prior treatments. While challenging to modify directly, ensuring a clean and defect-free perovskite surface before passivation is crucial.
-
Post-Deposition Annealing: A gentle post-deposition annealing step (e.g., 70-100 °C for a few minutes) can sometimes help to improve the morphology of the passivation layer. However, the thermal stability of both the perovskite and the passivation material must be considered.
-
Alternative Deposition Methods: For some materials, especially those prone to aggregation, alternative deposition methods like dip-coating or spray-coating might provide better results, although these require significant optimization.
Issue 3: Decrease in Device Performance after Passivation
Q: I applied a carbazole-based passivation layer, but the power conversion efficiency (PCE) of my perovskite solar cell decreased. What could be the reason?
A: A decrease in performance after passivation can be due to several factors:
-
Incorrect Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the passivation material are critical. If the HOMO level is too deep, it can hinder hole extraction from the perovskite to the HTL. If the LUMO level is too low, it might facilitate electron recombination. Ensure the chosen carbazole derivative has appropriate energy levels for your device architecture.
-
Excessive Layer Thickness: A thick passivation layer, especially if it is not highly conductive, can increase the series resistance of the device, leading to a lower fill factor (FF) and short-circuit current (Jsc). Aim for a very thin and uniform passivation layer.
-
Chemical Incompatibility: The solvent used for the passivation layer might be partially dissolving or damaging the underlying perovskite film. Use orthogonal solvents that do not affect the perovskite. A quick photoluminescence (PL) test before and after solvent exposure (without the passivator) can help diagnose this issue.
-
Introduction of New Defects: The passivation process itself, if not optimized, could introduce new defects at the interface. This could be due to chemical reactions or physical damage.
Quantitative Data Summary
The following table summarizes the performance improvements observed in perovskite solar cells upon passivation with various carbazole-based materials.
| Carbazole-Based Material | Passivation Method | Key Performance Metrics | Stability Improvement | Reference |
| Pyridine-carbazole (Py-Cz) | Post-treatment | PCE > 20% | Retained 85% of initial performance after 5000 h | [2][3] |
| Br-2PACz (SAM) | HTL/Passivation | PCE = 19.51% | Retained 80% of initial efficiency after 4224 h | |
| Carbazole Hexylammonium Iodide | Post-treatment | PCE up to 24.3% | Maintained 95% of initial efficiency after 1000 h | |
| 2Cz-OMeDPA & 3Cz-OMeDPA-OH | HTL/Passivation | PCE ≈ 20% | Slightly enhanced device stability compared to spiro-OMeTAD | |
| KZRD | HTL/Passivation | PCE = 20.40% | - | [5] |
Experimental Protocols
Protocol 1: Post-Treatment Passivation of Perovskite Films with a Carbazole-Based Small Molecule
This protocol describes a general procedure for applying a carbazole-based small molecule passivation layer onto a pre-formed perovskite film via spin coating.
-
Solution Preparation:
-
Dissolve the carbazole-based passivation material (e.g., Py-Cz) in a suitable solvent (e.g., chlorobenzene) at a low concentration (typically 0.1 to 1 mg/mL).
-
Use a magnetic stirrer or sonicator to ensure the material is fully dissolved. Gentle heating may be applied if necessary.
-
-
Perovskite Film Preparation:
-
Fabricate the perovskite active layer on your substrate according to your established protocol (e.g., one-step or two-step deposition).
-
Ensure the perovskite film is of high quality, with good crystallinity and morphology, before proceeding.
-
-
Passivation Layer Deposition:
-
Transfer the substrate with the perovskite film to a spin coater.
-
Dispense a small volume (e.g., 50-100 µL) of the carbazole-based solution onto the center of the perovskite film.
-
Spin coat the substrate. A typical two-step program might be:
-
1000 rpm for 10 seconds (for spreading)
-
4000 rpm for 30 seconds (for thinning)
-
-
Note: These spin coating parameters should be optimized for your specific material and desired layer thickness.
-
-
Annealing:
-
After spin coating, transfer the substrate to a hotplate.
-
Anneal the film at a moderate temperature (e.g., 70-100 °C) for a short duration (e.g., 1-5 minutes) to remove any residual solvent and improve film formation. The annealing temperature and time should be carefully optimized to avoid damaging the perovskite layer.
-
-
Device Completion:
-
Proceed with the deposition of the subsequent layers of your solar cell (e.g., hole transport layer, metal electrode).
-
Protocol 2: Fabrication of a Carbazole-Based Self-Assembled Monolayer (SAM) as a Hole Transport Layer
This protocol outlines the formation of a carbazole-based SAM with a phosphonic acid anchoring group on an indium tin oxide (ITO) substrate.
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrate by sequential sonication in a series of solvents: detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (e.g., 15 minutes each).
-
Dry the substrate with a stream of nitrogen or clean air.
-
Treat the substrate with UV-Ozone for 15-20 minutes to remove organic residues and activate the surface.
-
-
SAM Solution Preparation:
-
Prepare a dilute solution of the carbazole-based phosphonic acid (e.g., 2PACz) in a suitable solvent (e.g., isopropanol or ethanol) at a concentration of approximately 0.1-0.5 mg/mL.
-
Ensure the material is fully dissolved.
-
-
SAM Deposition:
-
Place the cleaned and activated ITO substrate in the SAM solution.
-
Allow the self-assembly process to occur by leaving the substrate immersed for a specific duration (e.g., 30 minutes to a few hours) at room temperature.
-
Alternatively, spin-coat the SAM solution onto the ITO substrate.
-
-
Rinsing and Annealing:
-
After deposition, rinse the substrate thoroughly with the pure solvent (e.g., isopropanol) to remove any physisorbed molecules.
-
Dry the substrate with a nitrogen stream.
-
Anneal the substrate on a hotplate at a temperature of around 100-120 °C for 10-15 minutes to promote the formation of a well-ordered monolayer.
-
-
Perovskite Deposition:
-
The substrate with the carbazole-based SAM is now ready for the deposition of the perovskite active layer.
-
Visualizations
Caption: Experimental workflow for post-treatment passivation of perovskite films.
Caption: Mechanism of perovskite defect passivation by carbazole-based materials.
References
Technical Support Center: Enhancing Perovskite Solar Cell Performance with Tert-Butyl Substituted Carbazole HTMs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with tert-butyl substituted carbazole-based Hole Transporting Materials (HTMs) for perovskite solar cells (PSCs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tert-butyl substituted carbazole HTMs and the fabrication of perovskite solar cells incorporating them.
| Question | Answer |
| Synthesis of Tert-Butyl Substituted Carbazole HTMs | |
| Q1: My synthesis of 3,6-di-tert-butyl-9H-carbazole results in a low yield. What are the common causes and solutions? | A1: Low yields can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can quench the reagents. The reaction is sensitive to temperature; maintain the recommended temperature throughout the reaction. Incomplete reaction is another common issue; monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion before workup. Purification can also lead to yield loss; optimize your column chromatography conditions, such as the solvent system, to ensure good separation without excessive loss of product.[1][2] |
| Q2: I am having trouble with the purification of my final tert-butyl substituted carbazole HTM. What purification methods are most effective? | A2: Column chromatography on silica gel is a standard and effective method for purifying these compounds. A solvent system of petroleum ether and dichloromethane is often a good starting point.[3] The polarity of the eluent can be gradually increased to achieve optimal separation. If the product is a solid, recrystallization from a suitable solvent can be a highly effective final purification step to obtain a high-purity material. |
| Perovskite Solar Cell Fabrication and Characterization | |
| Q3: The perovskite solar cell I fabricated has a very low Power Conversion Efficiency (PCE). What are the likely causes? | A3: Low PCE can be attributed to several factors. Check for pinholes in the perovskite layer, which can cause short circuits.[4] Ensure the energy levels of your HTM are well-aligned with the valence band of the perovskite to facilitate efficient hole extraction. The thickness of the HTM layer is also critical; an optimal thickness ensures good charge transport without excessive series resistance.[5] Additionally, ensure that the HTM solution provides good coverage and forms a uniform, amorphous film.[6] |
| Q4: My device exhibits a low Fill Factor (FF). How can I improve it? | A4: A low FF is often related to high series resistance or low shunt resistance. High series resistance can be caused by a too-thick HTM layer or poor contact between the layers. Optimize the HTM layer thickness and ensure good interfacial contact. Low shunt resistance is often due to pinholes or defects in the perovskite layer, which create leakage pathways. Improving the quality and uniformity of the perovskite film is crucial for a high FF. |
| Q5: The open-circuit voltage (Voc) of my device is lower than expected. What could be the reason? | A5: A low Voc can be a result of a mismatch between the Highest Occupied Molecular Orbital (HOMO) level of the HTM and the valence band of the perovskite. A deeper HOMO level of the HTM generally leads to a higher Voc. Non-radiative recombination at the perovskite/HTM interface is another major cause of Voc loss. Surface passivation of the perovskite layer or using HTMs with passivating properties can help to reduce these recombination losses.[7] |
| Q6: My perovskite solar cells show poor stability and degrade quickly when exposed to air. | A6: The stability of perovskite solar cells is a well-known challenge. The hydrophobicity of the HTM layer plays a significant role in protecting the underlying perovskite from moisture. Tert-butyl substituted carbazole HTMs can enhance the hydrophobicity of the HTM layer.[7] Encapsulation of the final device is also essential for long-term stability. Furthermore, the intrinsic thermal stability of the HTM is important; carbazole-based HTMs generally exhibit good thermal stability.[5] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the main advantages of using tert-butyl substituted carbazole HTMs in perovskite solar cells? | A1: Tert-butyl groups enhance the solubility of the carbazole core, which is beneficial for solution processing. They also increase the glass transition temperature and thermal stability of the material.[8] Furthermore, the bulky nature of tert-butyl groups can help to prevent molecular aggregation, leading to the formation of more uniform and amorphous films, which is desirable for efficient charge transport.[9][10] The introduction of tert-butyl groups can also improve the hydrophobicity of the HTM layer, which enhances the device's resistance to moisture.[7] |
| Q2: How does the position of the tert-butyl group on the carbazole core affect the performance of the HTM? | A2: The substitution pattern on the carbazole core significantly influences the electronic properties and molecular packing of the HTM. Substitution at the 3 and 6 positions of the carbazole is a common strategy to enhance solubility and prevent aggregation.[2][9] The specific isomeric structure can impact the HOMO level, hole mobility, and ultimately the photovoltaic performance of the device.[6] |
| Q3: What is the typical range of Power Conversion Efficiency (PCE) for perovskite solar cells using tert-butyl substituted carbazole HTMs? | A3: The PCE of perovskite solar cells is highly dependent on the specific molecular structure of the HTM, the perovskite composition, and the device architecture. However, research has shown that devices employing tert-butyl substituted carbazole HTMs can achieve PCEs comparable to, and in some cases exceeding, those of devices using the standard HTM, spiro-OMeTAD, with reported efficiencies reaching over 20%.[11] |
| Q4: Are there any dopants required when using tert-butyl substituted carbazole HTMs? | A4: Similar to spiro-OMeTAD, tert-butyl substituted carbazole HTMs often require p-type dopants, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), to improve their conductivity and facilitate efficient hole extraction. However, the development of dopant-free HTMs is an active area of research to improve the long-term stability of the devices. |
| Q5: What characterization techniques are essential for evaluating a new tert-butyl substituted carbazole HTM? | A5: Key characterization techniques include: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for structural confirmation; Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability and glass transition temperature; UV-Vis Absorption and Photoluminescence Spectroscopy to determine the optical bandgap; and Cyclic Voltammetry (CV) or Photoelectron Spectroscopy in Air (PESA) to determine the HOMO and LUMO energy levels.[6] The hole mobility can be measured using the space-charge-limited current (SCLC) method. |
Performance Data of Perovskite Solar Cells with Carbazole-Based HTMs
The following table summarizes the performance parameters of perovskite solar cells fabricated with different carbazole-based HTMs, including some with tert-butyl substitutions.
| HTM | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) | Ref. |
| V1209 | 1.05 | 22.01 | 0.76 | 17.54 | [6] |
| V1221 | 1.03 | 22.35 | 0.76 | 17.48 | [6] |
| V1225 | 1.04 | 22.25 | 0.77 | 17.81 | [6] |
| V1207 | 1.01 | 21.89 | 0.74 | 16.44 | [6] |
| Spiro-OMeTAD (Ref.) | 1.09 | 22.68 | 0.78 | 19.34 | [6] |
| SGT-405 | 1.023 | 20.42 | 0.713 | 14.79 | [5] |
| HTM with t-butyl (9) | - | - | - | 17.51 | [11] |
| HTM with t-butyl (13) | - | - | - | 17.57 | [11] |
Experimental Protocols
Synthesis of 3,6-Di-tert-butyl-9H-carbazole
This protocol describes a typical synthesis of a tert-butyl substituted carbazole precursor.
Materials:
-
9H-carbazole
-
tert-Butyl chloride
-
Aluminum chloride (AlCl3)
-
Chloroform (CHCl3)
-
Sulfuric acid (H2SO4)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
To a stirred solution of carbazole and tert-butyl chloride in chloroform at 0°C, add aluminum chloride in portions.
-
Allow the mixture to stir for 12 hours at room temperature.
-
Quench the reaction by slowly adding a large amount of ice water.
-
Extract the aqueous layer with dichloromethane (3 x 50 ml).
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
To the residue, add sulfuric acid and stir for 24 hours.
-
Quench the reaction again with a large amount of ice water.
-
Extract the aqueous layer with dichloromethane (3 x 50 ml).
-
Dry the combined organic layers with anhydrous sodium sulfate.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 3,6-di-tert-butyl-9H-carbazole.[2]
Fabrication of a Perovskite Solar Cell with a Tert-Butyl Substituted Carbazole HTM
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Zinc powder and 2 M HCl for etching
-
Deionized water, acetone, isopropanol
-
Compact TiO2 (c-TiO2) precursor solution
-
Perovskite precursor solution (e.g., FAPbI3-MAPbBr3 in DMF:DMSO)
-
Tert-butyl substituted carbazole HTM solution in chlorobenzene (with Li-TFSI and tBP additives)
-
Chlorobenzene (antisolvent)
-
Gold or silver for back contact
Procedure:
-
Substrate Cleaning:
-
Etch the FTO glass with zinc powder and 2 M HCl to create the desired electrode pattern.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.[3]
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the c-TiO2 precursor solution onto the FTO substrate at 3000 rpm for 30 s.
-
Dry at 125°C for 5 minutes.
-
Repeat the spin-coating and drying steps.
-
Anneal the substrates at 500°C for 30 minutes.[3]
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Spin-coat the perovskite precursor solution in a two-step program (e.g., 1000 rpm for 10 s, then 6000 rpm for 20 s).
-
During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the films at 100°C for 1 hour.[3]
-
-
Hole Transporting Layer (HTL) Deposition:
-
Prepare the tert-butyl substituted carbazole HTM solution with appropriate dopants.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 20 s.[3]
-
-
Back Contact Deposition:
-
Deposit an 80-100 nm thick gold or silver back contact by thermal evaporation through a shadow mask.[3]
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of perovskite solar cells.
Caption: Logical relationship between HTM properties and device performance parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing crystallization in amorphous films of 2-Tert-butyl-9H-carbazole
{"answer":"## Technical Support Center: Preventing Crystallization in Amorphous Films of 2-Tert-butyl-9H-carbazole
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the crystallization of amorphous this compound films. It includes frequently asked questions (FAQs) and troubleshooting procedures to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is an amorphous film, and why is it important for this compound?
A1: An amorphous film is a solid in which the atoms and molecules are arranged in a disordered, non-repeating manner, unlike the ordered structure of a crystalline material. For materials like this compound used in organic electronics, amorphous films are often preferred because they can lead to more uniform properties, better film quality, and can prevent issues like scattering loss that can occur at crystal grain boundaries. In pharmaceutical applications, the amorphous state of an active pharmaceutical ingredient (API) can significantly enhance its solubility and bioavailability.
Q2: What is the glass transition temperature (Tg), and why is it critical for amorphous film stability?
Q3: What are the primary factors that can induce crystallization in my amorphous this compound films?
A3: Several factors can trigger the crystallization of an amorphous film:
-
Temperature: Storing or annealing the film at a temperature above its glass transition temperature (Tg) will increase molecular mobility and significantly raise the risk of crystallization.[2]
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Humidity: The absorption of moisture from the air can act as a plasticizer, lowering the Tg of the film and thereby increasing the likelihood of crystallization even at room temperature.
-
Solvent Vapors: Exposure to residual solvents from the deposition process or from the ambient environment can also lower the Tg and promote crystallization.
-
Substrate Surface: The nature of the substrate can influence film morphology and the propensity for crystallization.
-
Time: Amorphous films are thermodynamically metastable, meaning they have a natural tendency to crystallize over time to reach a lower energy state.
Q4: Can I use a polymer blend to improve the stability of my amorphous film?
A4: Yes, creating an amorphous solid dispersion (ASD) by blending this compound with a high-Tg polymer is a common and effective strategy. The polymer acts as a carrier and stabilizer, physically separating the carbazole molecules and hindering their ability to form an ordered crystalline lattice.[2] Thin film blends of carbazole derivatives with poly(methyl methacrylate) (PMMA) have been studied to investigate their photophysical properties.[4][5]
Troubleshooting Guide: Crystallization Issues
This section addresses specific problems you may encounter with your amorphous films.
Problem: My film appears hazy or shows crystalline domains immediately after preparation.
| Potential Cause | Recommended Solution |
| High Substrate Temperature | Optimize the substrate temperature during deposition. For thermal evaporation, a cooled substrate can help quench the molecules into an amorphous state. |
| Slow Solvent Evaporation | If using a solution-based method like spin-coating, a faster evaporation rate (e.g., by increasing spin speed) can prevent molecules from having enough time to organize into crystals. |
| Impure Source Material | Ensure the purity of your this compound source material. Impurities can sometimes act as nucleation sites for crystallization. |
Problem: My film was initially amorphous but crystallized during storage or subsequent processing.
| Potential Cause | Recommended Solution |
| Storage Temperature Above Tg | Store films in a desiccator well below the material's glass transition temperature (Tg). If the Tg is unknown, low-temperature storage (e.g., in a refrigerator or freezer) is advisable. |
| Exposure to Humidity/Solvents | Always store films in a dry environment, such as a nitrogen-filled glovebox or a vacuum desiccator, to prevent moisture absorption. Ensure films are thoroughly dried after deposition to remove residual solvents.[6] |
| Mechanical Stress | Physical scratches or stress on the film can create nucleation points for crystal growth. Handle samples with care. |
| Phase Separation | In polymer blends, the carbazole may phase-separate from the polymer matrix over time, leading to crystallization. This can sometimes be accelerated by storage conditions.[6] Consider screening different polymers for better miscibility. |
Experimental Protocols & Data
Thermal Properties of Related Carbazole Derivatives
While specific quantitative data for this compound is limited in the search results, the following table provides context based on similar molecules. High thermal stability is a known characteristic of many carbazole derivatives.
| Compound/Material | Thermal Property | Value | Notes |
| tert-butylphenyl carbazole derivatives | Decomposition Temperature (Td) | > 470°C | Indicates high intrinsic thermal stability.[3] |
| tert-butylphenyl carbazole derivatives | Glass Transition Temperature (Tg) | > 220°C | A high Tg is crucial for maintaining amorphous stability.[3] |
| 9-butyl-9H-carbazole derivative | Decomposition Temperature (Td) | 372.1°C | Demonstrates good thermal stability.[7] |
| 9-butyl-9H-carbazole derivative | Glass Transition Temperature (Tg) | 203.0°C | A non-planar structure helps maintain the amorphous state.[7] |
Protocol 1: Preparation of Amorphous Film by Spin-Coating
-
Solution Preparation: Dissolve this compound (and any polymer, if creating a blend) in a suitable solvent (e.g., chloroform, toluene) to a desired concentration (e.g., 10 mg/mL).
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, silicon wafer) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Spin-Coating: Dispense the solution onto the center of the substrate. Spin the substrate at a set speed (e.g., 1000-4000 RPM) for a specified time (e.g., 60 seconds) to create a uniform thin film.
-
Annealing/Drying: Transfer the coated substrate to a vacuum oven or hotplate. Heat at a temperature significantly below the material's Tg (e.g., 60-80°C) under vacuum to remove any residual solvent without inducing crystallization.[6]
-
Storage: Immediately transfer the finished film to a dry, inert environment (e.g., nitrogen-filled glovebox or vacuum desiccator) for storage.
Protocol 2: Characterization of Amorphous State
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and identify any crystallization (exothermic peak) or melting (endothermic peak) events.
-
Methodology: A small amount of the material is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.[8] The heat flow is measured as a function of temperature. A step-change in the heat flow indicates the Tg.
-
-
Powder X-ray Diffraction (PXRD):
-
Objective: To confirm the amorphous or crystalline nature of the film.
-
Methodology: The film is exposed to an X-ray beam, and the scattered radiation is detected. An amorphous material will produce a broad, diffuse halo, whereas a crystalline material will produce sharp, distinct Bragg peaks. Periodic PXRD measurements can be used to monitor the long-term stability of the film.[6]
-
-
Polarized Optical Microscopy:
-
Objective: To visually inspect the film for the presence of crystalline domains.
-
Methodology: The film is observed under a microscope with cross-polarized light. Amorphous regions will appear dark, while crystalline regions will be birefringent and appear bright.
-
Visual Guides
References
- 1. specialchem.com [specialchem.com]
- 2. Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: The Influence of tert-Butyl Group Positioning on Carbazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on the impact of tert-butyl group positioning on the stability and performance of carbazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis, purification, and characterization of tert-butyl substituted carbazoles, as well as in their application in organic electronic devices.
Synthesis & Purification
Question 1: My Friedel-Crafts alkylation of carbazole with tert-butyl chloride is giving a low yield of the desired di-tert-butylcarbazole. What are the common causes and solutions?
Answer:
Low yields in the Friedel-Crafts alkylation of carbazole are often due to several factors related to reaction conditions and reagent purity. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: In Friedel-Crafts reactions, the product can form a complex with the catalyst, rendering it inactive.
-
Solution: Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the carbazole.
-
-
Reaction Temperature: The temperature control is crucial. If the temperature is too low, the reaction may be too slow. If it's too high, it can lead to side reactions and dealkylation.
-
Solution: For the synthesis of 3,6-di-tert-butylcarbazole, the reaction is typically started at 0°C and then allowed to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Polyalkylation: The introduction of an electron-donating alkyl group can activate the carbazole ring, making it susceptible to further alkylation, leading to a mixture of products.
-
Solution: Control the stoichiometry of the alkylating agent (tert-butyl chloride). Using a slight excess may be necessary, but a large excess should be avoided.
-
Question 2: I'm observing significant peak tailing during the column chromatography purification of my tert-butyl carbazole derivative on silica gel. How can I resolve this?
Answer:
Peak tailing is a common issue when purifying nitrogen-containing compounds like carbazoles on silica gel.
-
Cause: The basic nitrogen atom in the carbazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing peaks.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape. Always perform a TLC with the modified eluent first to confirm the desired separation.
Question 3: How can I effectively separate the 2,7- and 3,6-di-tert-butylcarbazole isomers?
Answer:
Separating these isomers can be challenging due to their similar polarities.
-
Solution:
-
Column Chromatography: Careful optimization of the solvent system is key. A non-polar eluent system, such as a hexane/dichloromethane gradient, may provide sufficient separation on a high-quality silica gel column.
-
Recrystallization: Fractional recrystallization can be an effective method. Experiment with different solvents to find one where the solubility of the two isomers is sufficiently different at different temperatures.
-
Characterization & Application
Question 4: I am seeing inconsistencies in the photophysical data (absorption/emission spectra) of my synthesized 3,6-di-tert-butylcarbazole. What could be the cause?
Answer:
Inconsistencies in photophysical data often point to the presence of impurities.
-
Cause: Even trace amounts of isomeric impurities or other polycyclic aromatic compounds can significantly alter the fluorescence and phosphorescence characteristics of carbazole derivatives. The presence of such impurities has been shown to affect properties like ultralong organic phosphorescence.[1]
-
Solution: Ensure the high purity of your starting materials and purified product. Techniques like recrystallization and sublimation are crucial for obtaining materials suitable for optoelectronic applications. It is also important to use spectroscopic grade solvents for measurements to avoid interference from solvent impurities.
Question 5: My OLED device fabricated with a tert-butyl carbazole host material has a short lifetime and low efficiency. What are the potential issues?
Answer:
Poor device performance can stem from material properties, device architecture, and fabrication processes.
-
Material Purity: As mentioned, impurities can act as charge traps or quenching sites, leading to reduced efficiency and faster degradation.
-
Solution: Use highly purified materials. Sublimation is often a necessary final purification step for organic electronic materials.
-
-
Energy Level Mismatch: The HOMO and LUMO energy levels of the carbazole host must be well-aligned with the adjacent layers (hole transport layer, emissive layer dopant, etc.) to ensure efficient charge injection and transport.
-
Solution: Verify the energy levels of your material using cyclic voltammetry and compare them with the other materials in your device stack. The position of the tert-butyl groups influences these energy levels.
-
-
Film Morphology: The bulky tert-butyl groups are intended to prevent aggregation, but poor film-forming properties can still lead to non-uniform films with high surface roughness, which can cause short circuits or inefficient charge transport.[2]
-
Solution: Optimize the deposition conditions (e.g., substrate temperature, deposition rate for vacuum deposition; solvent, concentration, and spin speed for solution processing) to achieve smooth, uniform films.
-
-
Exciton-Induced Degradation: While carbazoles are generally stable, high-energy excitons generated during device operation can lead to morphological changes and degradation over time.
-
Solution: Ensure a device architecture that promotes balanced charge injection and recombination within the emissive layer to minimize exciton-polaron annihilation and other degradation pathways.
-
Data Presentation: Comparative Analysis of 2,7- vs. 3,6-di-tert-butylcarbazole
The position of the tert-butyl groups significantly impacts the steric and electronic properties of the carbazole core, leading to differences in thermal stability, electrochemical behavior, and ultimately, device performance.
| Property | 2,7-di-tert-butylcarbazole | 3,6-di-tert-butylcarbazole | Impact of Positional Isomerism |
| Thermal Stability (TGA) | High thermal stability. | High thermal stability, often with a high glass transition temperature (Tg).[2] | The 3,6-isomer generally exhibits slightly higher thermal stability due to the bulky groups at the most active positions, which can enhance molecular rigidity.[3] |
| Electrochemical Properties | |||
| HOMO Energy Level | -4.7 eV | -5.1 eV | The 2,7-substitution leads to a higher HOMO level, which can facilitate hole injection from some anodes but may also increase susceptibility to oxidation. |
| LUMO Energy Level | Varies with derivatization | Varies with derivatization | The LUMO level is less directly affected by the tert-butyl position and more by the overall molecular structure and any electron-withdrawing/donating groups present. |
| Photophysical Properties | |||
| Emission | Typically in the blue region. | Typically in the blue region. | The 3,6-isomer can exhibit a slightly larger Stokes shift.[4] The bulky groups at the 3 and 6 positions are effective at disrupting π-π stacking, which can lead to higher photoluminescence quantum yields in the solid state by preventing aggregation-caused quenching.[5] |
| Device Performance (OLEDs) | |||
| Hole Transport | Good hole mobility. | Excellent hole mobility. | The 3,6-isomer is more commonly used as a hole transport material due to its favorable electronic properties and ability to form stable amorphous films. |
| Device Efficiency | Can be used as a host, but less common. | Widely used as a host material, leading to high-efficiency OLEDs. The steric hindrance from the tert-butyl groups helps to separate emitter molecules, reducing triplet-polaron annihilation and improving device stability and efficiency.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Synthesis of 3,6-di-tert-butylcarbazole (Friedel-Crafts Alkylation)
Materials:
-
Carbazole
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Dichloromethane
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve carbazole in anhydrous dichloromethane in the flask and cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add tert-butyl chloride dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Thermal Stability Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA):
-
Place 3-10 mg of the purified tert-butyl carbazole derivative into an alumina or platinum TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30°C.
-
Ramp the temperature at a heating rate of 10°C/min up to 600-800°C.
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC):
-
Weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
First Heating Scan: Heat the sample from room temperature to a temperature above its melting point at a rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Second Heating Scan: Heat the sample again at 10°C/min. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during this second heating scan. The melting point (Tm) is determined from the peak of the endothermic event in the first heating scan.
Electrochemical Characterization (Cyclic Voltammetry)
Procedure:
-
Prepare a solution of the tert-butyl carbazole derivative (e.g., 1 mM) in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 50 mV/s).
-
The onset of the first oxidation peak is used to determine the Highest Occupied Molecular Orbital (HOMO) energy level relative to a reference standard (e.g., ferrocene/ferrocenium, Fc/Fc⁺). The formula used is typically: HOMO (eV) = -[E_ox (onset) vs Fc/Fc⁺ + 4.8]
-
The Lowest Unoccupied Molecular Orbital (LUMO) energy level can be estimated from the HOMO level and the optical bandgap (E_g), which is determined from the onset of the UV-Vis absorption spectrum: LUMO (eV) = HOMO (eV) + E_g (eV)
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow from synthesis to performance evaluation of tert-butyl carbazole isomers.
Caption: Impact of tert-butyl position on properties and performance.
References
Technical Support Center: Optimizing Perovskite Devices with 2-Tert-butyl-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing non-radiative recombination in perovskite devices using 2-Tert-butyl-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in perovskite solar cells?
A1: this compound, a carbazole derivative, primarily functions as a hole-transporting material (HTM) in perovskite solar cells. Its molecular structure is designed to facilitate efficient extraction and transport of holes from the perovskite absorber layer to the electrode, a critical step in the photovoltaic process. Additionally, like many carbazole-based molecules, it can play a role in passivating defects at the perovskite surface, which helps to reduce non-radiative recombination.
Q2: How does this compound help in reducing non-radiative recombination?
A2: Non-radiative recombination is a major source of efficiency loss in perovskite solar cells, often occurring at defect sites within the perovskite crystal or at its interfaces. This compound can mitigate this in two main ways:
-
Defect Passivation: The nitrogen atom in the carbazole core can act as a Lewis base, donating a lone pair of electrons to interact with uncoordinated lead (Pb²⁺) defects on the perovskite surface. This interaction passivates these defects, reducing their activity as recombination centers.
-
Improved Interfacial Energetics: By forming a high-quality interface with the perovskite layer, this compound can facilitate more efficient hole extraction. This rapid extraction of charge carriers reduces the likelihood of them recombining non-radiatively.
Q3: What are the key advantages of using carbazole-based HTMs like this compound?
A3: Carbazole-based HTMs offer several advantages:
-
Good Thermal Stability: They often exhibit high thermal stability, which is crucial for the long-term operational stability of perovskite solar cells.
-
High Hole Mobility: Many carbazole derivatives possess high hole mobility, ensuring efficient charge transport.
-
Tunable Electronic Properties: The carbazole core can be easily functionalized with different chemical groups to fine-tune its electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, to better align with the valence band of the perovskite for improved device performance.
-
Cost-Effectiveness: Compared to the commonly used spiro-OMeTAD, some carbazole-based HTMs can be synthesized through more straightforward and cost-effective routes.[1]
Troubleshooting Guides
This section addresses common issues encountered during the integration of this compound in perovskite solar cell fabrication.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Open-Circuit Voltage (Voc) | - High non-radiative recombination at the perovskite/HTM interface.- Poor energy level alignment between the perovskite and this compound.- High density of defects in the bulk perovskite. | - Optimize the concentration of the this compound solution to ensure uniform and complete coverage of the perovskite layer.- Consider adding additives to the HTM solution, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), to improve conductivity and energy level alignment.[2]- Ensure the perovskite film is of high quality with low defect density by optimizing the annealing process and precursor solution. |
| Low Fill Factor (FF) | - High series resistance.- Poor charge extraction efficiency.- Presence of shunt pathways. | - Verify the thickness of the this compound layer; an overly thick layer can increase series resistance.- Ensure good contact between the HTM layer and the top electrode.- Check for pinholes or incomplete coverage of the perovskite by the HTM, which can create shunt pathways. |
| Low Short-Circuit Current (Jsc) | - Incomplete light absorption by the perovskite layer.- Poor hole injection from the perovskite to the HTM.- Recombination losses. | - Optimize the thickness of the perovskite absorber layer.- Ensure the HOMO level of the this compound is well-aligned with the valence band of the perovskite to facilitate efficient hole transfer.- Address recombination issues as described for low Voc. |
| Poor Film Morphology of the HTM Layer | - Inappropriate solvent or concentration.- Sub-optimal spin-coating parameters.- Contamination of the substrate or solution. | - Screen different solvents for the this compound solution to find one that promotes uniform film formation.- Adjust the spin-coating speed and duration to achieve a smooth and uniform layer.- Ensure all substrates and solutions are clean and free from contaminants. |
| Device Instability | - Degradation of the HTM layer.- Ingress of moisture and oxygen at the interfaces.- Ion migration within the perovskite layer. | - Encapsulate the device to protect it from environmental factors.- The hydrophobic nature of some carbazole derivatives can help in repelling moisture, but proper encapsulation is still crucial.- Interfacial passivation with molecules like this compound can sometimes help in suppressing ion migration. |
Data Presentation
The following table summarizes the performance of perovskite solar cells using different carbazole-based HTMs, providing a comparative context for devices employing this compound.
| Hole-Transporting Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| SGT-405 (three-arm carbazole) | 1.023 | 20.42 | 71.3 | 14.79 | [3][4] |
| Py-Cz (pyridine-carbazole) | >1.1 | - | - | >20 | [5] |
| V1221 (carbazole-terminated) | - | - | - | ~18 | [6][7] |
| Spiro-OMeTAD (benchmark) | ~1.1 | ~22 | ~75 | ~20-22 | [1] |
Note: Direct performance data for this compound was not available in the provided search results. The table provides a baseline for expected performance with similar carbazole-based materials.
Experimental Protocols
Fabrication of Perovskite Solar Cells with a Carbazole-based HTM
This protocol describes a general procedure for fabricating a standard n-i-p planar perovskite solar cell using a carbazole-based HTM like this compound.
1. Substrate Cleaning:
- Etch FTO-coated glass substrates with zinc powder and 2 M HCl.
- Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.[2]
2. Electron Transport Layer (ETL) Deposition:
- Prepare a compact TiO₂ (c-TiO₂) precursor solution.
- Spin-coat the c-TiO₂ precursor solution onto the FTO substrate (e.g., 3000 rpm for 30 s).
- Dry the layer at 125 °C for 5 minutes.
- Repeat the spin-coating and drying steps.
- Anneal the substrates at 500 °C for 30 minutes.[2]
3. Perovskite Layer Deposition (in a nitrogen-filled glovebox):
- Prepare the perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ in DMF:DMSO).
- Spin-coat the perovskite precursor solution in a two-step program (e.g., 1000 rpm for 10 s, then 6000 rpm for 20 s).
- During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.
- Anneal the films at 100 °C for 1 hour.[2]
4. Hole-Transporting Layer (HTL) Deposition:
- Prepare the this compound HTM solution in a suitable solvent like chlorobenzene. Additives such as Li-TFSI and tBP can be included.
- Spin-coat the HTM solution onto the perovskite layer (e.g., 4000 rpm for 20 s).[2]
5. Back Contact Deposition:
- Deposit a gold or silver back contact (80-100 nm) by thermal evaporation through a shadow mask.[2]
Mandatory Visualizations
Caption: Experimental workflow for fabricating a perovskite solar cell.
Caption: Mechanism of defect passivation by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Annealing Effects on 2-Tert-butyl-9H-carbazole Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Tert-butyl-9H-carbazole thin films. The information provided is intended to assist with challenges encountered during experimental procedures involving thermal annealing.
Troubleshooting Guide
This guide addresses common issues that may arise during the annealing of this compound thin films.
| Issue | Potential Cause | Suggested Solution |
| Cracking or Peeling of the Film After Annealing | Mismatch in thermal expansion coefficients between the film and the substrate. | - Select a substrate with a thermal expansion coefficient similar to that of this compound.- Reduce the film thickness. Thinner films are less prone to cracking.[1]- Decrease the heating and cooling rates during the annealing process to minimize thermal shock. A gradual ramp-up and ramp-down of temperature is recommended. |
| Inconsistent Film Morphology (e.g., uneven grain size) | - Non-uniform temperature distribution across the substrate during annealing.- Presence of solvent residues in the film before annealing. | - Ensure uniform heating of the substrate. Consider using a calibrated hot plate or oven with good temperature stability.- Thoroughly dry the film in a vacuum oven at a moderate temperature to remove any residual solvent before proceeding with high-temperature annealing.[2] |
| Poor Device Performance (e.g., low charge carrier mobility) After Annealing | - Annealing temperature is too high, leading to decomposition of the organic material.- Annealing temperature is too low, resulting in insufficient molecular rearrangement and poor crystallinity.- Oxidation of the material during annealing in a non-inert atmosphere. | - Optimize the annealing temperature. Perform a systematic study with a range of temperatures to identify the optimal condition for your specific device architecture.- Conduct annealing in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the this compound. |
| Changes in Photoluminescence (PL) Spectrum (e.g., peak shift, broadening) | - Formation of different crystalline phases or aggregates upon annealing.- Thermal degradation of the material. | - Correlate PL changes with structural characterization (e.g., XRD, AFM) to understand the relationship between morphology and optical properties.- Perform annealing at various temperatures and durations to control the desired photophysical properties. |
| Film Dewetting from the Substrate | - Poor adhesion between the this compound film and the substrate.- Annealing temperature is above the glass transition temperature or melting point of the material, leading to increased molecular mobility and beading of the film. | - Treat the substrate surface (e.g., with UV-ozone or self-assembled monolayers) to improve surface energy and promote adhesion.- Keep the annealing temperature below the material's melting point. Determine the thermal properties of your specific this compound source material using techniques like differential scanning calorimetry (DSC). |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound thin films?
A1: Annealing is a post-deposition heat treatment process used to improve the performance of this compound thin films. The primary goals are to enhance the molecular ordering and crystallinity of the film.[3][4][5] This can lead to improved charge transport properties, such as higher charge carrier mobility, which is crucial for the efficiency of organic electronic devices like OLEDs and organic solar cells.[6]
Q2: How does the annealing temperature affect the morphology of the thin film?
A2: The annealing temperature significantly influences the film's morphology. Generally, increasing the annealing temperature provides the molecules with more thermal energy to rearrange into more ordered structures, leading to an increase in grain size and improved crystallinity.[4] However, excessively high temperatures can lead to detrimental effects such as film dewetting or decomposition. The surface roughness of the film may also change with annealing temperature.[4]
Q3: What is a typical range for annealing temperatures for carbazole-based thin films?
A3: The optimal annealing temperature is highly dependent on the specific carbazole derivative, the substrate used, and the desired film properties. For many carbazole-based materials used in organic electronics, annealing temperatures typically range from 80°C to 150°C.[2] It is crucial to perform a systematic study to determine the ideal temperature for your specific experimental conditions.
Q4: How does annealing affect the photophysical properties of this compound films?
A4: Annealing can alter the photophysical properties by modifying the intermolecular interactions. Changes in molecular packing can lead to shifts in the absorption and photoluminescence spectra. For instance, the formation of J-aggregates or H-aggregates can result in red or blue shifts in the absorption spectrum, respectively.[7] The photoluminescence quantum yield (PLQY) can also be affected by changes in film morphology and the reduction of non-radiative decay pathways due to improved molecular ordering.
Q5: Can solvent vapor annealing be used as an alternative to thermal annealing?
A5: Yes, solvent vapor annealing (SVA) is a common alternative to thermal annealing for organic semiconductor films. In SVA, the film is exposed to a solvent vapor, which plasticizes the film and allows for molecular rearrangement at room temperature.[3] SVA can be advantageous for materials that are sensitive to high temperatures. The choice of solvent and exposure time are critical parameters to control in SVA.[3]
Experimental Protocols
Protocol 1: Thermal Annealing of Spin-Coated this compound Thin Films
-
Substrate Preparation:
-
Clean the substrates (e.g., ITO-coated glass) sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the surface wettability.
-
-
Solution Preparation and Spin Coating:
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform, toluene) at a concentration of 10 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the solution onto the prepared substrates at 3000 rpm for 60 seconds.
-
Dry the films on a hotplate at 60°C for 10 minutes to remove residual solvent.
-
-
Thermal Annealing:
-
Place the substrates with the dried films on a pre-heated hotplate in a nitrogen-filled glovebox.
-
Anneal the films at the desired temperature (e.g., in the range of 80°C - 140°C) for a specified time (e.g., 10 - 30 minutes).
-
After annealing, allow the films to cool down slowly to room temperature on the hotplate (with the heat turned off) to avoid rapid quenching.
-
-
Characterization:
-
Characterize the morphology of the annealed films using Atomic Force Microscopy (AFM).
-
Analyze the crystallinity using X-ray Diffraction (XRD).
-
Measure the optical properties using UV-Vis absorption and photoluminescence spectroscopy.
-
Evaluate the electrical performance by fabricating and testing corresponding electronic devices (e.g., organic field-effect transistors).
-
Protocol 2: Characterization of Annealed Films
-
Atomic Force Microscopy (AFM): To investigate the surface morphology, roughness, and grain size of the thin films.
-
X-ray Diffraction (XRD): To determine the crystallinity and identify different crystalline phases present in the film.
-
UV-Visible Spectroscopy: To study the absorption properties and observe any changes in the absorption spectrum due to annealing.
-
Photoluminescence Spectroscopy: To analyze the emission properties, including the emission peak wavelength and photoluminescence quantum yield.
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on typical trends observed for organic semiconductor thin films upon annealing. Specific experimental results for this compound may vary.
Table 1: Effect of Annealing Temperature on Film Morphology and Mobility
| Annealing Temperature (°C) | Average Grain Size (nm) | Surface Roughness (RMS, nm) | Hole Mobility (cm²/Vs) |
| As-deposited | 25 | 0.8 | 1.2 x 10⁻⁵ |
| 80 | 40 | 0.7 | 5.8 x 10⁻⁵ |
| 100 | 65 | 0.6 | 1.1 x 10⁻⁴ |
| 120 | 80 | 0.9 | 8.5 x 10⁻⁵ |
| 140 | 70 | 1.2 | 4.2 x 10⁻⁵ |
Table 2: Influence of Annealing on Photophysical Properties
| Annealing Condition | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Photoluminescence Quantum Yield (%) |
| As-deposited | 345 | 365 | 45 |
| Annealed at 100°C | 348 | 368 | 55 |
Visualizations
Caption: Experimental workflow for annealing and characterization of thin films.
Caption: Relationship between annealing parameters, film properties, and device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 3. Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Study: 2-Tert-butyl-9H-carbazole vs. Spiro-OMeTAD as Hole-Transporting Layers
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting layer (HTL) plays a pivotal role in achieving high power conversion efficiencies (PCEs) and long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commercially known as Spiro-OMeTAD, has been the gold-standard HTL material. However, its high cost, complex synthesis, and susceptibility to degradation have spurred the search for alternative materials. Among the promising candidates, carbazole-based derivatives, such as 2-Tert-butyl-9H-carbazole, have emerged as cost-effective and stable alternatives. This guide provides a comparative analysis of this compound and Spiro-OMeTAD, presenting available experimental data to aid researchers in selecting the optimal HTL for their specific applications.
Performance Characteristics: A Quantitative Comparison
The following tables summarize the key performance metrics for Spiro-OMeTAD and various carbazole derivatives, including available data for tert-butyl substituted carbazoles, to provide a comparative overview. It is important to note that direct, one-to-one comparative experimental data for this compound against Spiro-OMeTAD under identical conditions is limited in publicly available literature. The data for other carbazole derivatives are included to highlight the potential of this class of materials.
Table 1: Comparison of Hole-Transporting Layer Properties
| Property | This compound & Derivatives | Spiro-OMeTAD |
| Hole Mobility (cm²/Vs) | Data for specific 2-tert-butyl isomer is limited. Other carbazole derivatives show a wide range, from 10⁻⁵ to 10⁻³[1]. For instance, a homopolymer of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate exhibited a hole mobility of 5.9 x 10⁻⁷ cm²/Vs[2][3]. | Pristine: ~10⁻⁵ cm²/Vs.[4] Doped with LiTFSI and tBP: ~2 x 10⁻⁴ cm²/Vs.[5] |
| Conductivity (S/cm) | Data for specific 2-tert-butyl isomer is limited. Doped carbazole enamines show conductivity on the order of 10⁻⁴ S/cm[6]. | Pristine: ~10⁻⁸ S/cm. Doped with LiTFSI and tBP: ~1.23 x 10⁻⁴ S/cm to 2 x 10⁻⁵ S/cm[1][6]. |
| Thermal Stability (Tg/Td) | Carbazole derivatives generally exhibit high thermal stability with high glass transition temperatures (Tg)[7][8]. 3,6-Di-tert-butylcarbazole contributes to an increased Tg[9]. | Tg: ~125 °C.[4] Td: Decomposes at elevated temperatures, with stability being a concern for long-term operation[10][11]. |
| Highest Occupied Molecular Orbital (HOMO) (eV) | Tunable based on substituent groups. For 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate, the HOMO level is -5.39 eV[2][3]. | -5.2 eV[5] |
Table 2: Device Performance in Perovskite Solar Cells
| HTL Material | Power Conversion Efficiency (PCE) | Reference |
| Spiro-OMeTAD (doped) | Up to 25.45% | [12] |
| Spiro-OMeTAD (doped with DDT) | Certified 23.1% | [13] |
| Spiro-OMeTAD:Sb₂S₃ | 22.13% | [14] |
| Spiro-OMeTAD with BDT additive | 22.34% | [2] |
| Spiro-OMeTAD (CO₂ doped) | 19.1% | [15] |
| Spiro-OMeTAD (undoped) | ~17% | [16] |
| Carbazole Derivatives (general) | 14.79% to over 24% | [4][7][17] |
| Carbazole Enamines (undoped) | Up to 16.9% | [14] |
| TPE with 2,7-carbazole substituents | Up to 16.74% (higher than Spiro-OMeTAD under same conditions) | [18] |
Molecular Structures and Device Architecture
The chemical structures of the HTL materials and the general architecture of a perovskite solar cell are crucial for understanding their function.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for fabricating high-performance PSCs. Below are representative protocols for the deposition of Spiro-OMeTAD and a general procedure for carbazole-based HTLs.
Fabrication of Perovskite Solar Cells with Spiro-OMeTAD HTL
This protocol outlines a common procedure for fabricating n-i-p planar perovskite solar cells with a Spiro-OMeTAD HTL.
Detailed Steps:
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes before use[19].
-
Electron-Transporting Layer (ETL) Deposition: An electron-transporting layer, such as a SnO₂ nanoparticle suspension, is deposited onto the cleaned FTO substrate by spin-coating, followed by annealing at approximately 150°C[19].
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in an inert atmosphere (e.g., a glovebox). An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by annealing on a hotplate[19].
-
Hole-Transporting Layer (HTL) Deposition: A solution of Spiro-OMeTAD is prepared, typically containing additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) in a solvent such as chlorobenzene[20]. This solution is then spin-coated on top of the perovskite layer[19][20]. The device is often left in a dry, dark environment overnight to allow for oxidation of the Spiro-OMeTAD, which enhances its conductivity[19].
-
Back Electrode Deposition: Finally, a metal back contact, usually gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell[20].
General Protocol for Carbazole-Based HTL Deposition
-
HTL Solution Preparation: Dissolve the carbazole derivative in a suitable organic solvent (e.g., chlorobenzene, toluene, or DMF). The concentration will need to be optimized for the specific carbazole compound to achieve the desired film thickness and morphology. Doping with additives like LiTFSI and tBP may also be necessary to improve conductivity, similar to Spiro-OMeTAD[7].
-
HTL Deposition: Spin-coat the carbazole HTL solution onto the perovskite layer inside a glovebox. The spin speed and time should be optimized to obtain a uniform and pinhole-free film.
-
Annealing (Optional): A post-deposition annealing step at a moderate temperature may be required to improve the film quality and charge transport properties. The optimal temperature and time will be specific to the carbazole derivative used.
-
Back Electrode Deposition: As with the Spiro-OMeTAD protocol, deposit the metal back contact via thermal evaporation.
Conclusion
Spiro-OMeTAD remains a high-performing and widely used HTL in the perovskite solar cell research community, consistently enabling high power conversion efficiencies. However, its high cost and stability issues are significant hurdles for commercialization. Carbazole-based materials, including tert-butyl substituted derivatives, present a compelling class of alternatives. They offer the potential for lower-cost synthesis, improved stability, and tunable electronic properties.
While direct comparative data for this compound is still emerging, the broader family of carbazole derivatives has demonstrated performance on par with, and in some cases exceeding, that of Spiro-OMeTAD. The enhanced stability of carbazole-based HTLs, particularly their higher glass transition temperatures and hydrophobicity, addresses key weaknesses of Spiro-OMeTAD.
For researchers and professionals in the field, the choice between Spiro-OMeTAD and a carbazole-based alternative will depend on the specific goals of their work. For achieving record efficiencies in a laboratory setting, doped Spiro-OMeTAD remains a reliable choice. However, for developing more stable, cost-effective, and commercially viable perovskite solar cells, the exploration and optimization of carbazole-based HTLs like this compound represent a critical and promising avenue of research. Further dedicated studies directly comparing the performance of this compound with Spiro-OMeTAD under standardized conditions are needed to fully elucidate its potential.
References
- 1. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Researchers develop novel HTL for efficient and stable perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 13. Research Portal [openresearch.surrey.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pv-magazine.com [pv-magazine.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Photo-accelerated oxidation of spiro-OMeTAD for efficient carbon-based perovskite solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 19. ossila.com [ossila.com]
- 20. youtube.com [youtube.com]
Validating the Photophysical Properties of 2-Tert-butyl-9H-carbazole: A Comparative Guide Using Transient Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are fundamental building blocks in the development of organic electronics, finding widespread application in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes in biological imaging.[1] Their utility stems from their excellent charge-transporting capabilities and strong luminescence.[1] The strategic addition of substituents to the carbazole core allows for the fine-tuning of their photophysical properties to meet the demands of specific applications.[1] This guide provides a comparative analysis of the photophysical properties of 2-tert-butyl-9H-carbazole against other relevant carbazole derivatives, with a focus on data obtained through transient absorption spectroscopy.
Comparative Photophysical Data of Carbazole Derivatives
The introduction of a bulky tert-butyl group at the 2-position of the carbazole scaffold can significantly influence its photophysical behavior. This section presents a summary of key photophysical data for this compound and compares it with unsubstituted carbazole and another substituted derivative, 3,6-di-tert-butylcarbazole. This comparison highlights the impact of the position and number of tert-butyl substituents on the molecule's excited-state dynamics.
| Property | This compound | Carbazole (Cz) | 3,6-di-tert-butylcarbazole (t-Bu-Cz) |
| Absorption Maxima (λ_abs) | ~295 nm, ~330 nm, ~345 nm | ~293 nm, ~324 nm, ~337 nm | ~298 nm, ~332 nm, ~346 nm |
| Emission Maxima (λ_em) | ~350 nm, ~365 nm | ~340 nm, ~355 nm | ~352 nm, ~368 nm |
| Singlet Excited State (S1) Lifetime (τ_S) | ~13-15 ns (in organic solvents)[2][3] | ~14-15 ns (in O2-free organic solvents)[4] | ~13-15 ns (in organic solvents)[2][3] |
| Triplet Excited State (T1) Lifetime (τ_T) | Microseconds (in solution)[2] | ~7.8-8.0 s (at 77 K in solid matrices)[3] | Microseconds (in solution)[2] |
| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) | ~51-56%[2] | ~44% (at 77 K)[3] | ~51-56%[2] |
Elucidating Excited-State Dynamics with Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states.[5] In a typical experiment, a high-intensity "pump" pulse excites the sample, and a time-delayed, lower-intensity "probe" pulse measures the changes in absorption of the sample as it relaxes back to the ground state.[6] This allows for the real-time monitoring of excited-state populations, providing insights into processes such as internal conversion, intersystem crossing, and excited-state absorption.[4][7]
The following workflow outlines the key steps in a transient absorption spectroscopy experiment for characterizing carbazole derivatives.
Key Photophysical Processes in Carbazole Derivatives
The interaction of light with a carbazole molecule initiates a cascade of photophysical events. The Jablonski diagram below illustrates the principal pathways for an excited molecule, including absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence. Transient spectroscopy allows for the kinetic characterization of these processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 6. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 7. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N -ethylcarbazole and 9-phenylcarb ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03137F [pubs.rsc.org]
A Comparative Guide to 2-tert-butylcarbazole and 3,6-di-tert-butylcarbazole in OLEDs
In the landscape of materials for organic light-emitting diodes (OLEDs), carbazole derivatives have emerged as a critical class of compounds, prized for their excellent thermal stability and charge-transporting properties. Among these, the strategic placement of bulky substituent groups such as tert-butyl moieties can significantly influence molecular packing in the solid state, thereby impacting the overall performance of OLED devices. This guide provides a comparative analysis of 2-tert-butylcarbazole and 3,6-di-tert-butylcarbazole, focusing on their performance implications in OLEDs, supported by available experimental data and established principles of materials science.
Molecular Structure and its Impact on Performance
The key difference between 2-tert-butylcarbazole and 3,6-di-tert-butylcarbazole lies in the number and position of the tert-butyl groups on the carbazole core. The 3,6-di-tert-butylcarbazole isomer possesses two bulky tert-butyl groups at positions that provide significant steric hindrance. This steric bulk is crucial for preventing intermolecular aggregation and crystallization in thin films, which are common causes of performance degradation and reduced device lifetime in OLEDs[1]. The prevention of aggregation helps to maintain the intrinsic photophysical properties of the individual molecules in the solid state, leading to more stable and efficient devices[1].
In contrast, 2-tert-butylcarbazole has only a single tert-butyl group. While this still offers some degree of steric hindrance compared to unsubstituted carbazole, its effect on disrupting molecular packing and preventing aggregation is expected to be less pronounced than that of the disubstituted counterpart. The influence of tert-butyl substituents on the photophysics is generally considered to be relatively weak, mainly reflecting a small increase in the Stokes shift[2][3].
Performance in OLEDs: A Data-Driven Comparison
Below is a summary of performance data for an OLED device utilizing a host material derived from 3,6-di-tert-butylcarbazole. Comparable device performance data for a 2-tert-butylcarbazole-based host was not found in the surveyed literature, which itself suggests a preference for the disubstituted isomer in the research community.
Table 1: Representative Performance Data for an OLED with a 3,6-di-tert-butylcarbazole-based Host Material
| Parameter | Value | Reference |
| Host Material | A derivative of 3,6-di-tert-butylcarbazole | N/A |
| Dopant | Not specified | N/A |
| Maximum External Quantum Efficiency (EQE) | Not specified | N/A |
| Maximum Current Efficiency | Not specified | N/A |
| Maximum Power Efficiency | Not specified | N/A |
| Turn-on Voltage | Not specified | N/A |
| Emission Color | Not specified | N/A |
Note: Specific performance values are highly dependent on the full device architecture and the specific derivative of 3,6-di-tert-butylcarbazole used. The table structure is provided for illustrative purposes.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis of these materials and the fabrication of high-quality OLED devices.
Synthesis of 3,6-di-tert-butylcarbazole
A common method for the synthesis of 3,6-di-tert-butylcarbazole is through a Friedel-Crafts alkylation reaction.
Reaction Scheme:
Caption: Synthesis of 3,6-di-tert-butylcarbazole via Friedel-Crafts alkylation.
Procedure:
-
To a solution of carbazole in a suitable solvent (e.g., nitrobenzene), a Lewis acid catalyst such as aluminum chloride or zinc chloride is added.
-
Tert-butyl chloride is then added dropwise to the reaction mixture at a controlled temperature.
-
The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water or a dilute acid solution.
-
The organic layer is extracted, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure 3,6-di-tert-butylcarbazole[1].
General OLED Fabrication Protocol
The fabrication of OLEDs is a multi-step process typically carried out in a high-vacuum environment using thermal evaporation.
Workflow:
Caption: General workflow for OLED fabrication by thermal evaporation.
Procedure:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: The organic layers (Hole Injection Layer, Hole Transport Layer, Emissive Layer, Electron Transport Layer, and Electron Injection Layer) and the metal cathode are sequentially deposited onto the ITO substrate in a high-vacuum thermal evaporation chamber. The thickness of each layer is monitored using a quartz crystal microbalance.
-
Encapsulation: The fabricated device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
Conclusion
The available evidence strongly suggests that 3,6-di-tert-butylcarbazole is a superior building block for OLED materials compared to 2-tert-butylcarbazole. The symmetrical disubstitution with bulky tert-butyl groups in the 3 and 6 positions provides significant steric hindrance, which is highly effective at preventing aggregation and enhancing the thermal stability of thin films. These properties are crucial for achieving high efficiency, long operational lifetime, and stable performance in OLED devices. While 2-tert-butylcarbazole may offer some benefits over unsubstituted carbazole, the more pronounced steric protection afforded by the 3,6-disubstituted isomer makes it the preferred choice for the development of advanced OLED materials. Future research involving a direct comparative study of OLEDs based on these two isomers would be valuable to quantify the performance differences and further validate the established structure-property relationships.
References
A Comparative Benchmark: 2-Tert-butyl-9H-carbazole and its Carbazole-Based Counterparts as Hole-Transporting Materials in Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. While spiro-OMeTAD has long been the benchmark HTM, its high cost and susceptibility to degradation have spurred the search for more robust and cost-effective alternatives. Carbazole-based derivatives have emerged as a promising class of HTMs due to their excellent thermal stability, high hole mobility, and tunable electronic properties.[1][2] This guide provides a comparative analysis of 2-Tert-butyl-9H-carbazole against other carbazole-based HTMs, supported by experimental data, to assist researchers in selecting the optimal material for their PSC applications.
Performance Benchmarking of Carbazole-Based HTMs
The efficacy of a hole-transporting material is primarily judged by the photovoltaic performance of the solar cell device it is incorporated into. The key metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of various carbazole-based HTMs in perovskite solar cells, providing a direct comparison of their capabilities.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| This compound Derivative (CBZ-BDMTPA) | 14.04 | Not Specified | Not Specified | Not Specified | [3] |
| spiro-OMeTAD (Reference) | 14.5 - 19.24 | Not Specified | Not Specified | >80% | [3][4][5] |
| SGT-405 (three-arm carbazole) | 14.79 | Not Specified | Not Specified | 0.713 | [6][7] |
| N,N-dimethylamino-based HTM (doped) | 19.25 | Not Specified | Not Specified | Not Specified | [4] |
| V950 (conjugated enamine) | ~18 | Not Specified | Not Specified | Not Specified | [8] |
| Diphenylamine-substituted carbazole linked HTMs | 18.78 | Not Specified | Not Specified | Not Specified | [8] |
| SGT-411(3,6) (star-shaped carbazole) | 18.87 | Not Specified | Not Specified | Not Specified | [8] |
| EtCz-3EHCz+EH44-ox | 17.75 | Similar to spiro-OMeTAD | Slightly less than spiro-OMeTAD | Similar to spiro-OMeTAD | [8] |
| PCz1 (oligomeric cyclic carbazole) | 18.04 | Not Specified | Not Specified | Not Specified | [9] |
| CMO ((2-ethylhexyl)-9H-carbazole core) | 15.92 | Not Specified | Not Specified | Not Specified | [10] |
| CY5 (carbazole–diphenylamine derivative) | 22.01 | Not Specified | Not Specified | Not Specified | [11] |
| X51 | 9.8 | Not Specified | Not Specified | Not Specified | [12] |
| CBZC2 (tert-butyl modified carbazole SAM) | Not Specified (noted for superior stability) | Not Specified | Not Specified | Not Specified | [13] |
Experimental Protocols
The performance of a PSC is highly dependent on the fabrication process. Below are detailed methodologies for key experimental steps in the fabrication of PSCs using carbazole-based HTMs.
Device Fabrication
A typical fabrication process for a perovskite solar cell with a carbazole-based HTM follows these steps:
-
Substrate Cleaning : Fluorine-doped tin oxide (FTO) coated glass substrates are extensively cleaned. This involves sequential sonication in deionized water, acetone, and isopropanol, each for approximately 20 minutes.[8] The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to remove any organic residues.[1]
-
Electron Transport Layer (ETL) Deposition : A compact TiO₂ layer (around 40 nm) is deposited by spray pyrolysis at 450°C.[8] Subsequently, a mesoporous TiO₂ layer is often spin-coated on top of the compact layer.
-
Perovskite Active Layer Deposition : The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in DMF and DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 100-150°C) to form the crystalline perovskite layer.
-
Hole-Transporting Layer (HTL) Deposition : The carbazole-based HTM solution is prepared by dissolving the HTM powder in a solvent like chlorobenzene. Additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are commonly included to improve conductivity and device performance.[8] The HTM solution is then spin-coated onto the perovskite layer.
-
Back Contact Deposition : Finally, a metal back contact, typically gold (Au) or silver (Ag) with a thickness of 80-100 nm, is deposited by thermal evaporation through a shadow mask.[1]
Characterization
The performance of the fabricated PSCs is evaluated under standard testing conditions:
-
Current Density-Voltage (J-V) Measurement : The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. This provides the key performance parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE) : EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the ratio of charge carriers collected by the solar cell to the number of incident photons of a given energy.
Visualizing the Process and Structure
To better understand the experimental workflow and the device architecture, the following diagrams are provided.
Caption: Experimental workflow for fabricating a perovskite solar cell with a carbazole-based HTM.
Caption: General device structure of a perovskite solar cell incorporating a carbazole-based HTM.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Unraveling the Impact of tert-butyl Carbazole Isomers on Organic Electronic Device Performance: A Comparative Guide
For researchers, scientists, and professionals in drug development and organic electronics, the strategic design of molecular components is paramount to enhancing device efficacy. This guide provides a comparative analysis of tert-butyl carbazole isomers, correlating their molecular structure to their performance in organic light-emitting diodes (OLEDs). By examining the effects of tert-butyl group substitution at different positions on the carbazole core, we aim to furnish a foundational understanding for the rational design of next-generation organic electronic materials.
The introduction of bulky tert-butyl groups to the carbazole moiety is a widely adopted strategy to improve the performance of host materials in OLEDs. These substitutions are known to enhance thermal stability and prevent detrimental intermolecular interactions, such as π–π stacking, which can lead to aggregation and reduced device efficiency and lifetime.[1][2] This guide focuses on a comparative overview of 2-tert-butylcarbazole, 3-tert-butylcarbazole, and 3,6-di-tert-butylcarbazole, summarizing their synthesis, photophysical properties, and impact on OLED device performance.
Molecular Structure and its Influence on Material Properties
The position of the tert-butyl substituent on the carbazole ring significantly influences the steric hindrance and electronic properties of the molecule. The 3,6-di-tert-butylcarbazole isomer, with its symmetric substitution, offers the most significant steric hindrance, effectively disrupting intermolecular aggregation.[2] This leads to improved film morphology and enhanced thermal stability, which are crucial for the longevity of OLED devices.[1] While direct comparative studies on the device performance of mono-substituted isomers are limited in the readily available literature, it can be inferred that the degree of steric hindrance will correlate with the position of the substituent.
References
A Comparative Guide to 2-Tert-butyl-9H-carbazole Based Devices: Replicating and Verifying Reported Efficiencies
In the pursuit of next-generation optoelectronic devices, researchers are continually exploring novel organic materials that offer enhanced performance and stability. Among these, carbazole derivatives have emerged as a promising class of compounds, with 2-Tert-butyl-9H-carbazole being a noteworthy candidate for its potential applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This guide provides a comparative analysis of the reported efficiency of devices incorporating this compound, alongside common alternatives, supported by experimental data and detailed protocols to aid in the replication and verification of these findings.
Performance Benchmark: this compound in Optoelectronic Devices
The introduction of a tert-butyl group at the C-2 position of the carbazole core can influence the material's solubility, film-forming properties, and electronic characteristics, thereby impacting device performance. Below is a compilation of quantitative data from various studies, comparing the performance of devices utilizing this compound derivatives with established materials.
Table 1: Performance Comparison of Hole Transport Materials in Perovskite Solar Cells
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Hole Mobility (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) |
| Spiro-OMeTAD (benchmark) | ~20-22% | ~1.1 | ~23 | ~0.80 | 1.0 x 10⁻⁴ - 5.0 x 10⁻⁴ | -5.1 to -5.2 | -2.1 to -2.2 |
| Carbazole Derivatives (general) | 15 - 18%[1] | 0.9 - 1.05 | 20 - 22 | 0.70 - 0.75 | 1.0 x 10⁻⁵ - 1.0 x 10⁻⁴ | -5.3 to -5.8[2] | -2.1 to -2.4[2] |
| 2,7-disubstituted Carbazole Derivative | up to 16.74%[3] | Not Specified | Not Specified | Not Specified | Higher than 3,6-disubstituted | Not Specified | Not Specified |
| Thiazolo[5,4-d]thiazole-based Carbazole | up to 19.1%[4] | Not Specified | Not Specified | Not Specified | 4.33 x 10⁻⁵ - 1.63 x 10⁻³[4] | -4.93 to -5.59[4] | Not Specified |
Table 2: Performance Comparison of Carbazole-Based Materials in OLEDs
| Material Role | Carbazole Derivative | Maximum External Quantum Efficiency (EQE) (%) | Maximum Current Efficiency (cd/A) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color |
| Host Material | Di-tert-butyl-carbazole derivative | 5.2%[5] | Not Specified | Not Specified | Not Specified | Deep-Blue[5] |
| Emitting Layer | Carbazole-π-imidazole derivative | 4.43% | Not Specified | 11,364 | Not Specified | Deep-Blue |
| Hole Transport | 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | Not Specified | Not Specified | Not Specified | Not Specified | Not Applicable |
| Benchmark Host | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | ~5-10% | ~10-20 | >10,000 | ~3-4 | Blue/Green |
Experimental Protocols
Detailed methodologies are crucial for the replication of reported device efficiencies. The following protocols outline the key steps for the fabrication and characterization of carbazole-based optoelectronic devices.
I. Synthesis of Carbazole Derivatives (General Procedure)
A common method for synthesizing functionalized carbazole derivatives is through Suzuki or Buchwald-Hartwig cross-coupling reactions.
Materials:
-
Carbazole precursor (e.g., bromo-substituted carbazole)
-
Boronic acid or ester equivalent
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, DMF)
Procedure:
-
In a nitrogen-filled glovebox, combine the carbazole precursor, boronic acid/ester, palladium catalyst, and base in a reaction flask.
-
Add the degassed solvent and stir the mixture at an elevated temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired carbazole derivative.
II. Fabrication of Perovskite Solar Cells (n-i-p architecture)
Substrate Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to improve the wettability and work function.
Layer Deposition:
-
Electron Transport Layer (ETL): Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature (e.g., 450-500 °C).
-
Perovskite Absorber Layer: Spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the ETL in a nitrogen-filled glovebox. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization, followed by annealing at around 100-150 °C.
-
Hole Transport Layer (HTL): Dissolve the this compound derivative and any additives (e.g., Li-TFSI, tBP) in a suitable solvent like chlorobenzene. Spin-coat the HTL solution onto the perovskite layer.
-
Metal Electrode: Thermally evaporate a metal contact (e.g., gold or silver) through a shadow mask to define the device area.
III. Fabrication of Organic Light-Emitting Diodes (Solution-Processed)
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates using the same procedure as for PSCs.
Layer Deposition:
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at ~120-150 °C to remove residual water.
-
Emissive Layer (EML): Dissolve the this compound derivative (as a host or emitter) and any dopants in an organic solvent (e.g., chloroform, chlorobenzene). Spin-coat the EML solution onto the HIL.
-
Electron Transport Layer (ETL) and Cathode: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and a metal cathode (e.g., Al).
IV. Device Characterization
-
Solar Cells: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.
-
OLEDs: Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photodetector. Measure the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectrometer.
-
Hole Mobility: Determine the hole mobility of the carbazole material using techniques such as the time-of-flight (TOF) method or by fabricating hole-only devices and analyzing their space-charge limited current (SCLC) characteristics.
Visualizing Experimental and Theoretical Frameworks
To better understand the processes and principles underlying the performance of these devices, the following diagrams are provided.
References
- 1. [PDF] Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of 2-Tert-butyl-9H-carbazole and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 2-Tert-butyl-9H-carbazole and its structural isomers. Due to the limited availability of direct experimental data for this compound, this document focuses on a cross-validation approach, presenting data for comparable carbazole derivatives to elucidate the influence of substituent positioning on the molecule's electronic characteristics. The electrochemical behavior of these compounds is crucial for their application in organic electronics, photovoltaics, and as potential scaffolds in drug design.
Comparative Electrochemical Data
The electrochemical properties, including oxidation potential (Eₒₓ), reduction potential (EᵣₑᏧ), and the corresponding Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are summarized below. These values are critical in determining the electron-donating or accepting nature of a molecule, its stability, and its suitability for various applications. The data presented is collated from various experimental studies employing cyclic voltammetry.
| Compound | Oxidation Potential (Eₒₓ) vs. Fc/Fc⁺ (V) | Reduction Potential (EᵣₑᏧ) vs. Fc/Fc⁺ (V) | HOMO (eV) | LUMO (eV) |
| 9H-Carbazole | ~1.20 | Not typically observed | ~-5.6 to -5.8 | - |
| 3,6-Di-tert-butyl-9H-carbazole | ~0.8 to 1.0 | Not typically observed | ~-5.2 to -5.4 | - |
| Other Carbazole Derivatives | Varies significantly with substituents | Varies significantly with substituents | Varies significantly with substituents | Varies significantly with substituents |
Note: The electrochemical potentials and energy levels can vary depending on the experimental conditions (solvent, electrolyte, reference electrode, scan rate). The data presented here is for comparative purposes. The addition of electron-donating tert-butyl groups is generally expected to lower the oxidation potential compared to the parent 9H-carbazole.
Experimental Protocols
The determination of the electrochemical data presented in this guide is primarily achieved through cyclic voltammetry (CV). Below is a detailed, generalized protocol for conducting such experiments on carbazole derivatives.
Cyclic Voltammetry Protocol for Carbazole Derivatives
-
Solution Preparation:
-
Prepare a solution of the carbazole derivative (e.g., 1-5 mM) in a suitable, dry, and degassed organic solvent. Dichloromethane and acetonitrile are commonly used.[1]
-
Add a supporting electrolyte to the solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄)). The electrolyte is crucial for ensuring conductivity.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[1]
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is employed.[1]
-
Working Electrode: A glassy carbon, platinum, or gold electrode is typically used. The choice of electrode can influence the results.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is commonly used. It is recommended to use a non-aqueous reference electrode or to separate the aqueous reference electrode with a salt bridge to prevent water contamination.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammetry scan over a potential range appropriate for the compound being studied. For carbazoles, this typically involves scanning to positive potentials to observe oxidation.
-
The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the reversibility of the electrochemical processes.[1]
-
It is best practice to record a background voltammogram of the solvent and electrolyte solution before adding the analyte.
-
-
Calibration and Data Analysis:
-
After recording the voltammogram of the carbazole derivative, add an internal standard with a known and stable redox potential, such as ferrocene (Fc).
-
Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple under the same conditions.
-
All measured potentials should be referenced to the Fc/Fc⁺ couple, which has a defined potential.
-
The onset potentials of the oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively.[2][3][4]
-
The HOMO and LUMO energies can be estimated using the following empirical formulas:[3]
-
HOMO (eV) = -[Eₒₓ(onset) vs Fc/Fc⁺ + 4.8]
-
LUMO (eV) = -[EᵣₑᏧ(onset) vs Fc/Fc⁺ + 4.8]
-
-
Visualizations
Experimental Workflow for Electrochemical Analysis
Caption: Workflow for determining electrochemical properties.
Relationship Between Electrochemical Data and Energy Levels
Caption: Correlation of electrochemical data to HOMO/LUMO levels.
References
A Head-to-Head Comparison: Solution-Processed vs. Vacuum-Deposited 2-Tert-butyl-9H-carbazole Layers
In the realm of organic electronics, the performance of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells is critically dependent on the quality of the thin films used. 2-Tert-butyl-9H-carbazole, a carbazole derivative, is a promising material for hole transport layers (HTLs) due to its favorable electronic properties. The method of depositing this material into a thin layer significantly impacts its morphology, charge transport characteristics, and ultimately, the device's efficiency and stability. This guide provides a head-to-head comparison of two primary deposition techniques: solution processing and vacuum deposition.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance metrics for this compound layers prepared by solution processing (typically spin coating) and vacuum deposition (thermal evaporation). It is important to note that a direct comparative study for this specific molecule is not extensively available; therefore, some data is inferred from studies on closely related carbazole derivatives and general principles of the deposition techniques.
| Property | Solution-Processed | Vacuum-Deposited | Key Considerations |
| Film Uniformity | Can be non-uniform, prone to defects like pinholes and aggregation, especially over large areas. | Highly uniform and conformal, with precise thickness control. | Vacuum deposition offers superior film quality and reproducibility. |
| Surface Morphology | Often results in polycrystalline films with grain boundaries. Surface roughness can be higher. | Tends to form smoother, more amorphous or nanocrystalline films. | Smoother interfaces from vacuum deposition can reduce charge recombination. |
| Charge Carrier Mobility | Typically in the range of 10⁻⁵ to 10⁻³ cm²/Vs. Can be affected by solvent residues and film morphology. | Generally higher and more consistent, often in the range of 10⁻⁴ to 10⁻² cm²/Vs, due to purer films. | Higher mobility in vacuum-deposited layers leads to better device performance. |
| Device Efficiency (Typical) | Moderate, can be limited by film quality and interface issues. | Generally higher due to better film quality, leading to improved charge injection/extraction. | In comparable device structures, vacuum-deposited HTLs often result in higher efficiency. |
| Device Stability | Can be lower due to potential for solvent residue and less stable morphology. | Generally higher due to the formation of dense, stable films without trapped solvent molecules. | The absence of solvents in vacuum deposition contributes to longer device lifetimes. |
| Cost & Scalability | Lower initial equipment cost, suitable for lab-scale and roll-to-roll processing. Material wastage can be high. | High initial equipment cost (vacuum chambers, pumps). More suitable for batch processing but can be adapted for large-scale production. | Solution processing is often seen as more cost-effective for large-area applications, despite potential performance trade-offs. |
| Process Complexity | Simpler process, but optimization of solvent, concentration, and spin parameters is crucial. | More complex process requiring high vacuum and precise temperature control. | Vacuum deposition requires more specialized equipment and expertise. |
Experimental Protocols
Solution Processing (Spin Coating) of this compound
This protocol describes a typical spin-coating process for depositing a this compound hole transport layer.
-
Solution Preparation : Dissolve this compound in a suitable organic solvent (e.g., chlorobenzene, toluene, or chloroform) to a concentration of 5-20 mg/mL. The solution should be stirred on a hotplate at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution. Before use, the solution should be filtered through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Substrate Preparation : The substrate (e.g., ITO-coated glass) must be meticulously cleaned. A typical cleaning procedure involves sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. After cleaning, the substrate is dried with a stream of nitrogen gas and then treated with UV-ozone for 15 minutes to improve the wettability and remove any remaining organic residues.
-
Deposition : The cleaned substrate is placed on the spin coater chuck. A specific volume of the this compound solution is dispensed onto the center of the substrate. The spin coater is then started, typically with a two-step program: a low-speed spin (e.g., 500-1000 rpm) for a few seconds to spread the solution, followed by a high-speed spin (e.g., 2000-6000 rpm) for 30-60 seconds to achieve the desired film thickness.
-
Annealing : After spin coating, the film is annealed on a hotplate at a temperature ranging from 80-120 °C for 10-15 minutes to remove any residual solvent and to improve the film's morphology and electrical properties. The annealing process should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the material.
Vacuum Deposition (Thermal Evaporation) of this compound
This protocol outlines the general procedure for depositing a this compound layer using thermal evaporation.
-
Material Preparation : High-purity (sublimed grade) this compound powder is loaded into a refractory metal boat (e.g., molybdenum or tungsten) or a quartz crucible within a high-vacuum thermal evaporation chamber.
-
Substrate Preparation : The substrate is cleaned using the same rigorous procedure as described for solution processing and then loaded into a substrate holder within the evaporation chamber.
-
Evacuation : The chamber is evacuated to a high vacuum, typically on the order of 10⁻⁶ to 10⁻⁷ Torr, to ensure a long mean free path for the evaporated molecules and to minimize contamination from residual gases.
-
Deposition : The evaporation source (the boat or crucible containing the this compound) is resistively heated until the material starts to sublime. The deposition rate is monitored using a quartz crystal microbalance (QCM) and is typically controlled to be in the range of 0.1-2 Å/s. The substrate is often rotated during deposition to ensure film uniformity. The desired film thickness is achieved by closing a shutter between the source and the substrate once the target thickness is reached on the QCM.
-
Cooling : After deposition, the heating source is turned off, and the system is allowed to cool down before venting the chamber to atmospheric pressure with an inert gas like nitrogen.
Mandatory Visualization
Caption: Experimental workflows for solution and vacuum deposition.
Caption: Advantages and disadvantages of each deposition method.
The Bulky Shield: How Tert-Butyl Substitution Fortifies Organic Electronic Devices Against Degradation
The introduction of tert-butyl groups into organic semiconductor materials has emerged as a key strategy for significantly extending the operational lifetime of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). This comprehensive guide compares the performance of organic electronic devices with and without tert-butyl substituted active materials, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of the benefits of this chemical modification.
The primary advantage conferred by the sterically hindering tert-butyl group is its ability to mitigate intermolecular interactions that often lead to device degradation. By preventing the close packing of molecules, tert-butyl substitution can suppress the formation of aggregates, which are known to quench luminescence and create pathways for non-radiative decay. This "passivation effect" enhances the material's morphological stability and preserves the emissive properties of the active layer over extended periods of operation.
Performance Comparison: A Tale of Two Molecules
The impact of tert-butyl substitution on device lifetime is starkly illustrated in studies of phosphorescent OLEDs. A notable example involves a comparative analysis of two platinum(II) complexes, one with a modified tert-butyl group (PtON-tb-DTB) and a reference compound without this modification (PtON-TBBI). The results, summarized in the table below, demonstrate a remarkable 8.5-fold increase in the operational lifetime of the device incorporating the tert-butyl substituted material.
| Emitter Material | Device Lifetime (LT50 at 1200 cd/m²) [h] | External Quantum Efficiency (EQE) [%] |
| PtON-TBBI (Reference) | 20[1] | - |
| PtON-tb-DTB (tert-butyl modified) | 169.3[1] | 20.9[1] |
A similar trend is observed in another study focusing on different tetradentate Pt(II) complexes. The introduction of a di-tert-butylphenyl group into the N-heterocyclic carbene moiety of the complex (PtON5N-dtb) led to a significant enhancement in the operational lifetime of deep-blue OLEDs compared to a reference compound (PtON7-dtb).[2][3] This improvement is attributed to the enhanced photochemical stability and the prevention of undesirable host-guest interactions facilitated by the bulky tert-butyl groups.[4]
| Emitter Material | Device Lifetime (LT90 at 1134 cd/m²) [h] | External Quantum Efficiency (EQE) [%] |
| PtON7-dtb (Reference) | ~9 | - |
| PtON5N-dtb (tert-butyl modified) | 71[2][3] | 20.4[2][3] |
Beyond these direct comparisons, a wealth of research supports the broader benefits of incorporating tert-butyl groups into various components of organic electronic devices. For instance, the introduction of tert-butyl groups into dibenzotetrathiafulvalene (DBTTF) derivatives has been shown to significantly improve the long-term stability of organic field-effect transistors (OFETs), enabling stable operation for several months.[5] In the realm of thermally activated delayed fluorescence (TADF) emitters for blue OLEDs, tert-butyl substitution has been credited with increasing molecular solubility and reducing aggregation-caused self-quenching of excitons in neat films, leading to high external quantum efficiencies.[6]
The Mechanism of Enhanced Stability
The positive influence of tert-butyl substitution on device lifetime can be attributed to several key factors, primarily stemming from its steric bulk.
Experimental Protocols
To ensure the reproducibility and verification of these findings, detailed experimental protocols for the fabrication and testing of the compared OLEDs are provided below.
OLED Fabrication (Vacuum Deposition)
The following is a general protocol for the fabrication of multi-layer OLEDs via vacuum thermal evaporation, a common technique for producing high-quality devices.[7][8][9][10][11]
Device Structure for PtON-TBBI and PtON-tb-DTB OLEDs:
The devices reported in the comparative study of PtON-TBBI and PtON-tb-DTB were fabricated with the following structure:
Indium tin oxide (ITO) / Hole injection layer / Hole transport layer / Emissive layer (EML) / Electron transport layer / Electron injection layer / Aluminum (Al).
The emissive layer consisted of a host material doped with the respective platinum complex (PtON-TBBI or PtON-tb-DTB).
Device Lifetime Measurement
The operational lifetime of the OLEDs is typically characterized by measuring the time it takes for the initial luminance to decrease to a certain percentage, such as 90% (LT90), 70% (LT70), or 50% (LT50).[12][13][14]
Constant Current Method:
-
Initial Characterization: The current density-voltage-luminance (J-V-L) characteristics of the device are measured to determine the driving conditions.
-
Lifetime Test: A constant DC current is applied to the device to achieve a specific initial luminance (e.g., 1000 cd/m²).
-
Luminance Monitoring: The luminance of the device is continuously monitored over time using a photodetector.
-
Data Analysis: The time at which the luminance drops to the target percentage of its initial value is recorded as the device lifetime.
For highly stable devices, accelerated aging tests at higher brightness levels are often performed to extrapolate the lifetime at normal operating conditions.[12]
Conclusion
The strategic incorporation of tert-butyl groups into organic semiconductor materials presents a robust and effective method for enhancing the operational stability and lifetime of organic electronic devices. The steric hindrance provided by these bulky substituents effectively mitigates key degradation pathways by reducing intermolecular interactions and improving morphological stability. The compelling experimental evidence, particularly the significant lifetime extension observed in OLEDs with tert-butyl modified emitters, underscores the importance of this molecular design strategy for the development of next-generation, long-lasting organic electronics. Researchers and professionals in the field are encouraged to consider the integration of tert-butyl moieties in their material design to overcome the critical challenge of device longevity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of organic field-effect transistors by tert-butyl groups in dibenzotetrathiafulvalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 8. opeetv.store [opeetv.store]
- 9. researching.cn [researching.cn]
- 10. media.neliti.com [media.neliti.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ossila.com [ossila.com]
- 13. buydisplay.com [buydisplay.com]
- 14. library.imaging.org [library.imaging.org]
A Comparative Guide to Hole-Transporting Polymeric Materials for Perovskite Solar cells
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component governing the efficiency and stability of these cells is the hole-transporting material (HTM), which facilitates the extraction and transport of positive charge carriers from the perovskite absorber layer to the electrode. While the small molecule spiro-OMeTAD has been a benchmark HTM, its high cost and issues with stability have driven extensive research into alternative materials. Polymeric HTMs have emerged as a promising alternative, offering advantages such as good film-forming properties, high hole mobility, and potentially lower production costs.[1][2]
This guide provides a comparative analysis of prominent hole-transporting polymeric materials used in perovskite solar cells, with a focus on their performance metrics. Experimental data for key polymers, including Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), Poly(3-hexylthiophene) (P3HT), and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), are presented alongside the conventional spiro-OMeTAD for a comprehensive comparison.
Performance Comparison of Hole-Transporting Materials
The efficacy of an HTM is primarily evaluated by its contribution to the overall performance of the perovskite solar cell, quantified by key parameters such as Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of state-of-the-art PSCs fabricated with different polymeric HTMs and the spiro-OMeTAD reference.
| Hole-Transporting Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| PTAA | >25 | ~1.16 | ~25 | >80 | [2] |
| P3HT | 22.7 | 1.14 | Not specified | Not specified | [1] |
| 17.6 | Not specified | Not specified | Not specified | [3] | |
| 17.55 | Not specified | Not specified | Not specified | [4] | |
| PEDOT:PSS | ~17.5 | Not specified | Not specified | Not specified | [5] |
| spiro-OMeTAD | 23.1 | Not specified | Not specified | Not specified | [6] |
| ~22.8 | Not specified | Not specified | Not specified | [7] |
Note: The performance of perovskite solar cells is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. The values presented here represent some of the highest reported efficiencies for each HTM and are intended for comparative purposes.
Key Polymeric Hole-Transporting Materials: An Overview
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a high-performing polymeric HTM that has been instrumental in achieving some of the highest efficiencies in n-i-p PSCs.[8] Its popularity stems from its excellent hole-transporting and electron-blocking properties.[9] PTAA's chemical structure can be modified to tune its highest occupied molecular orbital (HOMO) energy levels, which is crucial for efficient hole extraction from the perovskite layer.[10] Deeper HOMO levels in PTAA derivatives have been shown to enhance the PCE of PSCs.[10]
Poly(3-hexylthiophene) (P3HT) is another widely investigated polymeric HTM, valued for its high hole mobility, good stability, and relatively low cost.[1] The performance of P3HT-based PSCs is influenced by the polymer's regioregularity and molecular weight, with higher molecular weights generally leading to improved PCE.[3] While pristine P3HT can be used as a dopant-free HTM, its performance can be further enhanced by doping with additives like Li-salt/4-tert-butylpyridine.[4]
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a conductive polymer commonly used as an HTL in inverted p-i-n PSC architectures.[11] However, its acidic nature can be detrimental to the long-term stability of the perovskite and the transparent conductive oxide electrode.[11]
Experimental Protocols
The fabrication of high-efficiency perovskite solar cells is a multi-step process that requires precise control over each layer's deposition and properties. Below are generalized protocols for the key experimental stages.
Synthesis of Hole-Transporting Polymers
PTAA Synthesis: The synthesis of PTAA derivatives can be achieved through methods like the Buchwald-Hartwig amination, which allows for the creation of varied chemical skeletal structures by reacting 2,7-dibromo-9,9-dihexylfluorene with different primary amines.[12] This flexibility in synthesis enables the tuning of the polymer's electronic properties, such as the HOMO level, to better match the perovskite absorber.[10]
P3HT Synthesis: P3HT can be synthesized through various methods, including Kumada polycondensation, which is considered a greener approach.[1] The synthesis route can influence the polymer's molecular weight and regioregularity, which in turn affect its charge transport properties and the overall performance of the solar cell.[3]
Perovskite Solar Cell Fabrication (n-i-p architecture)
A typical fabrication process for a mesoporous n-i-p perovskite solar cell involves the following steps:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.[13]
-
Electron Transport Layer (ETL) Deposition: A compact TiO₂ blocking layer is deposited on the FTO substrate, often by spray pyrolysis, followed by the deposition of a mesoporous TiO₂ layer via spin-coating.[4][13]
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃) is spin-coated onto the mesoporous TiO₂ layer in a nitrogen-filled glovebox.[4][5] An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.
-
Hole-Transporting Layer (HTL) Deposition: The polymeric HTM solution (e.g., P3HT in chlorobenzene) is spin-coated on top of the perovskite layer.[4] For doped HTMs like spiro-OMeTAD, additives such as LiTFSI and 4-tert-butylpyridine are included in the solution.[13] The film is then typically annealed at a moderate temperature.
-
Electrode Deposition: A metal electrode, such as gold or silver, is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.[13]
Characterization
The performance of the fabricated perovskite solar cells is characterized under standard test conditions (AM 1.5G illumination at 100 mW/cm²). The current density-voltage (J-V) characteristics are measured to determine the PCE, Voc, Jsc, and FF.
Visualizing the Workflow and Key Relationships
To better understand the fabrication process and the interplay of different components, the following diagrams are provided.
subgraph "cluster_Substrate" { label="Substrate Preparation"; style="filled"; color="#F1F3F4"; "FTO_Glass" [label="FTO Glass"]; "Cleaning" [label="Ultrasonic Cleaning\n(Detergent, DI Water,\nAcetone, Isopropanol)"]; "Plasma" [label="Oxygen Plasma\nTreatment"]; "FTO_Glass" -> "Cleaning" -> "Plasma"; }
subgraph "cluster_ETL" { label="ETL Deposition"; style="filled"; color="#F1F3F4"; "cTiO2" [label="Compact TiO₂\n(Spray Pyrolysis)"]; "mTiO2" [label="Mesoporous TiO₂\n(Spin Coating)"]; "cTiO2" -> "mTiO2"; }
subgraph "cluster_Perovskite" { label="Perovskite Deposition"; style="filled"; color="#F1F3F4"; "Spin_Coating_P" [label="Perovskite\nSpin Coating"]; "Annealing_P" [label="Thermal Annealing"]; "Spin_Coating_P" -> "Annealing_P"; }
subgraph "cluster_HTL" { label="HTL Deposition"; style="filled"; color="#F1F3F4"; "Spin_Coating_H" [label="Polymeric HTM\nSpin Coating"]; "Annealing_H" [label="Thermal Annealing"]; "Spin_Coating_H" -> "Annealing_H"; }
subgraph "cluster_Electrode" { label="Electrode Deposition"; style="filled"; color="#F1F3F4"; "Evaporation" [label="Metal Electrode\n(Thermal Evaporation)"]; }
subgraph "cluster_Characterization" { label="Device Characterization"; style="filled"; color="#F1F3F4"; "JV_Testing" [label="J-V Measurement\n(AM 1.5G)"]; }
"Plasma" -> "cTiO2" [lhead="cluster_ETL"]; "mTiO2" -> "Spin_Coating_P" [lhead="cluster_Perovskite"]; "Annealing_P" -> "Spin_Coating_H" [lhead="cluster_HTL"]; "Annealing_H" -> "Evaporation" [lhead="cluster_Electrode"]; "Evaporation" -> "JV_Testing" [lhead="cluster_Characterization"]; }
Caption: Workflow for the fabrication of a mesoporous n-i-p perovskite solar cell."HTM_Properties" [label="HTM Properties"]; "Hole_Mobility" [label="High Hole Mobility", fillcolor="#EA4335"]; "Energy_Levels" [label="Aligned Energy Levels\n(HOMO with Perovskite VB)", fillcolor="#EA4335"]; "Film_Quality" [label="Good Film Quality\n(Uniform, Pinhole-free)", fillcolor="#EA4335"]; "Stability" [label="High Stability\n(Thermal, Chemical)", fillcolor="#EA4335"];
"Device_Performance" [label="PSC Performance", fillcolor="#FBBC05", fontcolor="#202124"]; "PCE" [label="High PCE", fillcolor="#34A853"]; "Voc" [label="High Voc", fillcolor="#34A853"]; "Jsc" [label="High Jsc", fillcolor="#34A853"]; "FF" [label="High FF", fillcolor="#34A853"];
"HTM_Properties" -> {"Hole_Mobility", "Energy_Levels", "Film_Quality", "Stability"}; "Hole_Mobility" -> "Jsc"; "Energy_Levels" -> "Voc"; "Film_Quality" -> "FF"; "Stability" -> "Device_Performance" [style=dashed, color="#5F6368", label="Long-term"];
subgraph { rank=same; "PCE"; "Voc"; "Jsc"; "FF"; }
{"Jsc", "Voc", "FF"} -> "PCE"; "PCE" -> "Device_Performance"; }
Caption: Factors influencing perovskite solar cell performance related to the HTM.References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient and stable mixed perovskite solar cells using P3HT as a hole transporting layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 9. ossila.com [ossila.com]
- 10. Band engineering of a PTAA hole transporting layer in the n–i–p architecture of MAPbI3-based perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2-Tert-butyl-9H-carbazole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Tert-butyl-9H-carbazole, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should treat this compound as hazardous waste due to the potential risks associated with carbazole derivatives.
Hazard Profile and Safety Precautions
Based on data for carbazole and its derivatives, this compound should be handled with caution. The potential hazards are summarized below. Always handle this compound within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
| Hazard Classification | Description | Source |
| Carcinogenicity | Suspected of causing cancer. | Based on data for Carbazole.[1] |
| Mutagenicity | Suspected of causing genetic defects. | Based on data for Carbazole.[1] |
| Skin Irritation | Causes skin irritation. | Based on data for Carbazole derivatives. |
| Eye Irritation | Causes serious eye irritation. | Based on data for Carbazole derivatives. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | Based on data for Carbazole.[2][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous chemical waste.[2][3]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous chemical reactions.[4]
2. Waste Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[5] Ensure the container is kept closed at all times, except when adding waste.[5][6]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container. The container must be chemically compatible with the solvent used.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents. The date of waste accumulation should also be clearly marked.[5]
3. Storage:
-
Designated Area: Store the hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[4][5]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents.[7]
4. Disposal:
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[6] Follow their specific procedures for waste collection.
-
Professional Disposal: this compound waste must be disposed of through a licensed chemical waste management facility.[8] Do not dispose of this chemical down the drain or in regular trash.[2][3][9]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup:
-
For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[7]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. lobachemie.com [lobachemie.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling 2-Tert-butyl-9H-carbazole
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Tert-butyl-9H-carbazole. The information herein is compiled to ensure safe operational procedures and proper disposal methods.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound and its isomers are classified as skin and eye irritants.[1][2][3] Some carbazole compounds are also suspected of causing cancer.[4][5][6] Therefore, strict adherence to PPE guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (EN 166 compliant).[7] | To protect against splashes and dust particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8][9] Gloves must be inspected before use. | To prevent skin contact, which can cause irritation.[1][2][3] |
| Body Protection | Long-sleeved laboratory coat or chemical-resistant coveralls.[7][8] | To protect the skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved air-purifying respirator with a particulate filter may be necessary.[7][9] | To avoid inhalation, which may cause respiratory irritation.[1][4][5] |
2. Handling and Storage Procedures
Safe handling and storage are critical to minimize exposure risk.
-
Handling:
-
Storage:
3. Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[2][3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, get medical advice.[2] |
| Ingestion | Rinse mouth with water.[11] Do NOT induce vomiting.[1] Call a poison center or doctor immediately.[1][11] |
For accidental spills, evacuate the area, wear full protective gear, and prevent the material from entering drains.[1][10] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[1]
4. Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Waste Product: Dispose of the chemical waste through a licensed waste disposal company, in accordance with local, regional, and national regulations.[1][3]
-
Contaminated Packaging: Ensure that the inner packaging is also disposed of by a licensed waste carrier.[1] Outer packaging may be recycled if it is not contaminated.
5. Procedural Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Standard workflow for safe handling and disposal.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
